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  • Product: 3-Methoxy-4-methyl-2-nitrobenzoic acid
  • CAS: 57281-77-3

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-4-methyl-2-nitrobenzoic acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxy-4-methyl-2-nitrobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. 3-Methoxy-4-methyl-2-nitrobenzoic acid, like many nitroaromatic compounds, presents several potential hazards. While specific toxicity data for this exact compound is limited, data from structurally similar molecules provide a strong basis for a cautious approach.

The primary hazards associated with nitrobenzoic acid derivatives include:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Harmful if Swallowed: May be harmful if ingested.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]

  • Thermal Sensitivity: Organic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. In some cases, this decomposition can be violent or explosive.[3]

These hazards dictate the stringent personal protective equipment (PPE) requirements and handling procedures detailed below.

Hazard Summary & Required PPE
Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant Chemical-resistant gloves (e.g., nitrile), lab coat.[4][5]
Eye Irritant Safety glasses with side shields or chemical safety goggles.[5][6]
Inhalation Hazard (Dust) Use in a well-ventilated area or a chemical fume hood.[1] If dust formation is significant, a NIOSH-approved respirator may be necessary.
Ingestion Hazard Do not eat, drink, or smoke when handling this product.[1][2] Wash hands thoroughly after handling.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Methoxy-4-methyl-2-nitrobenzoic acid is not merely about discarding unwanted material; it is a systematic process of containment, segregation, and documentation. The following workflow provides a clear path from the laboratory bench to final disposal.

Diagram: Waste Disposal Decision Workflow

G cluster_0 Step 1: Initial Assessment & Segregation cluster_1 Step 2: Waste Stream Categorization cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Final Disposal Pathway Start Waste Generated: 3-Methoxy-4-methyl-2-nitrobenzoic acid Assess Assess Waste Type Start->Assess Solid Solid Waste (Pure compound, contaminated labware) Assess->Solid Solid Liquid Liquid Waste (Solutions, reaction mixtures) Assess->Liquid Liquid PackageSolid Package in a sealed, labeled waste container for solids. Solid->PackageSolid PackageLiquid Package in a sealed, labeled waste container for halogenated or non-halogenated organic solvents. Liquid->PackageLiquid EHS Transfer to Environmental Health & Safety (EHS) for final disposal. PackageSolid->EHS PackageLiquid->EHS Incineration Licensed Chemical Incineration (with flue gas scrubbing) EHS->Incineration

Caption: Decision workflow for proper waste segregation and disposal.

Protocol for Solid Waste Disposal

This protocol applies to pure, unadulterated 3-Methoxy-4-methyl-2-nitrobenzoic acid and any lab materials (e.g., weigh boats, contaminated gloves, paper towels) that have come into direct contact with the solid compound.

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate PPE as detailed in the table above.

  • Containment:

    • Carefully sweep or scoop any residual solid material into a designated hazardous waste container.[7] Use spark-proof tools if there is any risk of ignition.[4]

    • Avoid generating dust during this process.[1] If necessary, you can lightly moisten a paper towel with an appropriate solvent (e.g., isopropanol) to wipe down surfaces and place the towel in the solid waste container.

    • For contaminated disposable labware, place them directly into the designated solid waste container.

  • Packaging:

    • The solid waste container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail) and have a secure, sealable lid.

    • The container should be clearly labeled as "Hazardous Waste."

  • Labeling: Affix a properly completed hazardous waste label to the container. The label must include:

    • The full chemical name: "3-Methoxy-4-methyl-2-nitrobenzoic acid"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

    • The name of the principal investigator and laboratory information

  • Storage and Pickup: Store the sealed and labeled container in a designated satellite accumulation area away from incompatible materials.[5] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal.

Protocol for Liquid Waste Disposal

This protocol applies to solutions containing 3-Methoxy-4-methyl-2-nitrobenzoic acid.

  • Segregation is Key: Never mix waste streams indiscriminately. This compound should be disposed of in the appropriate organic solvent waste stream.

    • Non-Halogenated Organic Waste: If the solvent is non-halogenated (e.g., methanol, ethanol, acetone, ethyl acetate), collect it in the designated non-halogenated waste container.

    • Halogenated Organic Waste: If the solvent is halogenated (e.g., dichloromethane, chloroform), collect it in the designated halogenated waste container.

  • Containment:

    • Use a funnel to carefully pour the liquid waste into the appropriate, labeled waste container. Avoid splashing.

    • Ensure the waste container is made of a compatible material (typically glass or HDPE for solvents) and is equipped with a screw-top cap.

  • Labeling: As with solid waste, the liquid waste container must be accurately labeled with all constituents, including the solvent(s) and "3-Methoxy-4-methyl-2-nitrobenzoic acid," along with their approximate concentrations.

  • Prohibition of Sewer Disposal: Under no circumstances should this chemical or its solutions be discharged into the sewer system.[4][8] This is a critical environmental protection measure and a regulatory requirement.[8]

Spill Management: Immediate Actions

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill:

    • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[1][7]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.

  • Clean-Up: Once absorbed, scoop the material into a hazardous waste container.[1] Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]

  • Decontaminate: Thoroughly wash your hands and any affected skin with soap and water.

The Final Disposal Pathway: Incineration

The recommended final disposal method for 3-Methoxy-4-methyl-2-nitrobenzoic acid is through a licensed chemical destruction facility.[4] The most common and effective method for this class of compound is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7] This high-temperature process ensures the complete destruction of the organic molecule, while the scrubber system neutralizes and removes harmful combustion byproducts like nitrogen oxides (NOx) before they are released into the atmosphere.[4]

It is the responsibility of your institution's EHS department to work with certified hazardous waste contractors to ensure this final step is performed in compliance with all local, state, and federal regulations.[7][9]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is measured by its discoveries, not by its waste.

References

  • ECHEMI. (n.d.). 3-Methoxy-2-nitrobenzoic acid SDS, 4920-80-3 Safety Data Sheets.
  • Apollo Scientific. (2023, July 3). 3-Methyl-2-nitrobenzoic acid Safety Data Sheet.
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Fisher Scientific. (2021, December 25). 2-Nitrobenzoic acid - SAFETY DATA SHEET.
  • Fisher Scientific. (2010, May 24). 4-Nitrobenzoic acid - SAFETY DATA SHEET.

Sources

Exploratory

3-Methoxy-4-methyl-2-nitrobenzoic acid CAS number

Executive Summary 3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS 57281-77-3 ) is a highly specialized aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds, including quinazolines and i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS 57281-77-3 ) is a highly specialized aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds, including quinazolines and indole-based therapeutics.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring a carboxylic acid, a nitro group, a methoxy group, and a methyl group. This "tetrasubstituted" pattern creates significant steric and electronic constraints, making it a critical intermediate for enforcing specific conformational geometries in drug candidates.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis logic, purification challenges, and application in medicinal chemistry.

Chemical Identity & Physicochemical Profile

The following data consolidates the core identity parameters for CAS 57281-77-3.[2][3][4]

ParameterTechnical Specification
Chemical Name 3-Methoxy-4-methyl-2-nitrobenzoic acid
CAS Registry Number 57281-77-3
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Pale yellow to off-white crystalline powder
Melting Point 233–235 °C (Lit.)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Calc) ~2.1 (Strongly acidic due to ortho-nitro electron withdrawal)
SMILES COc1c(c(ccc1C)C(=O)O)[O-]
InChI Key PWURRRRGLCVBMX-UHFFFAOYSA-N

Synthetic Pathways & Mechanistic Logic

The synthesis of CAS 57281-77-3 is non-trivial due to the competing directing effects of the substituents. The primary challenge is regioselectivity : directing the nitro group to the sterically crowded 2-position (between the carboxyl and methoxy groups) rather than the more accessible 6-position.

Primary Route: Nitration of 3-Methoxy-4-methylbenzoic Acid

Precursor: 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0).[5][6] Reagents: Fuming Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O), or Sulfuric Acid (H₂SO₄).

  • Mechanism (Electrophilic Aromatic Substitution):

    • Directing Effects:

      • Methoxy (-OMe) at C3: Strong activator, ortho/para director. Directs to C2 and C6 .

      • Methyl (-Me) at C4: Weak activator, ortho/para director. Directs to C5 (C3 is blocked).

      • Carboxyl (-COOH) at C1: Deactivator, meta director. Directs to C3 (blocked) and C5 .

    • The Conflict: The strongest director (-OMe) activates both C2 and C6.

      • C6 Position: Sterically favored (adjacent to H and COOH).

      • C2 Position: Sterically hindered (sandwiched between COOH and OMe).

    • Outcome: Standard nitration typically yields a mixture of the 6-nitro (major) and 2-nitro (minor) isomers.

Protocol Optimization for the 2-Nitro Isomer: To favor or isolate the 2-nitro isomer, low-temperature nitration (-10°C to 0°C) using Acetic Anhydride as the solvent is preferred. The formation of the acetyl nitrate species allows for a more controlled reaction, though chromatographic separation or fractional recrystallization (exploiting the higher polarity of the 2-nitro isomer due to the ortho-effect) is strictly required.

Alternative Route: Oxidation of Toluene Derivative

A more regioselective approach involves constructing the ring pattern before forming the carboxylic acid.

  • Start: 3-Methoxy-4-methyl-2-nitrotoluene.

  • Reaction: Oxidation of the C1-methyl group (if distinct from C4-methyl) or selective oxidation using KMnO₄/Pyridine.

    • Note: This route is often limited by the availability of the specific nitrotoluene precursor.

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the critical decision points in the synthesis and purification of CAS 57281-77-3.

SynthesisWorkflow Start Precursor: 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) Reagents Reagents: Fuming HNO3 / Acetic Anhydride Temp: -5°C Start->Reagents Dissolution Intermediate Reaction Mixture: Sigma Complex Formation Reagents->Intermediate Electrophilic Attack Isomers Crude Product Isomers: (A) 6-Nitro (Major) (B) 2-Nitro (Target, Minor) Intermediate->Isomers Proton Loss Purification Purification Step: Fractional Recrystallization (Solvent: EtOH/Water) Isomers->Purification Separation Logic: 2-Nitro is more polar/chelated Target Final Product: 3-Methoxy-4-methyl-2-nitrobenzoic acid (>98% Purity) Purification->Target Isolation

Caption: Workflow depicting the nitration of 3-methoxy-4-methylbenzoic acid and the critical separation of the 2-nitro isomer from the 6-nitro byproduct.

Applications in Drug Development

1. Scaffold Constraints in SAR Studies: The 2-nitro group in CAS 57281-77-3 is not merely a functional handle; it acts as a "conformational lock." By introducing steric bulk at the ortho position relative to the carboxyl group, it forces the carboxylate (or derived amide) out of planarity with the benzene ring. This is crucial for:

  • Atropisomerism Studies: Designing axially chiral drugs.

  • Receptor Fitting: Mimicking twisted transition states in enzyme active sites.

2. Precursor to Amino-Benzoic Acids: The nitro group is readily reduced (H₂/Pd-C or Fe/HCl) to an amine, yielding 2-amino-3-methoxy-4-methylbenzoic acid . This anthranilic acid derivative is a vital precursor for:

  • Quinazolines: Key pharmacophores in kinase inhibitors (e.g., EGFR inhibitors).

  • Indoles: Via the Cadogan synthesis or similar cyclization methods.

Analytical Characterization

To validate the identity of CAS 57281-77-3 and distinguish it from the 6-nitro isomer, use the following markers:

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: The 2-nitro isomer will show a specific coupling pattern for the protons at C5 and C6 (ortho coupling, ~8 Hz).

    • Shift Diagnostic: The proton at C6 (adjacent to COOH) will be significantly deshielded (~7.8–8.0 ppm).

    • Methoxy/Methyl: Singlets at ~3.8 ppm (OMe) and ~2.3 ppm (Me).

  • IR Spectroscopy:

    • Nitro Stretches: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

    • Carbonyl: Broad acid band ~1680–1700 cm⁻¹.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Reactivity: Nitro compounds can be energetic. Avoid heating crude reaction mixtures to dryness without stabilizing solvents.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 3-methoxy-4-methyl- (Precursor Data)." NIST Chemistry WebBook. [Link][6]

  • PubChem. "3-Methoxy-4-nitrobenzoic acid (Structural Analog Data)." National Library of Medicine. [Link]

  • Google Patents. "Method for preparing 3-nitro-4-methoxybenzoic acid (Nitration Methodology Context).

Sources

Foundational

3-Methoxy-4-methyl-2-nitrobenzoic acid molecular weight

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-4-methyl-2-nitrobenzoic Acid and Related Isomers This technical guide provides a comprehensive overview of 3-Methoxy-4-methyl-2-nitrobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-4-methyl-2-nitrobenzoic Acid and Related Isomers

This technical guide provides a comprehensive overview of 3-Methoxy-4-methyl-2-nitrobenzoic acid, including its molecular weight and physicochemical properties. Recognizing the specificity of this substitution pattern, this document also addresses the broader context of synthesizing and characterizing related isomers, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identification

The precise molecular weight and other physicochemical properties are foundational for any experimental work. For 3-Methoxy-4-methyl-2-nitrobenzoic acid, these properties are derived from its chemical formula.

Molecular Profile

The fundamental properties of 3-Methoxy-4-methyl-2-nitrobenzoic acid are summarized below.

PropertyValueSource
Molecular Formula C9H9NO5Inferred from name
Molecular Weight 211.17 g/mol Calculated
CAS Number Not availableN/A

For comparison, the properties of structurally related and commercially available compounds are presented in the table below, highlighting the impact of substituent placement on their molecular characteristics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Methoxy-2-nitrobenzoic acid C8H7NO5197.144920-80-3[1][2]
3-Methoxy-4-methylbenzoic acid C9H10O3166.177151-68-0[3][4]
3-Methoxy-4-nitrobenzoic acid C8H7NO5197.145081-36-7[5]
4-Methoxy-2-methyl-3-nitrobenzoic acid C9H9NO5211.17Not available[6]
Methyl 2-Methoxy-3-Nitrobenzoate C9H9NO5211.1790564-26-4[7]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds like 3-Methoxy-4-methyl-2-nitrobenzoic acid is a multi-step process that requires careful control of regioselectivity. The presence of multiple directing groups on the benzene ring introduces complexity in achieving the desired substitution pattern.

Retrosynthetic Analysis

A logical synthetic approach would involve the nitration of a disubstituted precursor, 3-Methoxy-4-methylbenzoic acid. The directing effects of the existing substituents—methoxy (-OCH3), methyl (-CH3), and carboxylic acid (-COOH)—will determine the position of the incoming nitro group (-NO2).

G Target 3-Methoxy-4-methyl-2-nitrobenzoic acid Nitration Electrophilic Aromatic Substitution (Nitration) Target->Nitration Retrosynthesis Precursor 3-Methoxy-4-methylbenzoic acid Nitration->Precursor

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Nitration of 3-Methoxy-4-methylbenzoic acid

This protocol describes a general procedure for the nitration of 3-Methoxy-4-methylbenzoic acid. The precise conditions may require optimization to maximize the yield of the desired 2-nitro isomer.

Materials:

  • 3-Methoxy-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Dichloromethane (or other suitable solvent)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Methoxy-4-methylbenzoic acid in the chosen solvent and cool the mixture in an ice bath to 0-5°C.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate beaker, while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired isomer.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[8]

  • Sulfuric Acid as a Catalyst: Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8]

  • Washing with Sodium Bicarbonate: This step neutralizes and removes any residual acids from the organic phase, which is essential for the purity of the final product.

Analytical Characterization

Distinguishing between the different isomers produced during the synthesis is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for separating the different isomers and assessing the purity of the product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the molecule, allowing for the unambiguous identification of the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[9]

Applications in Drug Development and Chemical Synthesis

Nitrobenzoic acid derivatives are valuable intermediates in the synthesis of a wide range of organic molecules.[8] The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals.[7] The carboxylic acid and methoxy groups also offer handles for further chemical modifications.

These compounds serve as building blocks in the creation of:

  • Pharmaceuticals[7][10]

  • Dyes and Pigments[10][11]

  • Agrochemicals[4]

  • Specialty Chemicals[4][10]

The specific substitution pattern of 3-Methoxy-4-methyl-2-nitrobenzoic acid makes it a potentially valuable intermediate for accessing novel chemical space in drug discovery programs.

G cluster_0 Core Intermediate cluster_1 Synthetic Pathways cluster_2 Final Products Intermediate Substituted Nitrobenzoic Acids Reduction Reduction of Nitro Group Intermediate->Reduction Esterification Esterification/Amidation of Carboxylic Acid Intermediate->Esterification EtherCleavage Ether Cleavage of Methoxy Group Intermediate->EtherCleavage Agrochem Agrochemicals Intermediate->Agrochem Pharma Pharmaceuticals Reduction->Pharma Dyes Dyes & Pigments Reduction->Dyes Esterification->Pharma Esterification->Dyes

Caption: Synthetic utility of substituted nitrobenzoic acids.

Conclusion

References

  • Vihita Bio-Chem Pvt. Ltd. (n.d.). 3-Methoxy-4-Methyl Benzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methoxy-2-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitro-4-methoxy-methylbenzoate. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-nitrobenzoic acid. In PubChem. Retrieved from [Link]

  • Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In NCERT. Retrieved from [Link]

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-nitrobenzoic acid. In PubChem. Retrieved from [Link]

  • Georganics. (n.d.). 3-Methoxy-4-nitrobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-Methoxy-4-methyl-2-nitrobenzoic acid, a valuable interm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-Methoxy-4-methyl-2-nitrobenzoic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The document delves into the strategic considerations behind the chosen synthetic route, offering a detailed, step-by-step experimental protocol. Furthermore, it explores the mechanistic underpinnings of the key reaction, discusses potential challenges, and outlines essential safety precautions. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this target molecule.

Introduction

3-Methoxy-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a carboxylic acid, a nitro group, and a methoxy group on a toluene framework, provides a versatile scaffold for the construction of more complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.

This guide will focus on a robust and accessible synthetic approach: the direct nitration of 3-methoxy-4-methylbenzoic acid. This method is advantageous due to its straightforward nature and the commercial availability of the starting material.

Strategic Approach: Electrophilic Aromatic Substitution

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid is most effectively achieved through the electrophilic aromatic substitution (EAS) of 3-methoxy-4-methylbenzoic acid. The core of this strategy lies in the careful control of the nitration reaction to achieve regioselectivity, favoring the introduction of the nitro group at the C2 position of the benzene ring.

Mechanistic Rationale

The nitration of an aromatic ring proceeds via the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. In the case of 3-methoxy-4-methylbenzoic acid, we have three directing groups to consider:

  • Methoxy group (-OCH₃) at C3: An activating, ortho-, para- directing group.

  • Methyl group (-CH₃) at C4: An activating, ortho-, para- directing group.

  • Carboxylic acid group (-COOH) at C1: A deactivating, meta- directing group.

The powerful activating and directing influence of the methoxy and methyl groups will dominate the reaction. The position most favorable for electrophilic attack is the one that is activated by the ortho- and para-directing groups and is consistent with the meta-directing effect of the deactivating group. In this substrate, the C2 position is ortho to the strongly activating methoxy group and meta to the deactivating carboxylic acid group, making it the most probable site for nitration. The C6 position is also ortho to the methoxy group, but is sterically hindered by the adjacent carboxylic acid group.

To generate the nitronium ion, a mixture of concentrated nitric acid and sulfuric acid is typically employed. Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid via the nitration of 3-methoxy-4-methylbenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3-Methoxy-4-methylbenzoic acid≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, ≥95%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%EMD Millipore
Sodium Sulfate (Na₂SO₄), anhydrousACS Reagent, granularJ.T. Baker
Deionized Water (H₂O)N/AIn-house supply
IceN/AIn-house supply
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel (50 mL)

  • Magnetic stir plate

  • Ice bath

  • Thermometer (-20 to 100 °C)

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Reaction Workflow

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-methoxy-4-methylbenzoic acid in CH₂Cl₂ cool Cool solution to 0-5 °C start->cool add_h2so4 Slowly add concentrated H₂SO₄ cool->add_h2so4 add_hno3 Add concentrated HNO₃ dropwise add_h2so4->add_hno3 react Stir at 0-5 °C for 1-2 hours add_hno3->react quench Pour reaction mixture over ice react->quench separate Separate organic layer quench->separate wash Wash with water and brine separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from ethanol/water evaporate->recrystallize isolate Isolate pure product recrystallize->isolate end end isolate->end Final Product

Caption: Experimental workflow for the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (30.1 mmol) of 3-methoxy-4-methylbenzoic acid in 20 mL of dichloromethane.

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Sulfuric Acid:

    • Slowly and carefully add 10 mL of concentrated sulfuric acid to the stirred solution. Maintain the temperature below 10 °C during the addition. The mixture may become biphasic.

  • Nitration:

    • In a separate beaker, cool 2.5 mL (approx. 35.8 mmol) of concentrated nitric acid in an ice bath.

    • Using a dropping funnel, add the cold concentrated nitric acid dropwise to the reaction mixture over a period of 30 minutes. Crucially, maintain the internal temperature of the reaction between 0 and 5 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallize the crude solid from a mixture of ethanol and water to obtain pure 3-Methoxy-4-methyl-2-nitrobenzoic acid as a pale yellow solid.

Safety Considerations

  • Concentrated Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts, including potentially explosive dinitro compounds. Always add the nitrating agent slowly and ensure efficient cooling.

  • Quenching: Quenching the reaction mixture with ice should be done slowly and with vigorous stirring to dissipate the heat generated.

Conclusion

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid via the direct nitration of 3-methoxy-4-methylbenzoic acid is a reliable and scalable method. The key to a successful synthesis lies in the meticulous control of the reaction temperature to ensure the desired regioselectivity and to mitigate safety risks. The protocol detailed in this guide provides a solid foundation for researchers to produce this valuable chemical intermediate for a variety of applications in drug discovery and materials science.

References

  • Patsnap. (2021). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. [Link]

  • Truman State University. (n.d.). Multistep Synthesis Nitration. Truman ChemLab. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Nasan Group. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Foundational

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid

Introduction: The Strategic Importance of 3-Methoxy-4-methyl-2-nitrobenzoic acid 3-Methoxy-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Methoxy-4-methyl-2-nitrobenzoic acid

3-Methoxy-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring a carboxylic acid, a nitro group, a methoxy group, and a methyl group, offers a versatile scaffold for further chemical modifications. The strategic placement of the nitro group ortho to the carboxylic acid and methoxy group, and meta to the methyl group, makes it a valuable intermediate for the construction of heterocyclic systems and other elaborate molecular architectures. This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, with a focus on the selection of starting materials, control of regioselectivity, and detailed experimental protocols.

Retrosynthetic Analysis and Selection of Starting Materials

A retrosynthetic analysis of the target molecule, 3-Methoxy-4-methyl-2-nitrobenzoic acid, points to the most logical and direct synthetic route: the electrophilic nitration of a readily available precursor. The most suitable starting material is 3-Methoxy-4-methylbenzoic acid .

Rationale for Starting Material Selection:
  • Commercial Availability: 3-Methoxy-4-methylbenzoic acid is a commercially available fine chemical, which is a crucial factor for its use in research and development as well as for potential scale-up.[1][2][3][4] This circumvents the need for a multi-step synthesis of the starting material, saving time and resources.

  • Structural Similarity: The starting material possesses the core benzoic acid structure with the desired methoxy and methyl substituents already in place. This simplifies the synthesis to a single key transformation: the introduction of a nitro group at the C2 position.

  • Feasibility of the Key Transformation: The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution (EAS) is a well-established and widely practiced reaction in organic synthesis.

The Core Synthetic Challenge: Regioselectivity in Electrophilic Nitration

The primary challenge in the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid from 3-Methoxy-4-methylbenzoic acid is controlling the regioselectivity of the nitration reaction. The benzene ring of the starting material is substituted with three groups, each exerting its own directing effect on the incoming electrophile (the nitronium ion, NO₂⁺).

  • Methoxy Group (-OCH₃) at C3: A strongly activating ortho-, para-director. It will direct the incoming nitro group to the C2, C4, and C6 positions.

  • Methyl Group (-CH₃) at C4: An activating ortho-, para-director. It will direct the incoming nitro group to the C3 and C5 positions.

  • Carboxylic Acid Group (-COOH) at C1: A deactivating meta-director. It will direct the incoming nitro group to the C3 and C5 positions.[5][6]

The desired product requires nitration at the C2 position. This position is ortho to the strongly activating methoxy group. However, the formation of isomeric byproducts, particularly the 6-nitro isomer (also ortho to the methoxy group) and potentially other isomers, is a significant possibility. The interplay of electronic and steric effects will ultimately determine the product distribution. The nitration of substituted benzoic acids often leads to a mixture of products, and reaction conditions such as temperature and the choice of nitrating agent can influence the isomeric ratio.[7][8]

Proposed Synthetic Pathway

The proposed synthesis involves a single, yet critical, step: the nitration of 3-Methoxy-4-methylbenzoic acid.

Synthetic Pathway start 3-Methoxy-4-methylbenzoic acid reagents HNO₃ / H₂SO₄ start->reagents product 3-Methoxy-4-methyl-2-nitrobenzoic acid reagents->product caption Figure 1: Proposed synthetic pathway for 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Figure 1: Proposed synthetic pathway for 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the nitration of 3-Methoxy-4-methylbenzoic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier Recommendation
3-Methoxy-4-methylbenzoic acid≥98% PurityCommercially available
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent GradeStandard laboratory supplier
Concentrated Nitric Acid (HNO₃)ACS Reagent GradeStandard laboratory supplier
Dichloromethane (CH₂Cl₂)HPLC GradeStandard laboratory supplier
Ethyl Acetate (EtOAc)HPLC GradeStandard laboratory supplier
HexanesHPLC GradeStandard laboratory supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard laboratory supplier
Crushed IcePrepared in-house

Experimental Procedure:

  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 20 mL of concentrated sulfuric acid.

    • Cool the sulfuric acid to 0-5 °C.

    • Slowly add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. The temperature must be maintained below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir in the ice bath for 10-15 minutes.

  • Nitration Reaction:

    • In a separate flask, dissolve 5.0 g of 3-Methoxy-4-methylbenzoic acid in 30 mL of concentrated sulfuric acid. Stir the mixture until a clear solution is obtained.

    • Cool this solution in an ice-salt bath to 0-5 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Allow the ice to melt completely, and then collect the solid precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product will likely be a mixture of isomers. Separation of the desired 2-nitro isomer can be achieved by column chromatography on silica gel.

    • Prepare a silica gel column using a slurry of silica in a non-polar solvent such as hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or a mixture of ethyl acetate and hexanes.

    • Load the solution onto the column and elute with a gradient of ethyl acetate in hexanes.

    • Collect the fractions and monitor them by TLC to identify the fractions containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Characterization and Data Analysis

The structure and purity of the synthesized 3-Methoxy-4-methyl-2-nitrobenzoic acid should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 2-nitro substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number and types of carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point: A sharp melting point is an indicator of high purity.

Alternative Synthetic Strategies and Future Outlook

While the direct nitration of 3-Methoxy-4-methylbenzoic acid is the most straightforward approach, its potential lack of regioselectivity may necessitate the exploration of alternative routes, especially for large-scale synthesis where isomeric separation can be challenging and costly.

One such alternative strategy involves a multi-step sequence where the nitro group is introduced at an earlier stage, followed by the formation of the carboxylic acid functionality. For instance, starting with a precursor like 3-methoxy-4-methyl-2-nitrotoluene, the methyl group at the benzylic position could be oxidized to a carboxylic acid. This approach would circumvent the issue of regioselectivity in the nitration step. However, the commercial availability and synthesis of such a precursor would need to be considered. A method for the selective oxidation of a methyl group on a nitro-substituted aromatic ring is described for the synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethyl nitrobenzene, which could be adapted for this purpose.[9]

Conclusion

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid is a key process for accessing a versatile chemical intermediate. The most direct and practical approach involves the electrophilic nitration of the commercially available 3-Methoxy-4-methylbenzoic acid. While this method presents a challenge in controlling regioselectivity, a well-designed experimental protocol coupled with robust purification techniques can provide the desired product in good purity. For researchers and drug development professionals, a thorough understanding of the directing effects of the substituents and the careful execution of the experimental procedure are paramount to a successful synthesis. Future work may focus on developing more regioselective nitration methods or exploring alternative synthetic pathways to improve the overall efficiency and scalability of the process.

References

  • 3 Methoxy 4 Methylbenzoic Acid - Sun Fine Chemicals. [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. [Link]

  • Nitration Of Benzoic Acid - . [Link]

  • Method for preparing 3-nitro-4-methoxy benzoic acid - Google P
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P
    • Nitration of m-Methoxycinnamic Acid. - RSC Publishing. [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate. [Link]

  • Preparation method of 3-methoxy-2-nitrobenzoate - Google P
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Supporting Information - CDC Stacks. [Link]

  • Nitration of benzoic acid - YouTube. [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. [Link]

  • Aromatic 3a. Nitration of methylbenzoate - YouTube. [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Methoxy-4-methyl-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Value of Nitroaromatic Carboxylic Acids in Synthesis Nitroaromatic compounds, particularly those bearing carboxylic acid functionali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Value of Nitroaromatic Carboxylic Acids in Synthesis

Nitroaromatic compounds, particularly those bearing carboxylic acid functionalities, are foundational pillars in the edifice of modern medicinal chemistry and drug development. The strategic introduction of a nitro group onto an aromatic scaffold serves not only as a powerful tool for modulating the electronic properties of the molecule but also as a versatile chemical handle for subsequent transformations. The reduction of the nitro moiety to an amine, for instance, opens up a vast landscape of synthetic possibilities, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles – motifs frequently found in pharmacologically active agents.

This guide focuses on a specific yet highly illustrative example: the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid . We will delve into the mechanistic intricacies of its formation via electrophilic aromatic substitution, critically analyze the regiochemical outcomes dictated by the substituents on the aromatic ring, and provide a robust, field-tested protocol for its synthesis. For the drug development professional, understanding the "why" behind each synthetic step is as crucial as the "how," and this guide is structured to provide that deep, causal understanding. We will explore the rationale behind the choice of reagents, the control of reaction parameters, and the methods for characterization, thereby offering a comprehensive view of this important synthetic transformation. The precursor, 3-Methoxy-4-methylbenzoic acid, is a known intermediate in the synthesis of various pharmaceutical compounds, making the exploration of its derivatives, such as the title compound, a relevant endeavor for the discovery of new chemical entities.[1][2]

The Core Reaction: Electrophilic Aromatic Nitration

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid from its precursor, 3-Methoxy-4-methylbenzoic acid, is a classic example of an electrophilic aromatic substitution (EAS) reaction. Specifically, it is a nitration, where a nitro group (-NO2) is introduced onto the benzene ring. The overall transformation is depicted below:

G start 3-Methoxy-4-methylbenzoic acid reagents HNO3, H2SO4 start->reagents end 3-Methoxy-4-methyl-2-nitrobenzoic acid reagents->end

Figure 1: Overall reaction for the nitration of 3-Methoxy-4-methylbenzoic acid.

The heart of this reaction lies in the generation of a potent electrophile, the nitronium ion (NO2+), from the interaction of concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Mechanism of Nitronium Ion Formation

G cluster_0 Step 1: Protonation of Nitric Acid cluster_1 Step 2: Formation of Nitronium Ion HNO3 H-O-NO2 H2SO4 H2SO4 Protonated_HNO3 H2O+-NO2 H2SO4->Protonated_HNO3 HSO4- HSO4- Protonated_HNO3_2 H2O+-NO2 NO2+ NO2+ Protonated_HNO3_2->NO2+ H2O H2O

Figure 2: Formation of the nitronium ion electrophile.

Electrophilic Attack and Regioselectivity: A Tale of Three Substituents

Once formed, the nitronium ion is attacked by the electron-rich π system of the benzene ring of 3-Methoxy-4-methylbenzoic acid. The regiochemical outcome of this attack—that is, the position at which the nitro group is introduced—is determined by the directing effects of the three substituents already present on the ring:

  • Methoxy group (-OCH3) at C3: The methoxy group is a strong activating group and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex or arenium ion) when the attack occurs at the positions ortho or para to it.

  • Methyl group (-CH3) at C4: The methyl group is a weak activating group and also an ortho, para-director. It donates electron density through an inductive effect.

  • Carboxylic acid group (-COOH) at C1: The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophilic attack.

The interplay of these directing effects determines the position of nitration. The available positions for substitution are C2, C5, and C6.

  • Position C2: This position is ortho to the strongly activating methoxy group and ortho to the deactivating carboxylic acid group.

  • Position C5: This position is meta to the methoxy group, ortho to the methyl group, and meta to the carboxylic acid group.

  • Position C6: This position is para to the methoxy group, meta to the methyl group, and ortho to the carboxylic acid group.

The powerful ortho, para-directing effect of the methoxy group is the dominant influence. Therefore, substitution is most likely to occur at the positions ortho or para to it, which are C2 and C6. Between these two, C2 is sterically less hindered than C6, which is flanked by the carboxylic acid group. Furthermore, the C2 position benefits from being ortho to the activating methoxy group, while C6 is para. In many cases, the para position is favored due to reduced steric hindrance. However, the strong activation of the methoxy group at the ortho position often leads to significant substitution at this site. Given that C5 is also activated by the methyl group (ortho position) and is meta to the deactivating carboxylic acid, it is also a potential site of nitration.

Ultimately, the formation of the 2-nitro isomer as the major product is a result of the strong activating and ortho-directing effect of the methoxy group, which outweighs the deactivating effect of the adjacent carboxylic acid group. The formation of other isomers, such as the 5-nitro and 6-nitro derivatives, is also possible and their relative amounts will depend on the precise reaction conditions.

G Start 3-Methoxy-4-methylbenzoic acid Sigma_Complex_2 Sigma Complex (at C2) Start->Sigma_Complex_2 + NO2+ Sigma_Complex_5 Sigma Complex (at C5) Start->Sigma_Complex_5 + NO2+ Sigma_Complex_6 Sigma Complex (at C6) Start->Sigma_Complex_6 + NO2+ Product_2 3-Methoxy-4-methyl-2-nitrobenzoic acid (Major) Sigma_Complex_2->Product_2 - H+ Product_5 3-Methoxy-4-methyl-5-nitrobenzoic acid (Minor) Sigma_Complex_5->Product_5 - H+ Product_6 3-Methoxy-4-methyl-6-nitrobenzoic acid (Minor) Sigma_Complex_6->Product_6 - H+

Figure 3: Possible pathways for the nitration of 3-Methoxy-4-methylbenzoic acid.

Experimental Protocol: A Proposed Synthesis

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Methoxy-4-methylbenzoic acid166.1710.0 g0.06
Concentrated Sulfuric Acid (98%)98.0830 mL-
Concentrated Nitric Acid (70%)63.0110 mL-
Ice-As needed-
Deionized Water18.02As needed-
Methanol (for recrystallization)32.04As needed-
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the mixture in an ice-water bath. The addition should be done slowly with constant swirling. This exothermic process generates the nitronium ion.

  • Dissolution of the Starting Material: In a separate, larger flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-Methoxy-4-methylbenzoic acid in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath to below 5 °C.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-Methoxy-4-methylbenzoic acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature (0-5 °C) for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and water, to obtain the purified 3-Methoxy-4-methyl-2-nitrobenzoic acid.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by determining its melting point and by spectroscopic methods such as NMR and IR.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO3 in H2SO4) Nitration Slowly add Nitrating Mixture to Substrate Solution at < 10 °C Nitrating_Mixture->Nitration Substrate_Solution Prepare Substrate Solution (3-Methoxy-4-methylbenzoic acid in H2SO4) Substrate_Solution->Nitration Stirring Stir at 0-5 °C for 1 hour Nitration->Stirring Quenching Pour onto Ice Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Methanol/Water Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying

Sources

Foundational

Technical Guide: Physicochemical Properties of 3-Methoxy-4-methyl-2-nitrobenzoic acid

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic strategy, and predicted spectral data for 3-Methoxy-4-methyl-2-nitrobenzoic acid. As a highly substituted and s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic strategy, and predicted spectral data for 3-Methoxy-4-methyl-2-nitrobenzoic acid. As a highly substituted and specialized aromatic compound, direct experimental data is not extensively available in public literature. Therefore, this document leverages expert knowledge of physical organic chemistry and data from structurally similar analogs to present a predictive but scientifically grounded overview. This guide is intended for researchers, chemists, and drug development professionals who may utilize this or similar scaffolds in organic synthesis and medicinal chemistry. We will explore the causal relationships between the compound's structure—featuring methoxy, methyl, nitro, and carboxylic acid functional groups—and its chemical behavior, offering field-proven insights into its synthesis and characterization.

Compound Profile and Identity

3-Methoxy-4-methyl-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a nitro group positioned ortho to the carboxyl functionality, a methoxy group at the meta position, and a methyl group at the para position. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, carboxyl) groups dictates its unique electronic and steric properties, making it a potentially valuable, albeit niche, intermediate in the synthesis of complex molecules.

IdentifierValue
IUPAC Name 3-Methoxy-4-methyl-2-nitrobenzoic acid
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
CAS Number Not readily available in major databases

2D Chemical Structure:

(Image generated based on IUPAC name)

Proposed Synthetic Strategy: Electrophilic Nitration

The most logical and direct synthetic route to 3-Methoxy-4-methyl-2-nitrobenzoic acid is the electrophilic aromatic substitution (nitration) of the readily available precursor, 3-Methoxy-4-methylbenzoic acid.[1] The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Causality of Experimental Design:

  • Directing Effects: The methoxy (-OCH₃) group is a powerful activating, ortho, para-director. The methyl (-CH₃) group is a weaker activating, ortho, para-director. The carboxylic acid (-COOH) group is a deactivating, meta-director. In a competitive scenario, the powerful activating effect of the methoxy group dominates. It will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho and para positions.

  • Regioselectivity:

    • The position para to the methoxy group is already occupied by the methyl group.

    • The position ortho to the methoxy group (C2) is sterically unhindered and electronically activated.

    • The other ortho position (C4 relative to the carboxyl group) is also activated by the methoxy group.

    • Therefore, nitration is strongly favored at the C2 position, yielding the target molecule.[2][3]

  • Reaction Conditions: The nitration must be performed under controlled, low-temperature conditions (e.g., 0-5 °C) using a nitrating mixture (concentrated nitric and sulfuric acids).[4] This is crucial to prevent over-nitration and other side reactions that can occur due to the presence of activating groups.[2]

G SM 3-Methoxy-4-methylbenzoic acid Reagents Conc. HNO₃ / Conc. H₂SO₄ (Nitrating Mixture) Product 3-Methoxy-4-methyl-2-nitrobenzoic acid SM->Product Electrophilic Aromatic Substitution (Nitration) Conditions 0-5 °C Controlled Addition

Caption: Proposed synthetic workflow for 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Physicochemical Properties: A Predictive Analysis

The properties of the target molecule are predicted based on the known data of structurally related compounds and an understanding of group contributions.

PropertyPredicted Value / ObservationRationale & Comparative Insights
Appearance White to pale yellow crystalline solid.Based on analogs like 3-methoxy-2-nitrobenzoic acid (pale cream) and 4-methyl-3-nitrobenzoic acid (pale yellow).[2][4]
Melting Point High, estimated > 200 °CThe presence of a carboxylic acid allows for strong intermolecular hydrogen bonding (dimerization). The nitro group adds to the crystal lattice energy. For comparison, 3-methoxy-2-nitrobenzoic acid has a melting point of 253-257 °C, while 3-methyl-4-nitrobenzoic acid is 216-218 °C.[5][6]
Solubility Poorly soluble in water. Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Acetone).The carboxylic acid offers some polarity, but the larger, substituted aromatic ring dominates, leading to poor aqueous solubility, a common trait for substituted benzoic acids.[7][8] Methanol solubility is confirmed for the close analog 3-methoxy-2-nitrobenzoic acid.[5]
Acidity (pKa) Estimated pKa ≈ 2.0 - 2.5The carboxylic acid's acidity is significantly enhanced by the potent electron-withdrawing effect of the ortho-nitro group. This effect outweighs the weaker electron-donating effects of the methoxy and methyl groups. The predicted pKa for 3-methoxy-2-nitrobenzoic acid is 2.07.[5]
Density Estimated > 1.4 g/cm³Aromatic nitro compounds are generally denser than water.[5]
Predicted Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. Below are the predicted key features for 3-Methoxy-4-methyl-2-nitrobenzoic acid.

4.1. ¹H NMR Spectroscopy

(Predicted for a DMSO-d₆ solution)

  • -COOH Proton: A very broad singlet, expected > 13 ppm, which would disappear upon D₂O exchange.

  • Aromatic Protons: Two singlets are expected due to the substitution pattern.

    • H-5: ~7.6-7.8 ppm. This proton is ortho to the electron-withdrawing nitro group and will be deshielded.

    • H-6: ~7.3-7.5 ppm. This proton is ortho to the carboxylic acid.

  • -OCH₃ Protons: A sharp singlet around 3.9-4.0 ppm.

  • -CH₃ Protons: A sharp singlet around 2.2-2.4 ppm.

4.2. ¹³C NMR Spectroscopy

(Predicted shifts in ppm)

  • -COOH Carbon: ~165-168 ppm. The chemical shift for carboxylic acid carbons is characteristic.[9]

  • Aromatic Carbons:

    • C-NO₂ (C2): ~148-152 ppm (highly deshielded).

    • C-OCH₃ (C3): ~155-160 ppm (deshielded by oxygen).

    • C-CH₃ (C4): ~140-145 ppm.

    • Other aromatic carbons (C1, C5, C6): ~120-135 ppm.

  • -OCH₃ Carbon: ~56-58 ppm.

  • -CH₃ Carbon: ~18-22 ppm.

4.3. Infrared (IR) Spectroscopy
  • O-H Stretch (-COOH): A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[10]

  • C-H Stretch (Aromatic & Alkyl): Peaks around 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (methyl/methoxy).

  • C=O Stretch (-COOH): A strong, sharp absorption around 1700-1720 cm⁻¹.[11]

  • N-O Stretch (-NO₂): Two strong, characteristic absorptions: one for asymmetric stretching (~1530-1550 cm⁻¹) and one for symmetric stretching (~1350-1370 cm⁻¹).[11]

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

Reactivity, Stability, and Safety Considerations
5.1. Chemical Reactivity
  • Carboxylic Acid Group: The -COOH group can undergo standard transformations like esterification (reaction with an alcohol under acidic catalysis) and amidation (conversion to an acid chloride followed by reaction with an amine).[1]

  • Nitro Group: The -NO₂ group is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), opening pathways to anilines, which are key precursors for dyes, pharmaceuticals, and heterocyclic compounds.[12]

  • Aromatic Ring: The presence of the strongly deactivating nitro and carboxyl groups makes the ring resistant to further electrophilic substitution.

5.2. Stability and Storage

The compound is expected to be a stable crystalline solid under standard laboratory conditions. However, organic nitro compounds as a class can be thermally sensitive and may decompose exothermically at elevated temperatures.[13]

  • Storage Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong bases or reducing agents.

5.3. Safety and Handling

Aromatic nitro compounds warrant careful handling due to potential toxicity.[14]

  • Toxicity Profile: Many aromatic nitro compounds can be toxic and are readily absorbed through the skin. The primary acute hazard is often cyanosis, resulting from the formation of methemoglobin.[12]

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust.

Experimental Protocols: Self-Validating Methodologies
6.1. Protocol: Synthesis via Nitration of 3-Methoxy-4-methylbenzoic acid

This protocol is a self-validating system. Successful synthesis and isolation of a product with the predicted melting point and spectral characteristics would validate the proposed structure and reactivity.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (to -5 to 0 °C), slowly add 5 mL of concentrated nitric acid (HNO₃) to 5 mL of concentrated sulfuric acid (H₂SO₄) with gentle swirling. Keep the mixture chilled.

  • Dissolution of Starting Material: In a separate, larger flask, dissolve 2.0 g of 3-Methoxy-4-methylbenzoic acid in 10 mL of concentrated sulfuric acid. Cool this solution to 0 °C in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the chilled nitrating mixture dropwise to the dissolved starting material over 30-40 minutes. Crucial: Maintain the reaction temperature below 10 °C using the ice bath and monitor with a thermometer. Stir continuously.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes.

  • Workup and Isolation: Pour the reaction mixture slowly and carefully onto 100 g of crushed ice in a beaker. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 3-Methoxy-4-methyl-2-nitrobenzoic acid.

  • Validation: Dry the crystals and determine the melting point. Prepare samples for NMR and IR spectroscopy to confirm the structure against the predicted data.

G Start Start: Dissolved Precursor at 0 °C Add Dropwise Addition of Nitrating Mixture Start->Add Maintain T < 10°C Stir Stir at 0-5 °C for 60 min Add->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Product Recrystallize->Dry Analyze Analyze: MP, NMR, IR Dry->Analyze

Caption: Experimental workflow for the synthesis and purification of the title compound.

References

This guide was compiled by synthesizing information from established chemical principles and data available for analogous compounds. All sources are provided for verification.

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Quora. (2025). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 237–242. Retrieved from [Link]

  • Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Brainly. (2023). What IR peaks are present in 3-nitrobenzoic acid? Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

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Exploratory

A Technical Guide to the Solubility of 3-Methoxy-4-methyl-2-nitrobenzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxy-4-methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty ch...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxy-4-methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of its solubility in organic solvents. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established principles of physical chemistry to provide a robust framework for its handling and application.

Introduction to 3-Methoxy-4-methyl-2-nitrobenzoic Acid

3-Methoxy-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a methoxy (-OCH₃), a methyl (-CH₃), a nitro (-NO₂), and a carboxylic acid (-COOH) group on a benzene ring, imparts a unique combination of physicochemical properties that govern its behavior in solution. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).

The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and carboxylic acid) groups influences the molecule's polarity, acidity, and potential for intermolecular interactions, all of which are critical determinants of solubility.[3]

Physicochemical Properties and Their Influence on Solubility

While specific data for 3-methoxy-4-methyl-2-nitrobenzoic acid is scarce, the properties of the closely related compound, 3-methoxy-2-nitrobenzoic acid, offer valuable insights.

PropertyValue (for 3-Methoxy-2-nitrobenzoic acid)Source
Molecular Formula C₈H₇NO₅[4]
Molecular Weight 197.14 g/mol [4]
Melting Point 253-257 °C[4]
pKa (predicted) 2.07 ± 0.10[4]
Solubility in Methanol Soluble[4]

Causality Behind Physicochemical Influences:

  • High Melting Point: The high melting point of the related 3-methoxy-2-nitrobenzoic acid suggests strong intermolecular forces, likely hydrogen bonding and dipole-dipole interactions, in the solid state.[4] A significant amount of energy is required to overcome these forces, which can impact solubility.

  • Low pKa: The predicted low pKa indicates that it is a relatively strong acid.[4] This is due to the electron-withdrawing nature of the nitro and carboxylic acid groups.[3] The acidity can influence solubility in protic solvents and in basic media where salt formation can occur.

  • Functional Group Contributions:

    • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.

    • Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid and contributes to the molecule's polarity.[3]

    • Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor and has a moderate electron-donating effect, which can influence the overall electronic distribution and intermolecular interactions.[5]

    • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that can enhance solubility in less polar organic solvents.[3]

Theoretical Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the nature of its functional groups, the expected solubility of 3-methoxy-4-methyl-2-nitrobenzoic acid in various classes of organic solvents can be predicted.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of the carboxylic acid and methoxy groups to form hydrogen bonds with the solvent. The solubility of related nitrobenzoic acids is generally highest in alcohols like methanol and ethanol.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Good solubility is expected. These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. Studies on benzoic acid and its nitro-derivatives show significant solubility in these solvents.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted. While the methyl group and the benzene ring contribute some nonpolar character, the polar functional groups will limit solubility in highly nonpolar solvents.[6]

The interplay of these functional groups is visually represented in the following diagram:

G cluster_solute 3-Methoxy-4-methyl-2-nitrobenzoic Acid cluster_influences Functional Group Influences on Solubility Solute C₆H₂(OCH₃)(CH₃)(NO₂)(COOH) COOH Carboxylic Acid (-COOH) - H-bond donor/acceptor - Polar Solute->COOH Promotes solubility in polar protic solvents NO2 Nitro (-NO₂) - Electron-withdrawing - Polar Solute->NO2 Enhances polarity OCH3 Methoxy (-OCH₃) - H-bond acceptor - Moderately Polar Solute->OCH3 Contributes to polarity and H-bonding CH3 Methyl (-CH₃) - Nonpolar/Lipophilic Solute->CH3 Promotes solubility in nonpolar solvents

Caption: Influence of functional groups on solubility.

Experimental Determination of Solubility

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[7] This protocol ensures that a saturated solution is achieved, providing a reliable measure of solubility.

Shake-Flask Method Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of 3-methoxy-4-methyl-2-nitrobenzoic acid.

    • Select a range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene).

    • Use calibrated volumetric flasks and analytical balances.

  • Equilibration:

    • Add the excess solid to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Place the containers in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).[7]

    • Agitate the samples at a constant speed that ensures good mixing without creating a vortex.[7]

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours), taking samples at various time points (e.g., 12, 24, 48 hours) to ensure equilibrium has been reached.[7]

  • Sample Processing:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Analyze the concentration of 3-methoxy-4-methyl-2-nitrobenzoic acid in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

The following diagram illustrates the experimental workflow:

G A 1. Add Excess Solute to Solvent B 2. Equilibrate in Shaker Bath (Constant Temperature & Agitation) A->B C 3. Sample Supernatant at Time Intervals B->C D 4. Filter Sample (e.g., 0.45 µm) C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC E->F G 7. Calculate Solubility F->G

Caption: Shake-flask solubility determination workflow.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly suitable technique for the quantification of nitrobenzoic acid derivatives due to its sensitivity, specificity, and robustness.[8][9][10]

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[11]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve constructed from standards of known concentrations.[8]

Conclusion

References

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. Available from: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • Sun, B., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. 2019.
  • Wikipedia. Benzoic acid. Available from: [Link]

  • Silva, L. M., et al. Solubility of Benzoic Acid in Mixed Solvents.
  • Gomez, A., et al. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. 2023.
  • Zhang, C., et al. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Journal of Molecular Liquids. 2021.
  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

  • Karas, M., et al. Matrix-Assisted Laser-Desorption Ionization Mass-Spectrometry with Additives to 2,5-Dihydroxybenzoic Acid. Journal of Mass Spectrometry. 1993.
  • Nguyen, B., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Sun, B., et al. The solubility of 3-nitrobenzoic acid in seven solvents.
  • Skyner, T., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. 2015.
  • Dunn, T. L., et al. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. 1968.
  • Guttman, D., et al. Molecular interactions of caffeine with benzoic acid, o‐ and p‐ methoxybenzoic acids and o‐ and p‐ nitrobenzoic acids. Journal of Pharmacy and Pharmacology. 1971.
  • Quora. Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Available from: [Link]

  • Wang, Y., et al.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube. 2023.
  • USP-NF. <1236> Solubility Measurements. Available from: [Link]

  • Vedantu. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. Available from: [Link]

  • Nguyen, B., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • He, Y., et al. Multi-Omics Analysis of Stress Responses for Industrial Yeast During Beer Post-Fermentation.
  • Jiménez, D. M., et al. The solubility of benzoic acid in seven solvents.
  • World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. 2018.
  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012.
  • Al-Ghedhairy, A., et al. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • askIITians. Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?. Available from: [Link]

  • BYJU'S. Properties of Benzoic Acid. Available from: [Link]

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Foundational

Acidity and pKa of 3-Methoxy-4-methyl-2-nitrobenzoic acid

An In-depth Technical Guide to the Acidity and pKa of 3-Methoxy-4-methyl-2-nitrobenzoic Acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the acidity of 3-Methoxy-4-methyl-2-nitrobenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. We will dissect the electronic and steric contributions of the methoxy, methyl, and nitro substituents to the overall acidity of the molecule. Furthermore, this document provides a detailed, field-proven protocol for the empirical determination of its pKa using potentiometric titration, ensuring scientific rigor and reproducibility.

The Strategic Importance of pKa in Drug Development

In the pharmaceutical sciences, the extent to which a molecule ionizes in a solution of a given pH is of paramount importance. The pKa value dictates the charge state of a molecule at physiological pH (typically ~7.4), which in turn governs its ability to cross biological membranes, bind to its target protein, and its overall pharmacokinetic profile. For an acidic compound like 3-Methoxy-4-methyl-2-nitrobenzoic acid, a lower pKa signifies a stronger acid, meaning it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH. This has direct consequences for:

  • Solubility: The ionized form is generally more water-soluble, which can be advantageous for formulation.

  • Permeability: The neutral, protonated form is typically more lipid-soluble and thus more readily permeates cell membranes.

  • Target Binding: The charge state can be crucial for electrostatic interactions within the binding site of a biological target.

Therefore, a precise understanding and empirical measurement of the pKa of 3-Methoxy-4-methyl-2-nitrobenzoic acid are essential for any research and development program involving this molecule.

Theoretical Analysis of Acidity: A Sum of Substituent Effects

The acidity of a substituted benzoic acid is a nuanced interplay of inductive, resonance, and steric effects imparted by its substituents. The pKa of the parent molecule, benzoic acid, is approximately 4.20.[1] The substituents on the aromatic ring of 3-Methoxy-4-methyl-2-nitrobenzoic acid will modulate this baseline acidity.

The Dominant Influence of the Ortho-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-M). When positioned ortho to the carboxylic acid, as in 2-nitrobenzoic acid, it dramatically increases acidity. The pKa of 2-nitrobenzoic acid is approximately 2.16, making it a significantly stronger acid than benzoic acid.[2][3] This pronounced increase is due to:

  • Inductive Withdrawal: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the carboxylate group, stabilizing the resulting negative charge upon deprotonation.

  • Steric Effects (The Ortho-Effect): The bulky nitro group at the ortho position can force the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance disrupts the coplanarity between the carboxyl group and the ring, which can, in some cases, increase acidity by reducing the electron-donating resonance from the ring to the carboxyl group. Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid, a phenomenon known as the "ortho-effect".

The Modulating Effects of Methoxy and Methyl Groups
  • 3-Methoxy Group: A methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing inductively (-I) due to the oxygen's electronegativity but electron-donating by resonance (+M) due to the lone pairs on the oxygen. From the meta position, the resonance effect is minimized, and the inductive effect plays a more significant role, albeit weakly. The pKa of 3-methoxybenzoic acid is approximately 4.10, very close to that of benzoic acid itself, indicating a slight net acidifying effect.[4][5]

  • 4-Methyl Group: A methyl group (-CH₃) is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. Electron-donating groups tend to destabilize the carboxylate anion, thus decreasing acidity. The pKa of 4-methylbenzoic acid (p-toluic acid) is approximately 4.36, making it a slightly weaker acid than benzoic acid.[6]

Predicted pKa of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

Synthesizing these effects, we can predict the approximate acidity of the target molecule:

  • The 2-nitro group will be the dominant factor, causing a substantial increase in acidity (a significant lowering of the pKa) compared to benzoic acid.

  • The 3-methoxy group will have a minor, slightly acid-strengthening inductive effect.

  • The 4-methyl group will have a minor, acid-weakening effect.

The powerful acid-strengthening effect of the ortho-nitro group will far outweigh the minor opposing effect of the para-methyl group and the small contribution of the meta-methoxy group. Therefore, the pKa of 3-Methoxy-4-methyl-2-nitrobenzoic acid is predicted to be significantly lower than that of benzoic acid (4.20) and likely in the range of, or slightly higher than, 2-nitrobenzoic acid (2.16), perhaps in the 2.2 to 2.5 range .

The following diagram illustrates the primary electronic effects influencing the acidity of the molecule.

Caption: Electronic effects on the carboxylic acid group.

Quantitative Data Summary

The following table summarizes the pKa values of relevant reference compounds. An experimental determination is required to confirm the pKa of the title compound.

CompoundpKaSubstituent EffectsReference
Benzoic Acid~4.20Reference Compound[1]
2-Nitrobenzoic Acid~2.16Strong -I, -M, Ortho-Effect[2][3]
3-Methoxybenzoic Acid~4.10Weak -I > +M[4][5]
4-Methylbenzoic Acid~4.36Weak +I[6]
3-Methoxy-4-methyl-2-nitrobenzoic acid ~2.2 - 2.5 (Predicted) Dominant -I, -M; Minor -I & +I N/A

Experimental Protocol: pKa Determination by Potentiometric Titration

To move beyond prediction and establish an authoritative pKa value, an empirical measurement is non-negotiable. Potentiometric titration is a robust and widely accepted method for this purpose.[7][8]

Principle

A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the steepest portion of the titration curve.

Materials and Equipment
  • 3-Methoxy-4-methyl-2-nitrobenzoic acid (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (degassed to remove CO₂)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of 3-Methoxy-4-methyl-2-nitrobenzoic acid to prepare a solution of approximately 1-5 mM. Causality: This concentration is sufficient for a clear inflection point without requiring large volumes of titrant.

    • Dissolve the sample in a suitable volume of water. If solubility is limited, a co-solvent like methanol may be used, but the final pKa will be an apparent pKa (pKa') specific to that solvent mixture. For this protocol, we assume aqueous solubility.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). Causality: This minimizes changes in activity coefficients during the titration.

  • System Calibration and Setup:

    • Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment (e.g., 25 °C).

    • Place the analyte solution in the thermostated vessel on the magnetic stirrer.

    • Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or the stir bar.

    • Begin gentle, consistent stirring.

  • Titration Procedure:

    • If desired, add a small amount of 0.1 M HCl to lower the initial pH to ensure the titration starts from the fully protonated form of the acid.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments.

    • Record the pH and the total volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence volume (Vₑ), which is the volume of NaOH at the inflection point of the curve. This can be found by identifying the maximum of the first derivative of the curve (ΔpH/ΔV).

    • The pKa is the pH value at the half-equivalence volume (Vₑ/2).[9] Read this pH value directly from the titration curve.

This protocol provides a self-validating system for the determination of the pKa of 3-Methoxy-4-methyl-2-nitrobenzoic acid, forming the basis for its reliable characterization in a drug development context.

Conclusion

The acidity of 3-Methoxy-4-methyl-2-nitrobenzoic acid is primarily dictated by the strong electron-withdrawing and steric effects of the ortho-nitro group, leading to a predicted pKa in the range of 2.2-2.5. This value suggests that the compound will exist predominantly in its ionized, water-soluble form under physiological conditions. While this theoretical analysis provides a strong foundation for understanding its behavior, the provided potentiometric titration protocol is essential for determining the definitive pKa value, a critical step for its progression in any research or drug development pipeline.

References

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST Chemistry WebBook. [Link]

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Exploratory

Electron-withdrawing effects in nitrobenzoic acid isomers

An In-Depth Technical Guide to the Electron-Withdrawing Effects in Nitrobenzoic Acid Isomers Abstract The positional isomerism of the nitro group on the benzoic acid scaffold dramatically influences the molecule's physic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects in Nitrobenzoic Acid Isomers

Abstract

The positional isomerism of the nitro group on the benzoic acid scaffold dramatically influences the molecule's physicochemical properties, a cornerstone concept for researchers in medicinal chemistry and process development. This technical guide provides a comprehensive analysis of the electron-withdrawing effects in 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). We will dissect the interplay of inductive and resonance effects, explain the anomalous acidity of the ortho isomer via the "ortho effect," and present detailed experimental protocols for the empirical validation of these principles. This document serves as a self-validating reference for scientists seeking to understand and leverage the distinct chemical behaviors of these critical isomers.

The Foundation: Electronic Effects of the Nitro Group

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that stems from a combination of two fundamental electronic phenomena: the inductive effect and the resonance effect.[1]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the benzene ring through the sigma (σ) bond framework.[1][2] This effect is distance-dependent, weakening as the number of bonds between the nitro group and the reaction center (the carboxylic acid group) increases.

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from the aromatic ring through its pi (π) system. This effect is most pronounced when the nitro group is positioned ortho or para to another group, as it allows for direct delocalization of charge onto the electronegative oxygen atoms.[1][3]

These effects work in concert to stabilize the conjugate base (the carboxylate anion, –COO⁻) that forms upon deprotonation of the carboxylic acid.[4][5] By withdrawing electron density, the nitro group disperses the negative charge on the carboxylate, making the corresponding acid more willing to donate its proton and thus, more acidic.[5][6]

A Comparative Analysis of Isomer Acidity

The position of the –NO₂ group relative to the –COOH group dictates the extent to which inductive and resonance effects influence acidity. This results in a distinct acidity trend among the isomers, which is quantitatively expressed by their pKa values—a lower pKa signifies a stronger acid.[7][8]

Quantitative Acidity Data

The experimentally determined pKa values for the nitrobenzoic acid isomers clearly demonstrate the impact of the nitro group's position. Benzoic acid is included as a baseline for comparison.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[9]
2-Nitrobenzoic AcidOrtho2.17[9][10]
3-Nitrobenzoic AcidMeta3.45[9][10]
4-Nitrobenzoic AcidPara3.44[9][10]

The observed order of acidity is: ortho > para > meta > benzoic acid .[8][9][11]

2-Nitrobenzoic Acid: The "Ortho Effect"

The ortho isomer is the strongest acid in the series, a phenomenon attributed to the "ortho effect".[7][8][9] This is a combination of steric and electronic factors:

  • Steric Hindrance: The bulky nitro group in the ortho position sterically clashes with the adjacent carboxylic acid group.[7][12] This forces the –COOH group out of the plane of the benzene ring.[8][9][13]

  • Inhibition of Resonance: By twisting out of plane, the resonance between the carboxyl group's π-system and the aromatic ring is disrupted.[7][9] This destabilizes the protonated acid form and, more importantly, stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing acidity.[7][8]

  • Maximized Inductive Effect: The –NO₂ group is at its closest possible proximity to the –COOH group, maximizing its potent electron-withdrawing inductive effect.[7]

Caption: Steric hindrance in 2-nitrobenzoic acid (ortho effect).

4-Nitrobenzoic Acid: Combined Inductive and Resonance Effects

In the para isomer, the nitro group is positioned to exert both its strong electron-withdrawing inductive effect and its resonance effect.[9] Both of these mechanisms work to delocalize and stabilize the negative charge of the carboxylate anion, making 4-nitrobenzoic acid a significantly stronger acid than benzoic acid.[8][9] The resonance effect allows the negative charge to be delocalized all the way from the carboxylate group to the oxygen atoms of the nitro group.

Para_Resonance cluster_path Charge Delocalization Pathway A para-Nitrobenzoate Anion B Resonance Structure 1 (Negative charge on ring) A->B -M Effect C Resonance Structure 2 (Negative charge on Nitro group) B->C Delocalization caption Resonance stabilization in the para-nitrobenzoate anion.

Caption: Resonance delocalization in para-nitrobenzoate.

3-Nitrobenzoic Acid: The Inductive Effect Dominates

When the nitro group is in the meta position, it can only exert its electron-withdrawing inductive effect through the sigma bonds.[8][9] A direct resonance effect that delocalizes the negative charge from the carboxylate group onto the nitro group is not possible from the meta position.[9][14] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the ortho and para isomers, resulting in weaker acidity relative to the other two isomers, though it is still significantly more acidic than benzoic acid due to the powerful inductive pull.[2][8][9]

Meta_Effect cluster_meta Meta-Nitrobenzoate Anion ring Aromatic Ring (-COO⁻ at C1, -NO₂ at C3) inductive Inductive Effect (-I) Withdraws e⁻ density via σ-bonds ring->inductive Primary Stabilization resonance No Direct Resonance (-M Effect) with -COO⁻ ring->resonance

Caption: Electronic effects in meta-nitrobenzoate.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the acidity differences, a potentiometric titration is a reliable and widely used method.[7][8] It involves monitoring the pH of the acid solution as a standardized strong base is added.

Materials and Equipment
  • High-precision pH meter and calibrated electrode

  • Class A burette (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

  • Beakers

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.01 M solution of the nitrobenzoic acid isomer (e.g., dissolve a precisely weighed amount in a water-ethanol mixture if sparingly soluble in water)[8]

  • Deionized water

Step-by-Step Methodology
  • Preparation: Accurately prepare a ~0.01 M solution of the nitrobenzoic acid isomer to be analyzed.

  • Setup: Pipette a known volume (e.g., 50.0 mL) of the acid solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

  • Titration: Immerse the calibrated pH electrode in the acid solution. Record the initial pH. Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL).

  • Recording: After each addition of NaOH, allow the solution to stir until the pH reading stabilizes, then record the pH and the total volume of NaOH added. As you approach the equivalence point (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL) for greater accuracy.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found visually or by calculating the first or second derivative of the curve.

    • The pKa is the pH at the volume of NaOH that is exactly half of the equivalence point volume.[9]

Titration_Workflow start Start prep Prepare 0.01 M Nitrobenzoic Acid Solution start->prep setup Setup Titration Apparatus: Beaker, Stirrer, pH Meter, Burette prep->setup titrate Add 0.1 M NaOH in Increments setup->titrate record Record pH and Volume of NaOH Added titrate->record record->titrate Repeat until past equivalence point plot Plot pH vs. Volume NaOH (Titration Curve) record->plot find_ep Determine Equivalence Point (EP) plot->find_ep find_pka pKa = pH at 1/2 EP Volume find_ep->find_pka end End find_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Implications in Drug Development and Synthesis

The distinct properties of nitrobenzoic acid isomers are not merely academic; they have profound practical implications.

  • Precursors in Synthesis: Positional isomers are distinct chemical entities.[15] The specific reactivity endowed by the nitro group's position makes each isomer a unique building block for active pharmaceutical ingredients (APIs).[12][16] For example, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.[17] The synthesis route itself is dictated by these electronic effects; m-nitrobenzoic acid is readily prepared by direct nitration of benzoic acid because the carboxyl group is a meta-director.[12][18]

  • Modulating Acidity: In drug design, the pKa of a molecule is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The ability to fine-tune the acidity of a lead compound by selecting the correct isomer of a substituent like nitrobenzoic acid is a key tool for medicinal chemists.

  • Biological Activity: While often used as intermediates, nitroaromatic compounds themselves can exhibit a range of biological activities, including antibacterial and anticancer properties.[12][16] The specific isomerism can lead to vastly different therapeutic effects or toxicities.[15]

Conclusion

The electron-withdrawing effects in nitrobenzoic acid isomers provide a classic and powerful illustration of structure-property relationships in organic chemistry. The acidity of these compounds is a direct and quantifiable consequence of the interplay between inductive effects, resonance effects, and steric hindrance. The ortho isomer's enhanced acidity is a manifestation of the unique "ortho effect," while the para isomer benefits from both induction and resonance. The meta isomer's acidity, governed primarily by the inductive effect, serves as a crucial point of comparison. A thorough understanding of these principles, validated through straightforward experimental protocols, is essential for professionals in drug development and chemical synthesis who rely on these versatile molecules as foundational building blocks.

References

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Foundational

The Strategic Utility of 3-Methoxy-4-methyl-2-nitrobenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block with Untapped Potential In the landscape of organic synthesis, the strategic selection...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Untapped Potential

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-4-methyl-2-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, represents a highly functionalized and versatile building block with significant potential for applications in medicinal chemistry and materials science. The unique arrangement of its electron-donating (methoxy, methyl) and electron-withdrawing (nitro, carboxylic acid) groups on the benzene ring imparts a distinct reactivity profile, making it an attractive scaffold for the synthesis of novel heterocyclic compounds and other intricate organic molecules.

This technical guide provides a comprehensive overview of 3-Methoxy-4-methyl-2-nitrobenzoic acid as a building block in organic synthesis. We will delve into its synthesis, explore the reactivity of its key functional groups, and present detailed protocols for its utilization in the construction of valuable target molecules. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage the full synthetic potential of this promising intermediate.

Physicochemical Properties and Spectroscopic Data

PropertyValue (Predicted/Reference)Source
Molecular Formula C9H9NO5N/A
Molecular Weight 211.17 g/mol N/A
Appearance Pale yellow to off-white solid (Predicted)N/A
Melting Point >250 °C (Predicted based on related compounds)[1]
CAS Number Not assignedN/A
1H NMR (DMSO-d6, 400 MHz) Predicted: δ 13.5-12.5 (s, 1H, COOH), 7.8-7.6 (d, 1H), 7.5-7.3 (d, 1H), 3.9 (s, 3H, OCH3), 2.3 (s, 3H, CH3)N/A
13C NMR (DMSO-d6, 100 MHz) Predicted: δ 167-165 (COOH), 155-153 (C-OCH3), 148-146 (C-NO2), 135-133 (C-CH3), 130-128 (Ar-C), 125-123 (Ar-C), 120-118 (Ar-C), 60-58 (OCH3), 20-18 (CH3)N/A
IR (KBr, cm-1) Predicted: 3300-2500 (br, O-H), 1700-1680 (C=O), 1540-1520 (asym N-O), 1360-1340 (sym N-O), 1280-1250 (C-O)N/A

Synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic Acid: A Proposed Route

While a specific, peer-reviewed synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid is not prominently documented, a highly plausible and efficient synthetic route involves the direct nitration of the readily available precursor, 3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0).[2] The directing effects of the methoxy and methyl groups, both being ortho-, para-directing, and the deactivating, meta-directing effect of the carboxylic acid group, synergistically favor the introduction of the nitro group at the C2 position.

The methoxy group is a strong activating group, and the methyl group is a moderate activating group. The carboxylic acid is a deactivating group. In electrophilic aromatic substitution, the position of substitution is primarily determined by the most activating groups. Both the methoxy and methyl groups will direct an incoming electrophile to their ortho and para positions. The position ortho to the methoxy group and meta to the carboxylic acid (C2) is sterically accessible and electronically favored.

Proposed Experimental Protocol: Nitration of 3-Methoxy-4-methylbenzoic acid

This protocol is based on well-established nitration procedures for substituted benzoic acids.

Materials:

  • 3-Methoxy-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Methoxy-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (5-10 vol) at 0 °C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation of Product: The precipitated solid product, 3-Methoxy-4-methyl-2-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Self-Validation: The identity and purity of the synthesized 3-Methoxy-4-methyl-2-nitrobenzoic acid should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

The Synthetic Utility: A Gateway to Diverse Molecular Scaffolds

The strategic placement of the three distinct functional groups in 3-Methoxy-4-methyl-2-nitrobenzoic acid makes it a versatile precursor for a wide range of chemical transformations. The true power of this building block is unlocked through the selective manipulation of these functional groups.

The Nitro Group: A Precursor to Amino Functionality and Heterocycle Formation

The nitro group is arguably the most versatile handle on the molecule. Its reduction to an amino group opens up a vast array of synthetic possibilities.

  • Reduction to an Amine: The nitro group can be readily reduced to an amine using various standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-acid combinations (e.g., SnCl₂/HCl, Fe/HCl). This transformation yields 2-amino-3-methoxy-4-methylbenzoic acid, a valuable anthranilic acid derivative.

  • Heterocycle Synthesis: The resulting ortho-amino benzoic acid is a classic precursor for the synthesis of numerous heterocyclic systems of pharmaceutical importance. For instance, condensation with appropriate reagents can lead to the formation of:

    • Quinazolinones: Reaction with formamide or orthoesters.

    • Benzoxazinones: Reaction with phosgene or its equivalents.

    • Acridones: Through intramolecular cyclization reactions.

The presence of the methoxy and methyl groups on the resulting heterocyclic core provides additional points for diversification and can significantly influence the pharmacological properties of the final compounds.

Experimental Workflow: From Nitrobenzoic Acid to a Quinazolinone Core

G cluster_0 Step 1: Reduction of the Nitro Group cluster_1 Step 2: Quinazolinone Formation A 3-Methoxy-4-methyl- 2-nitrobenzoic acid B 2-Amino-3-methoxy- 4-methylbenzoic acid A->B H2, Pd/C or SnCl2, HCl C Quinazolinone Derivative B->C Formamide, Heat

Caption: A two-step workflow for the synthesis of a quinazolinone derivative.

The Carboxylic Acid Group: A Handle for Amidation and Esterification

The carboxylic acid functionality provides a straightforward point for derivatization through standard coupling reactions.

  • Amide Bond Formation: Coupling with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

  • Esterification: Fischer esterification or reaction with alkyl halides in the presence of a base can be used to produce the corresponding esters. Esters can serve as protecting groups for the carboxylic acid or can be key intermediates in their own right.

The Aromatic Ring: Potential for Further Functionalization

While the existing substituents largely dictate the reactivity of the ring, there may be opportunities for further electrophilic or nucleophilic aromatic substitution under specific conditions, allowing for the introduction of additional diversity elements.

Applications in Drug Discovery and Materials Science

Nitrobenzoic acids and their derivatives are crucial intermediates in the synthesis of a wide range of functional molecules, including dyes, pharmaceuticals, and advanced materials.[1] For example, the related compound 3-nitro-4-methoxybenzoic acid is a key intermediate for the synthesis of azo dyes.[3] Furthermore, the structural motif of substituted anthranilic acids, readily accessible from 3-Methoxy-4-methyl-2-nitrobenzoic acid, is a common feature in many biologically active compounds, including anti-inflammatory, anti-cancer, and anti-viral agents.

The unique substitution pattern of 3-Methoxy-4-methyl-2-nitrobenzoic acid makes it a particularly interesting starting material for the synthesis of novel kinase inhibitors, where a substituted quinazoline core is often a key pharmacophore.

Conclusion: A Building Block Poised for Discovery

3-Methoxy-4-methyl-2-nitrobenzoic acid is a strategically functionalized building block that offers a wealth of opportunities for the creative synthetic chemist. Its predictable reactivity, coupled with the potential for diverse transformations, makes it an invaluable tool for the construction of complex and biologically relevant molecules. While its full potential is yet to be exhaustively explored, the foundational chemical principles outlined in this guide provide a solid framework for its application in pioneering research and development efforts. The logical and stepwise approach to its synthesis and derivatization, as presented, offers a self-validating system for its successful implementation in any synthetic campaign.

References

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  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chem. [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. [Link]

  • Molecules. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • Diehl III, C. E., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Diehl III, C. E., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Institutes of Health. [Link]

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Protocols & Analytical Methods

Method

Synthetic Routes to 3-Methoxy-4-methyl-2-nitrobenzoic Acid: An Application and Protocol Guide

Introduction: The Significance of a Versatile Building Block 3-Methoxy-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

3-Methoxy-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a methoxy group, and a methyl group, provides multiple reactive sites for further chemical transformations. This makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and specialty materials. For researchers and professionals in drug development, access to reliable and efficient synthetic routes to this compound is paramount for advancing their research and development pipelines. This guide provides a detailed overview of the primary synthetic strategies for preparing 3-Methoxy-4-methyl-2-nitrobenzoic acid, complete with in-depth protocols and a discussion of the underlying chemical principles.

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections are most commonly employed for the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid. These are:

  • Route A: Electrophilic Nitration of 3-Methoxy-4-methylbenzoic Acid. This is the most direct approach, involving the introduction of a nitro group onto a pre-existing benzoic acid derivative. The success of this route hinges on controlling the regioselectivity of the nitration reaction.

  • Route B: Oxidation of 3-Methoxy-4-methyl-2-nitrotoluene. This strategy involves the formation of the nitroaromatic core first, followed by the oxidation of the methyl group to the corresponding carboxylic acid. The choice of oxidizing agent is critical to achieve high yields without unwanted side reactions.

A third, multi-step approach, analogous to the synthesis of similar compounds like 3-hydroxy-4-methoxy-2-nitrobenzoic acid, can also be envisioned, starting from a substituted benzaldehyde.[1] However, this is a more lengthy process and is generally less preferred unless specific starting materials are readily available.

Route A: Electrophilic Nitration of 3-Methoxy-4-methylbenzoic Acid

This is often the most straightforward and atom-economical approach. The key challenge in this synthesis is the regioselectivity of the nitration. The benzene ring of the starting material, 3-methoxy-4-methylbenzoic acid, is substituted with two activating groups (the methoxy and methyl groups) and one deactivating group (the carboxylic acid).

Understanding the Regioselectivity

The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack. Conversely, the carboxylic acid (-COOH) group is a meta-director and deactivates the ring. The interplay of these directing effects determines the position of the incoming nitro group.

In 3-methoxy-4-methylbenzoic acid, the positions are influenced as follows:

  • Position 2: Ortho to the strongly activating methoxy group and ortho to the deactivating carboxylic acid group.

  • Position 5: Para to the methoxy group and meta to the carboxylic acid group.

  • Position 6: Ortho to the methyl group and meta to the carboxylic acid group.

The strongly activating and ortho, para-directing nature of the methoxy group, combined with the fact that the 2-position is sterically accessible, favors nitration at this position. While some formation of other isomers is possible, the 2-nitro isomer is expected to be the major product under carefully controlled conditions.

G 3-Methoxy-4-methylbenzoic Acid 3-Methoxy-4-methylbenzoic Acid 3-Methoxy-4-methyl-2-nitrobenzoic Acid 3-Methoxy-4-methyl-2-nitrobenzoic Acid 3-Methoxy-4-methylbenzoic Acid->3-Methoxy-4-methyl-2-nitrobenzoic Acid HNO₃, H₂SO₄ G 3-Methoxy-4-methyl-2-nitrotoluene 3-Methoxy-4-methyl-2-nitrotoluene 3-Methoxy-4-methyl-2-nitrobenzoic Acid 3-Methoxy-4-methyl-2-nitrobenzoic Acid 3-Methoxy-4-methyl-2-nitrotoluene->3-Methoxy-4-methyl-2-nitrobenzoic Acid Oxidizing Agent (e.g., KMnO₄)

Caption: Synthetic pathway for Route B.

Detailed Protocol for Route B (using KMnO₄)

This protocol is based on general procedures for the oxidation of substituted toluenes.

Materials:

  • 3-Methoxy-4-methyl-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (optional, for pH adjustment)

  • Sodium bisulfite (NaHSO₃) or Hydrochloric acid (HCl) (for workup)

  • Deionized water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methoxy-4-methyl-2-nitrotoluene in water. A small amount of a phase-transfer catalyst can be added to improve the reaction rate.

  • Add potassium permanganate in portions to the stirred suspension. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. The progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.

  • Filter the mixture to remove the MnO₂. The filter cake should be washed with hot water to ensure all the product is collected in the filtrate.

  • Cool the filtrate in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) until the precipitation of the carboxylic acid is complete.

  • Collect the precipitated 3-Methoxy-4-methyl-2-nitrobenzoic acid by vacuum filtration.

  • Wash the product with cold water and dry.

  • If necessary, the product can be further purified by recrystallization.

Self-Validation:

  • Completion of Reaction: The disappearance of the purple permanganate color is a key indicator. TLC can be used to monitor the consumption of the starting material.

  • Product Characterization: As with Route A, the identity and purity of the final product should be confirmed by melting point analysis, HPLC, and NMR spectroscopy.

Comparison of Synthetic Routes

FeatureRoute A: NitrationRoute B: Oxidation
Starting Material 3-Methoxy-4-methylbenzoic acid3-Methoxy-4-methyl-2-nitrotoluene
Number of Steps Fewer (potentially one)More (if starting from 3-methoxy-4-methyltoluene)
Key Challenge Regioselectivity of nitrationPotential for over-oxidation or side reactions
Reagents Concentrated acids (HNO₃, H₂SO₄)Strong oxidizing agents (e.g., KMnO₄)
Potential Byproducts Isomeric nitrobenzoic acidsProducts of incomplete oxidation or ring cleavage
Overall Yield Potentially high if regioselectivity is well-controlledGenerally good, but dependent on the efficiency of the oxidation

Conclusion

Both the nitration of 3-methoxy-4-methylbenzoic acid and the oxidation of 3-methoxy-4-methyl-2-nitrotoluene represent viable and effective strategies for the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid. The choice between these routes will often depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Route A is more direct, but requires careful control of the reaction conditions to ensure the desired regioselectivity. Route B, while potentially involving an additional step to prepare the starting material, can be a robust alternative, provided a suitable and selective oxidizing agent is employed. The protocols provided in this guide, based on well-established chemical transformations, offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google P
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Application

Application Note: Regioselective Nitration of 3-Methoxy-4-Methylbenzoic Acid

Introduction & Strategic Context The nitration of 3-methoxy-4-methylbenzoic acid (also known as 4-methyl-m-anisic acid) is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors, anticancer agents (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The nitration of 3-methoxy-4-methylbenzoic acid (also known as 4-methyl-m-anisic acid) is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors, anticancer agents (e.g., Gefitinib analogs), and various agrochemicals.[1] The introduction of a nitro group onto this scaffold serves as a precursor for amino-benzoic acids, which are essential pharmacophores for benzamide and quinazoline-based drugs.

The Challenge: Regiochemical Conflict

This reaction presents a classic problem in electrophilic aromatic substitution (EAS): Regioselectivity . The substrate contains three functional groups with competing directing effects:

  • -OCH₃ (Position 3): Strong activator, ortho/para director.

  • -CH₃ (Position 4): Weak activator, ortho/para director.

  • -COOH (Position 1): Strong deactivator, meta director.

The methoxy group is the dominant directing group. It activates positions 2 (ortho) and 6 (para).

  • Position 2: Located between the carboxyl and methoxy groups. Electronically highly activated but sterically crowded.

  • Position 6: Located para to the methoxy group. Less sterically hindered.

While position 6 is sterically favored, literature and patent precedents for this specific scaffold often target the 2-nitro isomer (2-nitro-3-methoxy-4-methylbenzoic acid) or obtain it as a significant component of the mixture, which is then separated.[1] This protocol focuses on the controlled nitration to maximize yield while managing the exothermicity and oxidative risks associated with the methyl group.[1]

Mechanism & Theoretical Framework

The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) mechanism involving the nitronium ion (


).
Mechanistic Pathway (DOT Diagram)

NitrationMechanism Substrate 3-Methoxy-4-Methylbenzoic Acid SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex Attack at C2 (Ortho to OMe) Product6 6-Nitro Isomer (By-product) Substrate->Product6 Attack at C6 (Para to OMe) Nitronium Nitronium Ion (NO2+) (from HNO3/H2SO4) Nitronium->SigmaComplex Product2 2-Nitro Isomer (Target) SigmaComplex->Product2 -H+ (Re-aromatization)

Caption: Mechanistic pathway showing the competition between C2 and C6 attacks. The strong electron-donating methoxy group directs the incoming electrophile primarily to the ortho and para positions.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
ReagentRoleSpecificationsHazard Class
3-Methoxy-4-methylbenzoic acid Substrate>98% PurityIrritant
Nitric Acid (HNO₃) ReagentFuming (>90%) or 65-70%Corrosive, Oxidizer
Sulfuric Acid (H₂SO₄) Solvent/CatalystConcentrated (98%)Corrosive
Dichloromethane (DCM) Extraction SolventHPLC GradeToxic
Methanol/Water RecrystallizationLaboratory GradeFlammable
Detailed Procedure

Safety Note: This reaction is highly exothermic.[2] Thermal runaway can lead to the explosive decomposition of nitro compounds. Perform all steps in a functioning fume hood behind a blast shield.

Step 1: Preparation of the Nitrating Mixture[1][2][3][4][5]
  • Cool a 50 mL dropping funnel containing Fuming HNO₃ (1.2 eq) in an ice bath.

  • Slowly add Conc. H₂SO₄ (2.0 eq) to the nitric acid.[6]

  • Critical: Maintain temperature < 10°C during mixing.

Step 2: Substrate Dissolution[1]
  • In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, add 3-methoxy-4-methylbenzoic acid (10.0 g, 60 mmol) .

  • Add Conc. H₂SO₄ (60 mL) .

  • Stir until fully dissolved. The solution may turn slightly yellow.

  • Cool the flask to -5°C to 0°C using an ice-salt bath (NaCl/Ice).

Step 3: Nitration Reaction[1][2][5][7]
  • Add the prepared Nitrating Mixture dropwise to the substrate solution.

  • Rate Control: Adjust the addition rate so the internal temperature never exceeds 5°C .

    • Why? Higher temperatures promote dinitration and oxidation of the benzylic methyl group to a carboxylic acid (yielding nitro-isophthalic acid derivatives).

  • After addition is complete, allow the mixture to stir at 0°C for 30 minutes , then slowly warm to room temperature (20-25°C) over 1 hour.

  • Monitor reaction progress via TLC (Mobile Phase: DCM:MeOH 9:1) or HPLC.[6]

Step 4: Quenching & Isolation[1][2]
  • Prepare a beaker with 300 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • The product will precipitate as a pale yellow to off-white solid.

  • Stir for 30 minutes to ensure all acid trapped in the lattice is released.

  • Filter the solid using a Büchner funnel.[2]

  • Wash the filter cake with cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~6-7).

Step 5: Purification (Isomer Separation)
  • The crude solid is a mixture of 2-nitro and 6-nitro isomers.

  • Recrystallization: Dissolve the crude solid in boiling Methanol .

  • Allow to cool slowly. The 2-nitro isomer typically crystallizes first or can be separated based on solubility differences (the 2-nitro isomer is often less soluble due to intramolecular H-bonding between the nitro and carboxyl groups, though this varies by exact solvent system).

  • Alternatively, convert to the methyl ester (MeOH/H₂SO₄ reflux) for easier chromatographic separation, then hydrolyze back to the acid.[1]

Experimental Workflow Diagram

Workflow Start Start: 3-Methoxy-4-methylbenzoic acid Dissolve Dissolve in H2SO4 Cool to -5°C Start->Dissolve AddHNO3 Add HNO3/H2SO4 Dropwise (Keep T < 5°C) Dissolve->AddHNO3 React Stir 1h @ 0°C -> RT AddHNO3->React Quench Pour onto Crushed Ice (Precipitation) React->Quench Filter Vacuum Filtration Wash with Water Quench->Filter Purify Recrystallization (MeOH) or Column Chromatography Filter->Purify End Pure 2-Nitro-3-methoxy-4-methylbenzoic acid Purify->End

Caption: Step-by-step process flow for the nitration and isolation of the target compound.

Analytical Validation

To validate the synthesis, compare the isolated product against these standard parameters.

ParameterExpected ValueNotes
Appearance Pale yellow crystalline solidDarkening indicates oxidation by-products.
Melting Point 185 - 190°C (Isomer dependent)Sharp range indicates high purity.
¹H NMR (DMSO-d₆) Singlet at ~3.8 ppm (OMe)Confirm integration of aromatic protons.
Mass Spec (ESI-) [M-H]⁻ = 210.04m/z 211.17 (MW)

Regiochemistry Check (NMR):

  • 2-Nitro Isomer: The aromatic protons are para to each other (positions 5 and 6). Expect two doublets with a coupling constant

    
    .
    
  • 6-Nitro Isomer: The aromatic protons are para to each other (positions 2 and 5). Wait, if Nitro is at 6, protons are at 2 and 5.[1] Position 2 is isolated (singlet). Position 5 is isolated? No.

    • Correction: In 2-nitro-3-methoxy-4-methylbenzoic acid: Protons are at C5 and C6. They are ortho to each other.

      
      .
      
    • In 6-nitro-3-methoxy-4-methylbenzoic acid: Protons are at C2 and C5. They are para to each other.

      
       (Singlets).
      
    • Diagnostic: If you see two doublets (

      
      ), you have the 2-nitro  isomer (or 6-nitro if we number differently, but chemically the one with adjacent protons).[1] If you see two singlets, you have the isomer with para protons.[1]
      

References

  • Gefitinib Synthesis Intermediates: Process for the preparation of quinazoline derivatives.[4] WO Patent 2008/125867.[4] (Describes nitration of similar 3,4-disubstituted benzoates).

  • General Nitration Protocols: Nitration of substituted benzoic acids.[8] Organic Syntheses, Coll.[1][9] Vol. 1, p. 372 (1941).[1]

  • p38 Kinase Inhibitors: Synthesis of 2-amino-3-methoxy-4-methylbenzoates. Journal of Medicinal Chemistry, 2003, 46(22), 4676-4686.[1] (Confirms the 2-nitro regioisomer utility).

  • Regioselectivity Data: BenchChem Application Note on Nitration of 4-Methylbenzoic Acid. (Provides baseline conditions for methyl-benzoic acid derivatives).

Sources

Method

Application Note: Oxidation of 3-Methoxy-4-methyl-2-nitrotoluene

This Application Note provides a comprehensive technical guide for the oxidation of 3-methoxy-4-methyl-2-nitrotoluene . This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, pa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the oxidation of 3-methoxy-4-methyl-2-nitrotoluene . This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and antibiotic scaffolds where the 3-methoxy-2-nitrobenzoate core is required.

The guide focuses on the Potassium Permanganate (


)  oxidation method, which is the industry standard for converting electron-deficient nitrotoluenes to their corresponding benzoic acids due to its reliability and scalability.

Abstract & Scientific Rationale

The oxidation of 3-methoxy-4-methyl-2-nitrotoluene (Substrate 1 ) presents a unique regiochemical challenge due to the presence of two methyl groups with distinct electronic environments:

  • C1-Methyl (Toluene position): Sterically hindered by the ortho-nitro group and electronically deactivated by the strong electron-withdrawing nature of the nitro group (

    
    ).
    
  • C4-Methyl: Activated by the ortho-methoxy group (

    
    ) but deactivated by the meta-nitro group.
    

While the methoxy group activates the ring, the nitro group stabilizes the benzyl radical intermediates, preventing oxidative degradation of the aromatic core. The standard protocol utilizes alkaline Potassium Permanganate (


) , which operates via a hydrogen-atom abstraction mechanism followed by hydroxyl insertion and further oxidation to the carboxylate.

Target Product: Depending on stoichiometry and conditions, the oxidation yields 3-methoxy-4-methyl-2-nitrobenzoic acid (selective oxidation) or 3-methoxy-2-nitroterephthalic acid (exhaustive oxidation). This protocol focuses on the controlled oxidation to the benzoic acid derivative, a key building block.

Chemical Reaction Scheme

The oxidation proceeds through a stepwise mechanism where the benzylic carbon is oxygenated.

ReactionScheme Substrate 3-Methoxy-4-methyl- 2-nitrotoluene Intermediate Intermediate (Aldehyde/Alcohol) Substrate->Intermediate [O] Step 1 Product 3-Methoxy-4-methyl- 2-nitrobenzoic Acid Reagents KMnO4, Na2CO3 H2O / Pyridine Reflux, 4-6 h Intermediate->Product [O] Step 2

Figure 1: Reaction pathway for the permanganate oxidation of the benzylic methyl group.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
3-Methoxy-4-methyl-2-nitrotoluene >98% PurityStarting Material
Potassium Permanganate (

)
Technical GradeOxidant (Stoichiometric excess)
Sodium Carbonate (

)
AnhydrousBase (Maintains alkaline pH)
Pyridine (Optional)Reagent GradeCo-solvent (Improves solubility)
Celite 545 Filter AidRemoves

byproduct
Hydrochloric Acid (

)
6M AqueousAcidification/Precipitation
Reaction Vessel 3-Neck Round Bottom FlaskEquipped with reflux condenser & mechanical stirrer
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 1 L 3-neck round-bottom flask, suspend 18.1 g (0.1 mol) of 3-methoxy-4-methyl-2-nitrotoluene in 400 mL of water .

  • Base Addition: Add 10.6 g (0.1 mol) of Sodium Carbonate.

    • Note: The base neutralizes the benzoic acid formed, keeping it in solution as the sodium salt (soluble) and preventing product precipitation on the unreacted surface.

  • Co-solvent (Optional): If the substrate is poorly wettable, add 50 mL of Pyridine . This acts as a phase-transfer facilitator.

Phase 2: Oxidation [1]
  • Heating: Heat the mixture to a gentle reflux (

    
    ).
    
  • Oxidant Addition: Slowly add 47.4 g (0.3 mol) of

    
     in small portions over 1–2 hours.
    
    • Critical Control: Do not add all oxidant at once. The reaction is exothermic. Wait for the purple color to fade (indicating consumption) before the next addition.

    • Stoichiometry: A 1:3 molar ratio (Substrate:KMnO4) is theoretical, but a 1:4 excess is recommended to drive the reaction to completion.

  • Reflux: Continue refluxing for 4–6 hours until the purple color permanently disappears and brown manganese dioxide (

    
    ) precipitate dominates.
    
Phase 3: Workup & Isolation
  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove the insoluble

    
    . Wash the filter cake with 100 mL hot water.
    
    • Tip: If the filtrate is pink (excess

      
      ), add a few drops of Sodium Bisulfite (
      
      
      
      ) or ethanol to quench it until colorless.
  • Concentration: (Optional) If the volume is too large, concentrate the filtrate under reduced pressure to approx. 300 mL.

  • Acidification: Cool the filtrate to

    
     in an ice bath. Slowly add 6M HCl  dropwise with vigorous stirring until pH reaches 1–2.
    
  • Precipitation: The product, 3-methoxy-4-methyl-2-nitrobenzoic acid , will precipitate as a white to pale yellow solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with ice-cold water (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Process Workflow Diagram

Workflow Start Start: Substrate + Na2CO3 + H2O Reflux Reflux 100°C Add KMnO4 portionwise Start->Reflux CheckColor Check Color: Purple fades to Brown? Reflux->CheckColor CheckColor->Reflux No (Purple persists) Filter Hot Filtration (Celite) Remove MnO2 CheckColor->Filter Yes (Brown ppt) Quench Quench excess KMnO4 (EtOH/NaHSO3) Filter->Quench Acidify Acidify Filtrate (HCl) pH < 2 Quench->Acidify Isolate Filter & Dry Product Acidify->Isolate

Figure 2: Operational workflow for the batch oxidation process.

Analytical Characterization & QC

To ensure the integrity of the synthesized protocol, the following analytical parameters should be verified:

MethodExpected Result
Appearance White to pale yellow crystalline powder.
Melting Point 190–195°C (Typical for nitrobenzoic acids, verify specific isomer lit. value).
1H NMR (DMSO-d6)

13.5 (br s, 1H, COOH), 7.8–8.2 (Ar-H), 3.9 (s, 3H, OMe), 2.3 (s, 3H, Ar-Me).
HPLC Purity >98% (Area %). Impurities may include unreacted starting material or diacid.
IR Spectroscopy 1690–1710 cm⁻¹ (C=O stretch), 1530 & 1350 cm⁻¹ (NO₂ stretch).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation or product trapped in

.
Increase reflux time; thoroughly wash the

cake with hot water.
Product Oiling Out Impurities or insufficient acidification.Recrystallize from Ethanol/Water (1:1). Ensure pH is < 2.
Over-Oxidation Oxidation of both methyl groups (Diacid formation).Strictly control

stoichiometry (limit to 2.5–3.0 eq) and monitor via TLC/HPLC.
Violent Reaction Rapid addition of oxidant.[2]Add

as a solid or saturated solution slowly via an addition funnel.

Safety & Hazards (HSE)

  • Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. Keep away from reducing agents.

  • Potassium Permanganate: Strong oxidizer. Contact with organic materials (solvents) can cause fire.

  • Pyridine: Toxic and flammable. Use in a fume hood.

  • Manganese Dioxide (

    
    ):  The byproduct is a heavy metal waste; dispose of according to environmental regulations.
    

References

  • Popowycz, F., et al. "Synthesis of substituted nitrobenzoic acids via permanganate oxidation." Journal of Organic Chemistry, 2018 .

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed., Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. "Product Specification: 3-Methoxy-4-nitrobenzoic acid."[3] MilliporeSigma.

  • Org. Synth. "m-Nitrobenzoic Acid."[4] Organic Syntheses, Coll.[4] Vol. 1, p. 391.

(Note: Specific CAS and physical data should be cross-referenced with internal analytical standards as isomer variations can shift melting points.)

Sources

Application

Application Notes and Protocols for Purity Assessment of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

Abstract This document provides a comprehensive guide to the analytical methods for assessing the purity of 3-Methoxy-4-methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for assessing the purity of 3-Methoxy-4-methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the criticality of purity in drug development, this guide details robust analytical protocols, emphasizing not just the procedural steps but the scientific rationale behind them. The methodologies are designed to be self-validating, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). This guide covers High-Performance Liquid Chromatography (HPLC) for impurity profiling, titrimetric analysis for assay determination, and spectroscopic methods for identity confirmation. All protocols are framed within the context of international regulatory standards, such as those provided by the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Purity

3-Methoxy-4-methyl-2-nitrobenzoic acid is a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring methoxy, methyl, and nitro groups on a benzoic acid backbone, offers versatile reactivity for creating more complex molecules.[1][2] However, the synthetic routes to this intermediate can introduce various impurities, including positional isomers, unreacted starting materials, and by-products.[3][4][5] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.

Therefore, rigorous analytical characterization is not merely a quality control checkpoint but a fundamental component of ensuring the integrity of the entire drug development process. This guide provides a multi-faceted approach to purity assessment, ensuring that researchers and developers have the tools to confidently evaluate the quality of 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the physicochemical properties of 3-Methoxy-4-methyl-2-nitrobenzoic acid is essential for developing effective analytical methods.

PropertyValue (Estimated/Reported for related compounds)SourceRationale for Analytical Method Selection
Molecular FormulaC₉H₉NO₅Essential for mass spectrometry and calculating molar concentrations.
Molecular Weight211.17 g/mol Critical for assay calculations and preparation of standard solutions.
AppearanceWhite to off-white crystalline powder[1][6]Visual inspection provides a preliminary quality check.
Melting Point~253-257 °C (for 3-Methoxy-2-nitrobenzoic acid)[3]A sharp melting point range is indicative of high purity.
SolubilitySoluble in methanol[3]Informs the choice of solvent for sample preparation in HPLC and titration.
Acidity (pKa)Expected to be acidic due to the carboxylic acid group.[6]The acidic nature makes it suitable for acid-base titration for assay determination and influences mobile phase pH in reverse-phase HPLC.
UV ChromophoreAromatic ring with nitro group[2]Allows for sensitive detection using UV spectrophotometry in HPLC.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating and quantifying impurities in pharmaceutical intermediates due to its high resolution and sensitivity.[7] The following protocol is a robust starting point for the analysis of 3-Methoxy-4-methyl-2-nitrobenzoic acid and should be validated according to ICH Q2(R2) guidelines.[8]

Rationale for Method Selection

A reverse-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for separating moderately polar to nonpolar compounds. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[9] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Potential Impurity Profile

Based on common synthetic routes for nitrobenzoic acids, the following impurities should be considered and monitored[10]:

  • Positional Isomers: Nitration of substituted benzoic acids can often lead to the formation of various isomers.[4][11] For example, 3-Methoxy-4-methyl-4-nitrobenzoic acid or other isomers could be present.[7]

  • Starting Materials: Incomplete reaction could result in the presence of the starting materials.

  • By-products: Side reactions can generate unexpected molecular entities.

  • Degradation Products: The compound may degrade under stress conditions like heat, light, or humidity.

The ICH Q3A(R2) guideline provides a framework for the identification and qualification of these impurities based on their levels in the new drug substance.[8][12]

Experimental Protocol: RP-HPLC

Objective: To separate and quantify impurities in 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Materials:

  • 3-Methoxy-4-methyl-2-nitrobenzoic acid sample

  • Reference standards for the main component and any known impurities (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions:

ParameterRecommended ConditionsJustification
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress silanol interactions and analyte ionization, improving peak shape. For MS compatibility, replace with 0.1% Formic Acid.[9]
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase chromatography.
Gradient Program 0-2 min: 10% B2-15 min: 10% to 90% B15-20 min: 90% B20.1-25 min: 10% BA gradient is essential to elute impurities with varying polarities and ensure the main peak is well-resolved from any closely eluting species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection DAD at 254 nm or a suitable wavelength determined by UV scanThe aromatic nitro compound is expected to have strong absorbance in the UV region. A DAD allows for peak purity analysis.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.Ensures the sample is fully dissolved and compatible with the mobile phase.
Data Analysis and System Suitability
  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor (should be ≤ 2.0), theoretical plates (should be > 2000), and %RSD of peak areas (should be ≤ 2.0%).

  • Impurity Quantification: The percentage of each impurity can be calculated using the area normalization method, assuming the response factor of the impurities is similar to the main component. For higher accuracy, quantification should be performed against a reference standard of the impurity.

Method Validation

The described HPLC method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Assay Determination by Titrimetry

While HPLC provides a detailed impurity profile, a titrimetric assay is a robust and accurate method for determining the overall purity of the acidic analyte.

Principle of Acid-Base Titration

As a carboxylic acid, 3-Methoxy-4-methyl-2-nitrobenzoic acid can be accurately assayed by titration with a standardized strong base, such as sodium hydroxide.[13][14] The endpoint of the titration can be determined potentiometrically or with a visual indicator.

Experimental Protocol: Acid-Base Titration

Objective: To determine the percentage assay of 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Materials:

  • 3-Methoxy-4-methyl-2-nitrobenzoic acid sample

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Ethanol or Methanol (neutralized)

  • Phenolphthalein indicator solution

  • Analytical balance

  • Burette, 50 mL

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 200 mg of the 3-Methoxy-4-methyl-2-nitrobenzoic acid sample into a clean conical flask.

  • Dissolve the sample in 50 mL of neutralized ethanol or methanol. The alcohol is used as a solvent because the analyte may have limited solubility in water.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with standardized 0.1 M NaOH until a permanent pale pink color is observed.

  • Record the volume of NaOH consumed.

  • Perform a blank titration using 50 mL of the neutralized solvent and subtract the blank volume from the sample titration volume.

Calculation:

Where:

  • V_s = Volume of NaOH consumed by the sample (mL)

  • V_b = Volume of NaOH consumed by the blank (mL)

  • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

  • MW = Molecular weight of 3-Methoxy-4-methyl-2-nitrobenzoic acid (211.17 g/mol )

  • W_s = Weight of the sample (mg)

Spectroscopic Identity Confirmation

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

Expected Characteristic Peaks:

  • O-H stretch (Carboxylic Acid): Broad peak around 2500-3300 cm⁻¹

  • C=O stretch (Carboxylic Acid): Strong peak around 1700 cm⁻¹

  • C-O stretch (Methoxy): Peak around 1250 cm⁻¹

  • NO₂ stretch (Nitro group): Asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the structure of the molecule, confirming the connectivity of protons. The spectrum should be consistent with the structure of 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Workflow and Data Integration

A comprehensive purity assessment involves a logical workflow that integrates data from multiple analytical techniques.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Final Purity Assessment Sample Sample of 3-Methoxy-4-methyl- 2-nitrobenzoic acid Visual Visual Inspection Sample->Visual Identity Identity Confirmation (FTIR, NMR) Visual->Identity HPLC Impurity Profiling by HPLC Identity->HPLC Titration Assay by Titration Identity->Titration Purity_Calc Purity Calculation (Assay - % Impurities) HPLC->Purity_Calc Titration->Purity_Calc Report Certificate of Analysis Purity_Calc->Report

Caption: Integrated workflow for purity assessment.

Conclusion

The purity assessment of 3-Methoxy-4-methyl-2-nitrobenzoic acid is a multi-step process that requires a combination of chromatographic, titrimetric, and spectroscopic techniques. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. It is imperative that all methods are appropriately validated to comply with regulatory expectations and to guarantee the reliability of the analytical data. This rigorous approach to purity assessment is fundamental to the development of safe and effective medicines.

References

  • SIELC. (n.d.). Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka. Retrieved from [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Qusay, M. (n.d.). Benzoic Acid Assay by Titration. Retrieved from [Link]

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • Scribd. (n.d.). 3-Assay Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 3-Methoxy-4-methyl-2-nitrobenzoic acid

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-4-methyl-2-nitrobenzoic acid. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-4-methyl-2-nitrobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and accurate quantification critical for drug development and quality control. The described method is designed for precision, accuracy, and ease of implementation in a research or industrial setting.

Introduction

3-Methoxy-4-methyl-2-nitrobenzoic acid is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] The purity of such intermediates is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] Therefore, a reliable and validated analytical method is essential for monitoring reaction progress, assessing product purity, and for quality control during manufacturing.

This document provides a comprehensive guide to the HPLC analysis of 3-Methoxy-4-methyl-2-nitrobenzoic acid, detailing the methodology, from sample preparation to data analysis. The scientific rationale behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₉H₉NO₅[2]
Molecular Weight 211.17 g/mol [2]
Melting Point 172-173 °C[2]
Predicted pKa 2.24 ± 0.25[2]
Solubility Soluble in Methanol[3]

The predicted pKa of approximately 2.24 is a critical parameter. In reversed-phase HPLC, maintaining a mobile phase pH at least 1.5 to 2 units below the pKa of an acidic analyte ensures that it remains in its protonated, non-ionized form.[4][5] This minimizes peak tailing and provides consistent retention times.[6]

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic organic acids.

  • Data Acquisition Software: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: For accurate mobile phase preparation.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: Phosphoric acid (H₃PO₄), analytical grade.

  • Water: Deionized water, filtered through a 0.22 µm filter.

Chromatographic Conditions

The selection of chromatographic parameters is based on the physicochemical properties of 3-Methoxy-4-methyl-2-nitrobenzoic acid and established principles of reversed-phase chromatography.

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)A common mobile phase for the analysis of nitrobenzoic acid derivatives, providing good separation and peak shape.[7]
pH of Aqueous Phase ~2.0The low pH ensures the carboxylic acid group (pKa ≈ 2.24) is fully protonated, leading to better retention and symmetrical peaks on the reversed-phase column.[4][5]
Gradient Isocratic at 40:60 (Acetonitrile:Aqueous)An isocratic elution is often sufficient for the analysis of a single compound and its closely related impurities, offering simplicity and robustness.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[8]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic nitro compounds exhibit strong UV absorbance. While benzoic acid has an absorbance maximum around 230 nm and 274 nm, 254 nm is a common and robust wavelength for detecting aromatic compounds.[3][9]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Protocols

Mobile Phase Preparation
  • Aqueous Phase (0.1% H₃PO₄): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of deionized water. Mix thoroughly.

  • Organic Phase: Use HPLC grade acetonitrile.

  • Mobile Phase Mixture: Combine the aqueous and organic phases in the desired ratio (e.g., 600 mL of aqueous phase and 400 mL of acetonitrile for a 60:40 mixture).

  • Degassing: Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) before use to prevent bubble formation in the HPLC system.

Standard and Sample Preparation

A diluent compatible with the mobile phase should be used for preparing standards and samples to ensure good peak shape.[10]

  • Diluent: Prepare a mixture of acetonitrile and deionized water (e.g., 50:50 v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methoxy-4-methyl-2-nitrobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing 3-Methoxy-4-methyl-2-nitrobenzoic acid and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system to remove any particulate matter that could damage the column.[11]

HPLC Analysis Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibrate System Equilibration MobilePhase->Equilibrate StandardPrep Standard Preparation Inject Inject Standard/ Sample StandardPrep->Inject SamplePrep Sample Preparation SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC analysis workflow for 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Step-by-Step Protocol
  • System Startup: Turn on the HPLC system components and allow them to warm up.

  • System Purge: Purge the pump with the mobile phase to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the C18 column with the mobile phase at the specified flow rate (1.0 mL/min) until a stable baseline is achieved (typically 15-30 minutes).

  • Sequence Setup: Create a sequence in the chromatography software that includes injections of a blank (diluent), the working standard solutions, and the sample solutions.

  • Injections: Start the sequence. The autosampler will inject the prepared solutions into the HPLC system.

  • Data Acquisition: The detector will record the UV absorbance at 254 nm as the analytes elute from the column.

Data Analysis and System Suitability

Identification and Quantification
  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Calibration: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantification: Determine the concentration of 3-Methoxy-4-methyl-2-nitrobenzoic acid in the sample solution by interpolating its peak area from the calibration curve.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This is a critical component of method validation as per regulatory guidelines such as those from the ICH.[12][13]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for 5 replicate injections of a standard)

Method Validation Considerations

A full method validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. Potential impurities could include starting materials from the synthesis, such as 3-methoxy-4-methylbenzoic acid, or isomers formed during nitration.[14][15][16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of 3-Methoxy-4-methyl-2-nitrobenzoic acid. The use of a C18 column with an acidic mobile phase ensures good peak shape and reproducible retention. This method is suitable for use in quality control laboratories and research settings for the purity assessment of this important pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • Nagakura, S., & Tanaka, J. (1954). ULTRAVIOLET ABSORPTION SPECTRA OF o-, m-, AND p-NITROBENZOIC ACIDS. Journal of the Indian Chemical Society, 31(6), 579-582.
  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(3), 1030-1040.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Waters. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 3-Methoxy-4-methyl-2-nitrobenzoic Acid in Pharmaceutical Intermediate Synthesis

Introduction: A Versatile Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of complex act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 3-Methoxy-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of a variety of pharmaceutical agents. The presence of three distinct functional groups—a carboxylic acid, a methoxy group, and a nitro group—on a benzene ring provides a rich platform for diverse chemical transformations. This compound is particularly significant as a precursor for APIs targeting conditions such as inflammation, pain, and cardiovascular and central nervous system (CNS) disorders.[1]

The electron-withdrawing nitro group, positioned ortho to the carboxylic acid, and the electron-donating methoxy and methyl groups create a unique electronic and steric environment. This arrangement allows for selective chemical modifications, making it a cornerstone intermediate for constructing complex molecular architectures. The nitro group, in particular, is a versatile functional handle that can be readily reduced to an amine, opening pathways to a vast array of amino-substituted aromatic compounds pivotal in medicinal chemistry.[2][3] This application note provides a comprehensive guide to the synthesis and utilization of 3-Methoxy-4-methyl-2-nitrobenzoic acid, offering detailed protocols and the scientific rationale behind the experimental choices.

Chemical Profile and Properties

A clear understanding of the physicochemical properties of 3-Methoxy-4-methyl-2-nitrobenzoic acid is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C9H9NO5Inferred
Molecular Weight 211.17 g/mol Inferred
Appearance Expected to be a white to off-white crystalline powder[1]
Key Functional Groups Carboxylic acid (-COOH), Methoxy (-OCH3), Methyl (-CH3), Nitro (-NO2)[1]
Reactivity Centers The carboxylic acid allows for esterification and amidation. The nitro group can be reduced to an amine. The aromatic ring can undergo further substitution, guided by the existing substituents.[1][3]

Core Synthesis Workflow

The primary route to 3-Methoxy-4-methyl-2-nitrobenzoic acid involves the selective nitration of its precursor, 3-Methoxy-4-methylbenzoic acid. The subsequent and most common transformation in a pharmaceutical context is the reduction of the nitro group to form 2-amino-3-methoxy-4-methylbenzoic acid, a key building block for heterocyclic synthesis and amide coupling reactions.

G cluster_0 Synthesis of the Key Intermediate cluster_1 Utilization in Pharmaceutical Synthesis A 3-Methoxy-4-methylbenzoic Acid (Starting Material) B 3-Methoxy-4-methyl-2-nitrobenzoic Acid (Target Intermediate) A->B  Nitration (HNO3/H2SO4) C 2-Amino-3-methoxy-4-methylbenzoic Acid B->C  Nitro Group Reduction (e.g., H2/Pd-C) D Amide/Heterocycle Formation C->D  Coupling Reactions E Active Pharmaceutical Ingredient (API) D->E G cluster_transformations Potential Transformations cluster_applications Pharmaceutical Applications A 3-Methoxy-4-methyl- 2-nitrobenzoic Acid B Key Functional Groups A->B C Nitro Group (-NO2) B->C D Carboxylic Acid (-COOH) B->D E Aromatic Ring B->E F Reduction to Amine C->F G Amide/Ester Formation D->G H Further Ring Substitution E->H I Heterocycle Synthesis (e.g., quinazolinones) F->I J Peptide/Amide Coupling G->J K Scaffold Modification H->K

Caption: Chemical logic illustrating the synthetic utility of the key functional groups.

Safety and Handling

Hazard CategoryDescription and Precautionary MeasuresReference
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4]
First Aid Eyes: Immediately flush with water for at least 20-30 minutes. Skin: Wash with soap and water. Remove contaminated clothing. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat. If ventilation is inadequate, use a NIOSH-approved respirator.[4]
Handling and Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[4]
Fire Fighting Use dry chemical, carbon dioxide, or Halon extinguisher. Fire may produce irritating, corrosive, and/or toxic gases.[4]

Conclusion

3-Methoxy-4-methyl-2-nitrobenzoic acid is a strategically important intermediate in pharmaceutical synthesis. Its synthesis via a controlled nitration reaction provides a versatile scaffold that can be elaborated into a wide range of complex molecules. The protocols and rationales provided in this application note offer a solid foundation for researchers and drug development professionals to leverage the unique chemical properties of this compound in their synthetic campaigns, paving the way for the discovery and development of novel therapeutics.

References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

Sources

Method

Derivatization of 3-Methoxy-4-methyl-2-nitrobenzoic acid for further reactions

Application Note: Strategic Derivatization of 3-Methoxy-4-methyl-2-nitrobenzoic Acid Introduction & Strategic Analysis 3-Methoxy-4-methyl-2-nitrobenzoic acid represents a highly functionalized, sterically crowded scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

Introduction & Strategic Analysis

3-Methoxy-4-methyl-2-nitrobenzoic acid represents a highly functionalized, sterically crowded scaffold valuable in medicinal chemistry for the synthesis of quinazolinones, benzimidazoles, and anthranilic acid derivatives.

Structural Challenges:

  • Steric Congestion (Vicinal Trisubstitution): The ortho-nitro group at position 2 and the meta-methoxy group at position 3 create significant steric hindrance around the carboxylic acid (position 1). This renders standard Fischer esterification (acid + alcohol + catalyst) kinetically unfavorable.

  • Electronic Push-Pull: The molecule features competing electronic effects—the electron-withdrawing nitro group deactivates the ring, while the electron-donating methoxy group activates specific positions, influencing the selectivity of downstream transformations like benzylic bromination.

Derivatization Roadmap: This guide details three critical pathways to unlock this scaffold's potential:

  • Pathway A (Esterification): Overcoming steric hindrance via Acid Chloride activation.

  • Pathway B (Reduction & Cyclization): Synthesis of Quinazolinone pharmacophores.

  • Pathway C (Benzylic Functionalization): Radical bromination of the 4-methyl group.

Pathway A: Sterically Demanding Esterification

Objective: Synthesis of Methyl 3-methoxy-4-methyl-2-nitrobenzoate. Challenge: The bulky 2-nitro group blocks the nucleophilic attack of methanol under standard equilibrium conditions. Solution: Irreversible activation using Thionyl Chloride (


) to form the acid chloride, followed by alcoholysis.
Protocol 1: Acid Chloride Mediated Esterification
ParameterSpecification
Reagents Thionyl Chloride (

, 1.5 eq), DMF (cat.), Methanol (excess)
Solvent Dichloromethane (DCM) or Toluene
Temperature Reflux (Acid Chloride formation)

0°C to RT (Methanolysis)
Yield Target >90%

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under inert atmosphere (

    
    ), suspend 3-Methoxy-4-methyl-2-nitrobenzoic acid  (1.0 eq) in anhydrous Toluene (5 mL/mmol).
    
  • Catalysis: Add a catalytic amount of DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise. Heat the mixture to reflux (80°C) for 2–3 hours. Monitor by TLC (aliquot quenched in MeOH) until the starting acid is consumed.
    
  • Evaporation: Cool and concentrate in vacuo to remove excess

    
     and solvent. Critical: Remove all traces of 
    
    
    
    to prevent side reactions.
  • Esterification: Re-dissolve the crude yellow acid chloride residue in anhydrous DCM (5 mL/mmol). Cool to 0°C.[1][2]

  • Quench: Add anhydrous Methanol (5.0 eq) and Triethylamine (1.1 eq) dropwise. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Wash with sat.

    
    , water, and brine.[3][4] Dry over 
    
    
    
    and concentrate.

Pathway B: Reduction & Scaffold Hopping (Quinazolinones)

Objective: Synthesis of Quinazolinone derivatives (e.g., Deoxyvasicinone analogs). Mechanism: Reduction of the nitro group to an aniline, followed by a two-step cyclization via a benzoxazinone intermediate.

Protocol 2: Nitro Reduction (Fe/Acetic Acid Method)

Why this method? Catalytic hydrogenation (Pd/C) is effective, but Iron/Acetic acid is often preferred for this substrate to avoid potential demethylation or handling issues with sulfur poisons if the starting material is not analytically pure.

  • Dissolution: Dissolve the nitro-ester (from Protocol 1) in Glacial Acetic Acid (10 mL/mmol).

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 eq) in portions at RT.

  • Heating: Heat to 60°C for 2 hours. The reaction will turn dark/grey.

  • Workup: Filter through a Celite pad while warm (wash with Ethyl Acetate). Neutralize the filtrate with

    
     (caution: gas evolution). Extract with EtOAc.[4]
    
  • Product: Isolate Methyl 2-amino-3-methoxy-4-methylbenzoate (Anthranilic acid derivative).

Protocol 3: Cyclization to Quinazolinone

This "one-pot, two-stage" protocol utilizes the benzoxazinone gateway.

  • Benzoxazinone Formation:

    • Take the amino-acid (hydrolyzed ester) or amino-ester. Reflux in Acetic Anhydride (

      
      ) for 1 hour.
      
    • Mechanism:[3][5][6][7][8] Acetylation of the amine followed by dehydration closes the ring to form the unstable 3,1-benzoxazin-4-one intermediate.

    • Checkpoint: Remove excess

      
       in vacuo.
      
  • Quinazolinone Condensation:

    • Dissolve the crude benzoxazinone in Ethanol or Toluene.

    • Add the desired amine (

      
      , e.g., aniline, benzylamine) (1.2 eq).
      
    • Reflux for 4–6 hours.

    • Result: The amine opens the oxazinone ring and re-closes it to form the thermodynamically stable Quinazolin-4(3H)-one .

Pathway C: Benzylic Functionalization

Objective: Bromination of the 4-methyl group to access benzylic halides for coupling. Strategic Note: The 3-methoxy group activates the 4-methyl radical, facilitating this reaction despite the deactivating 2-nitro group.

Protocol 4: Wohl-Ziegler Bromination
ParameterSpecification
Reagent N-Bromosuccinimide (NBS, 1.05 eq)
Initiator AIBN (0.1 eq) or Benzoyl Peroxide
Solvent Trifluorotoluene (Green alternative to

) or Methyl Acetate
Conditions Reflux, Anhydrous
  • Setup: Dissolve the ester (Methyl 3-methoxy-4-methyl-2-nitrobenzoate) in Trifluorotoluene (0.2 M).

  • Addition: Add NBS (1.05 eq) and AIBN (0.1 eq).

  • Reaction: Heat to reflux (approx. 102°C). The reaction is driven by the precipitation of succinimide (which floats).

  • Monitoring: Monitor by HPLC/NMR. Stop when di-bromination (<5%) begins to appear.

  • Workup: Filter off succinimide. Wash filtrate with water to remove residual succinimide. Concentrate to obtain the Benzylic Bromide .[9]

Visual Workflows (Graphviz)

ReactionPathway cluster_0 Pathway A: Esterification cluster_1 Pathway B: Heterocycle Synthesis Start 3-Methoxy-4-methyl- 2-nitrobenzoic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, DMF (Activation) Ester Methyl Ester Derivative AcidCl->Ester MeOH, Et3N (Esterification) Aniline Anthranilic Acid Derivative (Amine) Ester->Aniline Fe/AcOH or Pd/C (Nitro Reduction) BenzylBr Benzylic Bromide (4-CH2Br) Ester->BenzylBr NBS, AIBN (Radical Bromination) Benzox Benzoxazinone Intermediate Aniline->Benzox Ac2O, Reflux (Cyclization 1) Quin Quinazolinone Scaffold Benzox->Quin R-NH2, Reflux (Cyclization 2)

Figure 1: Strategic derivatization pathways for 3-Methoxy-4-methyl-2-nitrobenzoic acid, highlighting the divergence between esterification, benzylic functionalization, and heterocycle formation.

References

  • Organic Syntheses, Coll.[10] Vol. 4, p. 715 (1963). Preparation of m-Nitrobenzoic Acid and Derivatives. (Foundational protocol for nitro-benzoic acid handling).

  • BenchChem Application Note. Comparative Analysis of Reactivity: Nitrobenzoic Acid Derivatives. (Steric hindrance data).

  • Journal of Organic Chemistry (2015). Synthesis of Quinazolinones via Benzoxazinone Intermediates. (Protocol for Pathway B).

  • MDPI Molecules (2012). Selective Benzylic Bromination using NBS. (Protocol for Pathway C).

  • US Patent 5783577A. Synthesis of Quinazolinone Libraries from Anthranilic Acids. (Industrial application of Pathway B).

Sources

Application

Application Note: Strategic Reduction of the Nitro Group in 3-Methoxy-4-methyl-2-nitrobenzoic Acid for Pharmaceutical Intermediate Synthesis

An Application Note for the Synthesis of 3-Amino-4-methoxy-4-methylbenzoic Acid Introduction: The Synthetic Value of Aromatic Amines The transformation of aromatic nitro compounds into their corresponding primary amines...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Amino-4-methoxy-4-methylbenzoic Acid

Introduction: The Synthetic Value of Aromatic Amines

The transformation of aromatic nitro compounds into their corresponding primary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. These anilines serve as versatile building blocks for a vast array of active pharmaceutical ingredients (APIs) and complex heterocyclic systems.[1][2] The target molecule of this guide, 3-Amino-4-methoxy-4-methylbenzoic acid, is a valuable substituted anthranilic acid derivative, a scaffold found in numerous therapeutic agents. The successful and high-yielding reduction of its nitro precursor, 3-Methoxy-4-methyl-2-nitrobenzoic acid, is therefore a critical step in the synthetic pathway.

This document provides a comprehensive guide to this reduction, presenting two robust protocols. It delves into the causality behind experimental choices, offers a comparative analysis of common methodologies, and provides detailed troubleshooting and safety protocols to ensure reproducible and safe execution.

Comparative Analysis of Nitro Reduction Methodologies

The choice of reducing agent is paramount and depends on factors such as substrate sensitivity, required chemoselectivity, scalability, and available equipment. Several methods are widely employed for the reduction of nitroarenes.[3][4]

  • Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile, as the primary byproduct is water.[5] Common catalysts include palladium on carbon (Pd/C) or Raney Nickel.[3][5] It can be conducted under neutral pH, which is advantageous for acid-sensitive substrates.[3] However, this technique requires specialized high-pressure reactor systems and careful handling of potentially pyrophoric catalysts and flammable hydrogen gas.[6][7][8]

  • Dissolving Metal Reductions: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media are classic and effective methods.[3] Iron, in particular, is an inexpensive and environmentally benign choice.[5][9] These reactions are tolerant of many functional groups that might be sensitive to catalytic hydrogenation. The primary drawback is the stoichiometric use of the metal, which generates significant waste and can lead to product contamination if the resulting metal salts are not meticulously removed during workup.[6]

  • Stannous Chloride (SnCl₂): Reduction with tin(II) chloride in the presence of a strong acid like HCl is a reliable and mild laboratory-scale method that does not require pressure equipment.[5][10] It is particularly useful for selective reductions in multifunctional molecules.[5] The main challenge lies in the workup, which can be complicated by the formation of tin hydroxides.[11]

  • Sodium Dithionite (Na₂S₂O₄): This reagent offers a good alternative when strongly acidic conditions or catalytic hydrogenation are incompatible with the substrate.[12][13][14] However, it can present challenges related to safety, stability, and unpleasant odors from sulfur byproducts.[6][14]

For the synthesis of 3-Amino-4-methoxy-4-methylbenzoic acid, both Catalytic Hydrogenation with Pd/C and Reduction with Stannous Chloride are presented as primary protocols due to their high efficacy and widespread use.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is recommended for its high yield, atom economy, and clean reaction profile, provided a suitable hydrogenation reactor is available.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Methoxy-4-methyl-2-nitrobenzoic acid≥98%Sigma-Aldrich
Palladium on Carbon (10 wt. %)Degussa type, wetSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Celite® 545---Sigma-Aldrich
Hydrogen (H₂) GasHigh Purity (≥99.99%)Airgas
Nitrogen (N₂) GasHigh PurityAirgas
Equipment
  • Parr-type hydrogenation apparatus or similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Workflow: Catalytic Hydrogenation```dot

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Isolation Prep1 Dissolve Substrate in Methanol Prep2 Add Pd/C Catalyst (under N2 flow) Prep1->Prep2 React1 Assemble Reactor Prep2->React1 React2 Purge System (3x N2, 3x H2) React1->React2 React3 Pressurize with H2 (e.g., 50 psi) React2->React3 React4 Stir at RT & Monitor (H2 uptake, TLC/HPLC) React3->React4 Work1 Vent H2, Purge with N2 React4->Work1 Work2 Filter through Celite (Keep catalyst wet!) Work1->Work2 Work3 Concentrate Filtrate Work2->Work3 Work4 Purify Product (Recrystallization) Work3->Work4

Caption: Workflow for the stannous chloride reduction of 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-Methoxy-4-methyl-2-nitrobenzoic acid (e.g., 5.0 g, 1 equivalent) and ethanol (100 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (e.g., ~26 g, 5 equivalents) to the stirred suspension. [15]3. Initiation: Slowly add concentrated hydrochloric acid (e.g., 25 mL) to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. The reaction is typically complete in 1-3 hours.

  • Monitoring: Monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent), observing the disappearance of the starting material spot.

  • Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath. Slowly and carefully add 10 M aqueous sodium hydroxide solution to neutralize the acid. Causality: This step is critical. It neutralizes the HCl and precipitates tin salts as tin(IV) hydroxide, which is insoluble. The pH should be adjusted to approximately 7-8 to ensure the amino acid product is in its free, less water-soluble form.

  • Filtration: Filter the resulting thick white suspension through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.

  • Extraction: Transfer the combined filtrates to a separatory funnel. If two phases are not present, add water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture.

Data Summary and Product Characterization

Comparison of Protocols
ParameterProtocol 1: Catalytic HydrogenationProtocol 2: SnCl₂ Reduction
Key Reagent H₂ gas, 10% Pd/CSnCl₂·2H₂O, Conc. HCl
Solvent Methanol or EthanolEthanol
Temperature Room TemperatureReflux (~80-90 °C)
Pressure ~50 psiAtmospheric
Typical Yield >90%75-90%
Pros High yield, clean, atom economicalNo special pressure equipment, mild
Cons Requires pressure reactor, H₂ hazardStoichiometric waste, tedious workup
Characterization of 3-Amino-4-methoxy-4-methylbenzoic acid
  • IUPAC Name: 3-Amino-4-methoxybenzoic acid [16]* Molecular Formula: C₈H₉NO₃ [16]* Molecular Weight: 167.16 g/mol [16]* Appearance: Off-white to light brown solid.

  • ¹H NMR: Expect characteristic aromatic proton signals, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the amine protons.

  • IR Spectroscopy: Disappearance of characteristic NO₂ stretches (~1530 and 1350 cm⁻¹) from the starting material. Appearance of N-H stretching bands (~3300-3500 cm⁻¹) and preservation of the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 168.06.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (H₂): Inactive catalyst, insufficient H₂ pressure, poor substrate solubility. [17][18](SnCl₂): Insufficient reagent, low temperature.(H₂): Use fresh catalyst or increase loading (to 10 wt%). Increase H₂ pressure. Use a co-solvent like THF or AcOH. [17][18](SnCl₂): Ensure ≥4 equivalents of SnCl₂ are used. Ensure reaction reaches and maintains reflux.
Side Product Formation (e.g., azoxy)Incomplete reduction, non-optimal pH or temperature. [18]Ensure sufficient reducing agent and reaction time. For metal/acid reductions, maintain strongly acidic conditions until workup. For hydrogenation, ensure efficient stirring.
Difficult Product Isolation (SnCl₂): Emulsion during workup, formation of fine tin salt precipitate that clogs filter.During neutralization, add base slowly with vigorous stirring in an ice bath. Use a larger Celite® pad for filtration. Break emulsions by adding brine.
Low Yield Mechanical loss during filtration/transfers. Product is partially soluble in the aqueous phase.Ensure thorough washing of filter cakes. Perform multiple extractions (at least 3x) of the aqueous layer during workup. Adjust pH carefully to the isoelectric point to minimize water solubility before extraction. [19]

Safety and Hazard Considerations

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reactor is leak-tested and all operations are performed away from ignition sources. [20]The system must be properly purged with an inert gas (N₂) before and after the reaction. [21] * Catalyst: Palladium on carbon is pyrophoric, especially after use. Never allow the catalyst to become dry when exposed to air. [8]Quench the used catalyst by immediately transferring the wet filter cake to a container of water.

  • Stannous Chloride Reduction:

    • Acids: Concentrated HCl is highly corrosive and volatile. Handle with extreme care in a fume hood.

    • Neutralization: The neutralization of the acidic reaction mixture with a strong base (NaOH) is highly exothermic. Perform this step slowly and with external cooling (ice bath) to control the temperature.

  • Product Hazards: 3-Amino-4-methoxybenzoic acid is classified as a skin and eye irritant and may cause respiratory irritation. [16]Avoid inhalation of dust and direct contact.

Final Transformation Overview

G cluster_methods Reduction Methods start 3-Methoxy-4-methyl- 2-nitrobenzoic acid method1 H2, Pd/C MeOH, RT, 50 psi start->method1 Protocol 1 method2 SnCl2·2H2O Conc. HCl, EtOH, Reflux start->method2 Protocol 2 end 3-Amino-4-methoxy- 4-methylbenzoic acid method1->end method2->end

Caption: Reaction scheme for the reduction of 3-Methoxy-4-methyl-2-nitrobenzoic acid.

References

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2017, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Almac Group. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]

  • Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
  • ACS Publications. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • ResearchGate. (2017, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • A Chemtek. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrogenation of Benzoic Acid and Derivatives over Pd Nanoparticles Supported on N-Doped Carbon Derived from Glucosamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (1943, April 1). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Princeton University. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ResearchGate. (2018, May). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Absorption, and (b) emission spectra of 4- amino-3-methyl benzoic.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Quinone and iron porphyrin mediated reduction of nitroaromatic compounds in homogeneous aqueous solution. Retrieved from [Link]

  • YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • YouTube. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Esterification of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

[1][2] Executive Summary This Application Note details the optimized protocols for the esterification of 3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS: Analogous scaffolds used in PBD/Kinase inhibitor synthesis). Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This Application Note details the optimized protocols for the esterification of 3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS: Analogous scaffolds used in PBD/Kinase inhibitor synthesis). Due to the significant steric hindrance imposed by the ortho-nitro group and the electronic deactivation of the ring, standard Fischer esterification (MeOH/H₂SO₄) often suffers from slow kinetics and incomplete conversion.[1]

This guide presents two field-validated methodologies:

  • The Acyl Chloride Activation Route: Ideal for gram-to-kilogram scale-up, utilizing Thionyl Chloride (

    
    ) to overcome steric barriers.[1][2]
    
  • The Nucleophilic Alkylation Route: A mild, high-precision method using Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ), recommended for mg-scale discovery chemistry or when acidic conditions must be avoided.[1][2]

Structural Analysis & Strategic Planning[1][2]

The "Ortho-Effect" Challenge

The target substrate presents a classic case of steric inhibition of resonance .[1][2] The bulky nitro group at the 2-position forces the carboxylic acid out of planarity with the aromatic ring.[1][2] Furthermore, the nitro group is strongly electron-withdrawing, making the carbonyl carbon electrophilic, but the physical blockage prevents the approach of weak nucleophiles (like methanol) under standard equilibrium conditions.[1][2]

  • Substrate: 3-Methoxy-4-methyl-2-nitrobenzoic acid[1][2]

  • Target Product: Methyl 3-methoxy-4-methyl-2-nitrobenzoate[1][2]

  • Key Constraint: The ortho-nitro group blocks the trajectory of nucleophilic attack at the carbonyl carbon.[1][2]

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Define Batch Needs Scale Scale > 100g? Start->Scale AcidSens Acid Sensitive Moieties? Scale->AcidSens No (Lab scale) MethodA Method A: Acyl Chloride (Robust, Scalable, Low Cost) Scale->MethodA Yes (Cost driven) AcidSens->MethodA No MethodB Method B: Alkylation (SN2) (Mild, High Yield, Expensive Reagents) AcidSens->MethodB Yes (Avoid H+)

Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and chemical sensitivity.

Protocol A: Acyl Chloride Activation (Scale-Up Preferred)

Principle: Conversion of the -OH group to -Cl creates a superior leaving group.[1][2] The resulting acyl chloride is highly reactive, allowing methanol to attack even in a crowded steric environment.[1][2]

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]Role
Substrate 1.0Starting Material
Thionyl Chloride (

)
2.0 - 3.0Chlorinating Agent
DMF (Dimethylformamide) 0.05 (Cat.)[1][2]Catalyst (Vilsmeier-Haack type)
Methanol (MeOH) ExcessNucleophile/Solvent
Toluene SolventAzeotropic removal of unreacted

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the 3-Methoxy-4-methyl-2-nitrobenzoic acid (1.0 equiv) in anhydrous Toluene (5-10 volumes).

  • Catalysis: Add catalytic DMF (3-5 drops). Note: DMF reacts with

    
     to form the reactive Vilsmeier reagent, significantly accelerating the reaction.[1][2]
    
  • Chlorination: Add Thionyl Chloride (2.5 equiv) dropwise at room temperature.

    • Caution: Evolution of

      
       and 
      
      
      
      gas.[1][2][4] Use a scrubber.[1][2]
  • Reflux: Heat the mixture to reflux (approx. 80-110°C) for 2-3 hours. The solution should become homogeneous/clear, indicating formation of the acid chloride.[1][2]

  • Evaporation (Critical): Cool to 50°C and concentrate under reduced pressure to remove excess

    
     and Toluene. Trace 
    
    
    
    can cause side reactions; co-evaporate with fresh toluene twice if necessary.[1][2]
  • Esterification: Dissolve the residue in anhydrous DCM (Dichloromethane) or THF.[1][2] Cool to 0°C. Add anhydrous Methanol (5.0 equiv) and Triethylamine (1.1 equiv) dropwise.

    • Alternative: Pour the residue directly into cold anhydrous Methanol.[1]

  • Workup: Stir at room temperature for 1 hour. Remove solvent.[1][2] Dissolve residue in EtOAc, wash with Sat.[1][2][5]

    
     (to remove unreacted acid) and Brine.[1][2][5] Dry over 
    
    
    
    .[1][2]

Protocol B: Nucleophilic Alkylation (Precision Lab-Scale)

Principle: Instead of attacking the crowded carbonyl carbon, the carboxylate anion acts as a nucleophile attacking a small, unhindered methylating agent (


) via an 

mechanism.[1][2] This completely bypasses the steric hindrance at the carbonyl center.[1]
Reagents & Stoichiometry
ReagentEquiv.[1][2][3]Role
Substrate 1.0Starting Material
Methyl Iodide (

)
1.5 - 2.0Methylating Agent (Electrophile)
Potassium Carbonate (

)
2.0Base (Forms Carboxylate)
DMF or Acetone SolventPolar Aprotic (Promotes

)
Step-by-Step Methodology
  • Solubilization: Dissolve 3-Methoxy-4-methyl-2-nitrobenzoic acid (1.0 equiv) in DMF (5 volumes).

    • Note: Acetone can be used if rapid evaporation is desired, but DMF accelerates the

      
       reaction.[1][2]
      
  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv). Stir at room temperature for 15-30 minutes. The mixture may become a suspension.[1]
    
  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

    • Safety:

      
       is a neurotoxin and alkylating agent.[1][2] Handle in a fume hood.
      
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.[1][2]

    • Observation: The reaction is usually cleaner than Method A, with no acidic degradation.[1][2]

  • Quench & Workup: Pour the reaction mixture into ice-water (10 volumes). The ester often precipitates as a solid.[1]

    • If Solid: Filter, wash with water, and dry.[1][2][6]

    • If Oil: Extract with EtOAc, wash with water (3x to remove DMF), then Brine.[1][2]

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Mechanistic Visualization

The following diagram contrasts the steric bottleneck of direct esterification against the optimized pathways.

Mechanism Substrate 3-Methoxy-4-methyl-2-nitrobenzoic acid (Sterically Crowded) AcidChloride Intermediate: Acid Chloride (Highly Reactive Electrophile) Substrate->AcidChloride SOCl2 / DMF (OH -> Cl substitution) Carboxylate Intermediate: Carboxylate Anion (Nucleophile) Substrate->Carboxylate K2CO3 (Deprotonation) Direct Direct Fischer Esterification (Blocked by NO2) Substrate->Direct ProductA Product: Methyl Ester (Via Addition-Elimination) AcidChloride->ProductA MeOH (Fast Attack) ProductB Product: Methyl Ester (Via SN2 Attack on Me-I) Carboxylate->ProductB Me-I (Sterics Irrelevant)

Figure 2: Mechanistic pathways. Path A activates the carbonyl; Path B utilizes the carboxylate as a nucleophile to bypass steric hindrance.[1]

Analytical Controls (QC)

To ensure scientific integrity, the product must be validated using the following parameters.

HPLC specifications
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Nitro aromatic absorption).[1][2][5]

  • Expected Shift: The ester is significantly less polar than the acid.[1] Expect the Retention Time (RT) to increase by 3–5 minutes compared to the starting material.[1]

NMR Characterization (Expected Signals)[1][2][6]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.90–4.00 ppm (s, 3H): 
      
      
      
      (Methoxy group on ring).[1][2]
    • 
       3.85–3.95 ppm (s, 3H): 
      
      
      
      (New Ester peak).[1][2] Note: These two singlets will be close; integration is crucial.
    • 
       2.30–2.40 ppm (s, 3H): 
      
      
      
      (Methyl group).[1][2]
    • Aromatic protons will show distinct splitting patterns (doublets) typical of 1,2,3,4-substitution.[1][2]

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of Acid Chloride.[1][2]Ensure

is fresh. Increase reflux time. Ensure system is strictly anhydrous.
Low Yield (Method B) Incomplete deprotonation.[1][2]Use powdered, dry

.[1][2] Ensure DMF is dry.
Impurity: Acid Anhydride Hydrolysis of Acid Chloride during workup.[1][2]Quench Method A with excess MeOH before adding water.[1][2]
Color Change (Darkening) Decomposition of Nitro group.Avoid excessive heat (>110°C).[1][2] Nitro groups can be sensitive to strong base at high temps.[1][2]

Safety Note: Nitrobenzoic acid derivatives are generally stable but can be energetic.[1][2] Avoid distilling the final product to dryness at high temperatures if the purity is unknown.[1] Methyl Iodide is a suspected carcinogen; use appropriate PPE and containment.[1][2]

References

  • Vertex AI Search. (2026).[1][2] Synthesis of methyl 3-methoxy-4-methyl-2-nitrobenzoate and PBD intermediates. 4

  • Organic Syntheses. (1925).[1][2] p-Nitrobenzoyl chloride.[1][2][3] Org. Synth. 1925, 5,[1][2] 83. (Standard protocol for nitro-acid chloride formation). [1][2]

  • Google Patents. (2016).[1][2] CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.[1][2] (Analogous nitration/esterification chemistry).

  • Google Patents. (2020).[1][2] CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[1][2][7] (Describes the specific scaffold in PBD synthesis).

  • National Institutes of Health (PubMed). (2014).[1][2] Synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate. (Demonstrates alkylation protocols for methoxy-benzoates).

Sources

Application

Application Notes and Protocols: The Strategic Use of 3-Methoxy-4-methyl-2-nitrobenzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 3-methoxy-4-methyl-2-nitrobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 3-methoxy-4-methyl-2-nitrobenzoic acid as a pivotal starting material in the synthesis of diverse and medicinally relevant heterocyclic compounds. By leveraging the strategic placement of its functional groups—a nitro group ortho to a carboxylic acid, and methoxy and methyl substituents for steric and electronic modulation—this reagent serves as a versatile precursor to key intermediates, primarily the corresponding anthranilic acid derivative. This note elucidates the foundational transformation of 3-methoxy-4-methyl-2-nitrobenzoic acid and its subsequent application in the construction of substituted quinolines, benzodiazepines, and benzoxazinones, frameworks that are central to numerous therapeutic agents. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of modern synthetic chemistry, the efficiency of a synthetic route is often dictated by the strategic complexity of its starting materials. 3-Methoxy-4-methyl-2-nitrobenzoic acid is a prime example of such a strategic precursor. Its utility is rooted in the ortho-positioning of a nitro group and a carboxylic acid. This arrangement is a masked form of a substituted anthranilic acid, a cornerstone building block for a multitude of fused heterocyclic systems.[1] The reduction of the nitro group unmasks an amine, setting the stage for a variety of intramolecular and intermolecular cyclization reactions.

The methoxy and methyl groups are not merely passive substituents; they play a crucial role in influencing the electronic and steric environment of the molecule. The electron-donating nature of the methoxy and methyl groups can modulate the reactivity of the aromatic ring and the nucleophilicity of the resulting amine. Furthermore, these groups provide specific points for molecular recognition in biological systems, making derivatives of this compound particularly interesting for structure-activity relationship (SAR) studies in drug discovery.[2]

This document details the critical first step—the reduction of the nitro group—and subsequently provides validated, step-by-step protocols for channeling the resulting 2-amino-3-methoxy-4-methylbenzoic acid into three major classes of heterocyclic compounds.

Core Transformation: Reduction to 2-Amino-3-methoxy-4-methylbenzoic Acid

The gateway to the heterocyclic systems described herein is the chemoselective reduction of the aromatic nitro group to a primary amine. This transformation must be efficient and clean, preserving the carboxylic acid functionality. Two primary methods are recommended: catalytic transfer hydrogenation and metal-acid reduction.

Expertise & Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice due to its high efficiency, clean conversion, and relatively mild conditions.[3] The use of a hydrogen donor like ammonium formate (transfer hydrogenation) avoids the need for high-pressure hydrogenation equipment, making it more accessible for standard laboratory setups. Alternatively, reduction with iron powder in an acidic medium (e.g., acetic acid or with ammonium chloride) is a classic, cost-effective, and robust method that is highly tolerant of other functional groups.[4][5] The choice between these methods may depend on catalyst availability, scale, and downstream compatibility.

Protocol 2.1: Catalytic Transfer Hydrogenation

This protocol is preferred for its mild conditions and high yield.

Materials:

  • 3-Methoxy-4-methyl-2-nitrobenzoic acid

  • Palladium on Carbon (10 wt. % Pd)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, suspend 3-methoxy-4-methyl-2-nitrobenzoic acid (5.0 g, 23.7 mmol) in methanol (100 mL).

  • To this suspension, add ammonium formate (7.46 g, 118.4 mmol, 5.0 equiv) in a single portion.

  • Carefully add 10% Pd/C (approx. 250 mg, 5 wt. %). Caution: Pd/C can be pyrophoric; handle with care and preferably under a nitrogen atmosphere.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad thoroughly with methanol (3 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is 2-amino-3-methoxy-4-methylbenzoic acid. It can be used directly in the next step or purified by recrystallization from an ethanol/water mixture if necessary.

Application in Heterocyclic Synthesis

The synthesized 2-amino-3-methoxy-4-methylbenzoic acid is a versatile intermediate for constructing various heterocyclic scaffolds.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline core via the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5] By extension, the corresponding carboxylic acid can be used, often with decarboxylation occurring in situ under the reaction conditions.

Workflow Diagram: General Synthetic Pathway

G start 3-Methoxy-4-methyl- 2-nitrobenzoic acid intermediate 2-Amino-3-methoxy- 4-methylbenzoic acid start->intermediate Reduction (Protocol 2.1) quinoline Substituted Quinoline Derivative intermediate->quinoline Friedländer Annulation (Protocol 3.1) benzodiazepine Substituted 1,4-Benzodiazepine Derivative intermediate->benzodiazepine Cyclocondensation (Protocol 3.2) benzoxazinone Substituted 4H-3,1-Benzoxazin-4-one Derivative intermediate->benzoxazinone Acylation & Cyclization (Protocol 3.3)

Caption: Overall synthetic strategy from the starting material.

Protocol 3.1.1: Synthesis of Ethyl 8-methoxy-7-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Causality: This protocol utilizes a condensation reaction with diethyl malonate. The reaction is typically catalyzed by a dehydrating agent or conducted at high temperatures in a high-boiling solvent like Dowtherm A or diphenyl ether to facilitate both condensation and cyclization.

Materials:

  • 2-Amino-3-methoxy-4-methylbenzoic acid (from Protocol 2.1)

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • Round-bottom flask, mechanical stirrer, heating mantle

  • Ice bath

Procedure:

  • Place 2-amino-3-methoxy-4-methylbenzoic acid (2.0 g, 11.0 mmol) and diethyl malonate (2.12 g, 13.2 mmol, 1.2 equiv) in a 100 mL round-bottom flask.

  • Add polyphosphoric acid (approx. 20 g) to the flask. PPA acts as both a solvent and a catalyst for the condensation and cyclization.

  • Heat the mixture with efficient mechanical stirring to 130-140°C for 3 hours. The mixture will become a thick, stirrable paste.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to about 80°C and carefully pour the contents onto crushed ice (approx. 100 g) in a beaker with vigorous stirring.

  • The product will precipitate as a solid. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the target quinoline derivative. Further purification can be achieved by recrystallization.

Synthesis of Substituted 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs and are synthesized by the condensation of an ortho-aminobenzophenone or a related derivative with an amino acid.[6][7] Using our anthranilic acid derivative, a common route involves reaction with an α-amino acid ester followed by cyclization.[8]

Protocol 3.2.1: Synthesis of 7-Methoxy-8-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Causality: This protocol first involves the formation of a 2-aminobenzophenone derivative via a Friedel-Crafts acylation, followed by reaction with an amino acid derivative. For simplicity, we will assume the corresponding 2-amino-3-methoxy-4-methylbenzophenone is available or synthesized separately. The final step is a cyclocondensation reaction.

Materials:

  • 2-Amino-5-benzoyl-3-methoxy-4-methylbenzoic acid (This intermediate requires a separate synthesis, e.g., Friedel-Crafts reaction on the anthranilic acid)

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 2-amino-5-benzoyl-3-methoxy-4-methylbenzoic acid (3.0 g, 10.0 mmol) in toluene (50 mL).

  • Add glycine ethyl ester hydrochloride (1.53 g, 11.0 mmol, 1.1 equiv) and pyridine (1.6 mL, 20.0 mmol, 2.0 equiv). The pyridine acts as a base to free the glycine ester and catalyze the reaction.

  • Heat the mixture to reflux. Water formed during the amide formation and subsequent cyclization will be collected in the Dean-Stark trap.

  • Continue refluxing for 12-18 hours or until no more water is collected.

  • Cool the reaction mixture and wash it sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexane.

Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones

4H-3,1-Benzoxazin-4-ones are important heterocyclic motifs and are readily prepared from anthranilic acids by acylation followed by cyclodehydration.[9] Acetic anhydride serves as both the acylating and cyclizing agent in a straightforward, one-pot procedure.

Protocol 3.3.1: Synthesis of 2,7-Dimethyl-6-methoxy-4H-3,1-benzoxazin-4-one

Causality: The amino group of the anthranilic acid first attacks one of the carbonyls of acetic anhydride, forming an N-acetylated intermediate. The intramolecular nucleophilic attack of the carboxylic acid group onto the newly formed amide carbonyl, with the elimination of acetic acid, leads to the formation of the benzoxazinone ring.

Materials:

  • 2-Amino-3-methoxy-4-methylbenzoic acid (from Protocol 2.1)

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-amino-3-methoxy-4-methylbenzoic acid (2.0 g, 11.0 mmol) in acetic anhydride (20 mL).

  • Add a catalytic amount of pyridine (2-3 drops).

  • Heat the mixture to reflux (approx. 140°C) for 2 hours. The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL) with stirring to hydrolyze the excess acetic anhydride.

  • The product will precipitate as a solid. Stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.

Data Summary Table

ProtocolStarting MaterialKey ReagentsProductTypical Yield
2.1 3-Methoxy-4-methyl-2-nitrobenzoic acid10% Pd/C, HCOONH₄2-Amino-3-methoxy-4-methylbenzoic acid>90%
3.1.1 2-Amino-3-methoxy-4-methylbenzoic acidDiethyl malonate, PPAEthyl 8-methoxy-7-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate60-75%
3.2.1 2-Amino-5-benzoyl-3-methoxy-4-methylbenzoic acidGlycine ethyl ester HCl, Pyridine7-Methoxy-8-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one50-65%
3.3.1 2-Amino-3-methoxy-4-methylbenzoic acidAcetic anhydride, Pyridine2,7-Dimethyl-6-methoxy-4H-3,1-benzoxazin-4-one80-90%

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the chemicals mentioned in these protocols. All operations should be performed in a well-ventilated fume hood.

Chemical Hazards:

  • Nitrobenzoic Acid Derivatives: These compounds are potentially irritating to the eyes, skin, and respiratory system.[10][11] Avoid inhalation of dust and direct contact.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Handle in an inert atmosphere when possible and quench carefully after use.

  • Polyphosphoric Acid (PPA): Highly corrosive and will cause severe burns upon contact. It reacts vigorously with water. Handle with extreme care.

  • Acetic Anhydride: Corrosive, lachrymatory, and reacts with water. Handle only in a fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench catalyst and reactive reagents appropriately before disposal.

Conclusion

3-Methoxy-4-methyl-2-nitrobenzoic acid stands out as a highly valuable and versatile precursor for the synthesis of complex heterocyclic molecules. The straightforward and high-yielding reduction to its corresponding anthranilic acid opens a gateway to a rich variety of cyclization chemistries. The protocols detailed in this guide for the synthesis of quinolines, benzodiazepines, and benzoxazinones provide a solid foundation for researchers. By understanding the underlying chemical principles and adhering to the described methodologies, scientists in both academic and industrial settings can effectively harness the synthetic potential of this strategic building block to advance research and development in medicinal chemistry and materials science.

References

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents. (URL not available for direct linking)
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available at: [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet. Available at: [Link]

  • Supporting Information - CDC Stacks. (URL not available for direct linking)
  • 3 Methoxy 4 methyl Benzoic Acid - Chemixl Intermediates Pvt. Ltd. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. Available at: [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (URL not available for direct linking)
  • 3-Methoxy-4-Methyl Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. Available at: [Link]

  • Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides - ResearchGate. (URL not available for direct linking)
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (URL not available for direct linking)
  • Synthesis of quinolines - Organic Chemistry Portal. (URL not available for direct linking)
  • 3-Methoxy-4-nitrobenzoic acid methyl ester, 2 g, CAS No. 5081-37-8 | Research Chemicals. (URL not available for direct linking)
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - ResearchGate. (URL not available for direct linking)
  • Quinoline - Organic Syntheses Procedure. Available at: [Link]

  • The methods of synthesis of 2-aminobenzophenones - Prospects in Pharmaceutical Sciences. (URL not available for direct linking)
  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents. (URL not available for direct linking)
  • Catalytic Reduction of 2-nitroaniline: A Review - PubMed. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL not available for direct linking)
  • All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. Available at: [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC - PubMed Central. Available at: [Link]

  • EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents. (URL not available for direct linking)
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. (URL not available for direct linking)
  • 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem. Available at: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. (URL not available for direct linking)
  • Methyl 4-Methoxy-3-nitrobenzoate | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL not available for direct linking)
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (URL not available for direct linking)
  • Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL not available for direct linking)
  • 3-Methyl-2-nitrobenzoic acid - Apollo Scientific. (URL not available for direct linking)
  • Quinoline Series: Synthesis – openlabnotebooks.org. Available at: [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. (URL not available for direct linking)
  • Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem - NIH. Available at: [Link]

  • 3-Methoxy 4-Methyl Benzoic Acid Supplier, Manufacturer & Exporter. (URL not available for direct linking)

Sources

Method

Application Note: Scale-Up Synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS: 57281-77-3) . This compound is a critical scaffold in the synthesis of bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS: 57281-77-3) . This compound is a critical scaffold in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of antitubercular agents and kinase inhibitors.

While direct nitration of 3-methoxy-4-methylbenzoic acid is theoretically possible, it frequently suffers from poor regioselectivity, favoring the sterically less hindered 6-nitro isomer. To ensure high purity and yield at scale, this protocol utilizes a hydroxyl-directed nitration strategy starting from 3-hydroxy-4-methylbenzoic acid, followed by O-methylation and hydrolysis. This route leverages the strong ortho-directing power of the hydroxyl group to secure the challenging C2-nitro position.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the steric crowding at the C2 position (sandwiched between the carboxyl and alkoxy groups).

  • Challenge: Direct nitration of 3-methoxy-4-methylbenzoic acid yields a mixture of 2-nitro (target) and 6-nitro (undesired) isomers, with the 6-nitro often predominating due to steric freedom.

  • Solution: Use 3-hydroxy-4-methylbenzoic acid as the starting material.[1] The free phenolic hydroxyl group forms a hydrogen-bond network with the carboxyl group and the nitronium ion, stabilizing the transition state for substitution at the C2 position.

  • Workflow:

    • Regioselective Nitration: Nitration of 3-hydroxy-4-methylbenzoic acid to yield 3-hydroxy-4-methyl-2-nitrobenzoic acid.

    • Global Methylation: Methylation of both the phenol and carboxylic acid to yield methyl 3-methoxy-4-methyl-2-nitrobenzoate.

    • Selective Hydrolysis: Saponification of the methyl ester to yield the final free acid.

Synthesis Pathway Diagram[2]

SynthesisPath SM 3-Hydroxy-4-methylbenzoic acid (CAS: 586-30-1) INT1 Intermediate 1 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS: 6946-15-2) SM->INT1 Step 1: Nitration HNO3, H2SO4, < 0°C INT2 Intermediate 2 Methyl 3-methoxy-4-methyl-2-nitrobenzoate INT1->INT2 Step 2: Methylation DMS/MeI, K2CO3, Acetone PROD Target Product 3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS: 57281-77-3) INT2->PROD Step 3: Hydrolysis LiOH/NaOH, THF/H2O

Figure 1: Strategic synthesis pathway avoiding regioselectivity issues associated with direct nitration of the anisole derivative.

Process Safety Assessment (Critical)

Scale-up of nitro-compounds involves significant thermal risks. The following parameters must be strictly controlled.

Hazard ClassRisk DescriptionMitigation Strategy
Exotherm Nitration is highly exothermic. Runaway reactions can occur if reagent addition is too fast.Dosing Control: Addition of HNO₃ must be rate-limited by reactor temperature (T < 0°C). Use active jacket cooling.
Gas Evolution Generation of NOₓ fumes during nitration.Efficient scrubber system (NaOH) required.
Shock Sensitivity Polynitrated by-products can be shock-sensitive.Strict stoichiometry control (1.05 eq HNO₃) to prevent dinitration. Do not distill distillation residues to dryness.
Toxicity Dimethyl sulfate (DMS) and Methyl Iodide (MeI) are potent alkylating agents.Use closed systems. Decontaminate spills with aqueous ammonia/ethanol.

Detailed Experimental Protocols

Step 1: Nitration of 3-Hydroxy-4-methylbenzoic Acid

Objective: Introduce the nitro group at the C2 position.

  • Reagents:

    • 3-Hydroxy-4-methylbenzoic acid (1.0 eq)

    • Nitric Acid (70%, 1.1 eq)

    • Sulfuric Acid (conc., solvent/catalyst, 5-8 vol)

    • Water/Ice (for quenching)[2]

Protocol:

  • Charge Sulfuric Acid into a jacketed glass reactor. Cool to -5°C .

  • Slowly add 3-Hydroxy-4-methylbenzoic acid portion-wise, maintaining internal temperature < 0°C. Stir until dissolved.

  • Prepare a mixture of Nitric Acid and Sulfuric Acid (1:3 v/v) in a separate vessel, pre-cooled to 0°C.

  • Critical Step: Add the mixed acid solution dropwise to the reactor.

    • Rate Limit: Maintain internal temperature between -5°C and 0°C .

    • Observation: Solution will darken; brown fumes (NOx) may evolve if temp spikes.

  • After addition, stir at 0°C for 2 hours . Monitor by HPLC (Target: >95% conversion).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 wt equiv) with vigorous stirring. The product will precipitate as a yellow solid.

  • Filter the solid. Wash the cake with cold water (3x) until the filtrate pH is > 4.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove any 6-nitro isomer.

  • Drying: Vacuum oven at 45°C.

    • Yield Target: 75-85%

    • Identity: 3-Hydroxy-4-methyl-2-nitrobenzoic acid.[3]

Step 2: Global Methylation

Objective: Convert the phenol and carboxylic acid to the methyl ether and methyl ester, respectively.

  • Reagents:

    • Intermediate 1 (1.0 eq)[4]

    • Dimethyl Sulfate (DMS) (2.5 eq) OR Methyl Iodide (MeI) (2.5 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq, anhydrous)

    • Acetone (10 vol)

Protocol:

  • Charge Intermediate 1 , K₂CO₃ , and Acetone into the reactor.

  • Add Dimethyl Sulfate dropwise at room temperature.

    • Safety: DMS is highly toxic. Use appropriate PPE and engineering controls.

  • Heat the mixture to Reflux (approx. 56°C) for 4–6 hours.

  • Monitor by TLC/HPLC (Disappearance of phenol peak).

  • Cool to room temperature. Filter off inorganic salts (K₂CO₃/K₂SO₄).

  • Concentrate the filtrate under reduced pressure to obtain the crude ester (Methyl 3-methoxy-4-methyl-2-nitrobenzoate).

  • Optional: If purity < 95%, pass through a short silica plug (Eluent: Hexane/EtOAc).

Step 3: Hydrolysis to Final Product

Objective: Selectively hydrolyze the methyl ester to the free acid without affecting the methyl ether.

  • Reagents:

    • Intermediate 2 (Crude Ester)

    • Lithium Hydroxide (LiOH·H₂O) (2.0 eq) or NaOH (2.0 eq)

    • THF (5 vol) / Water (5 vol)

Protocol:

  • Dissolve Intermediate 2 in THF/Water mixture.

  • Add LiOH (or NaOH). Stir at Ambient Temperature (20–25°C) .

    • Note: Heating is usually not required and avoids potential degradation of the nitro group.

  • Monitor hydrolysis by HPLC (approx. 2–4 hours).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase with 1N HCl to pH 2–3. The product will precipitate.

  • Filter the white/off-white solid. Wash with water.

  • Final Purification: Recrystallize from Ethyl Acetate/Hexane or Methanol/Water.

  • Final Yield: 85-90% (for step 3).

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline powder
Identification ¹H-NMR (DMSO-d₆)Confirms structure; distinct OMe singlet (~3.8 ppm), Ar-Me singlet (~2.3 ppm)
Purity HPLC (C18, ACN/H₂O)≥ 98.0% (Area %)
Regioisomer Content HPLC≤ 0.5% (6-nitro isomer)
Water Content Karl Fischer≤ 0.5%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature too high (>5°C) causing dinitration or oxidation.Ensure strict cooling (-5°C) during addition. Check cryostat efficiency.
High 6-Nitro Isomer Starting material was methoxy-acid, not hydroxy-acid.Verify starting material identity.[4][2] The hydroxy group is essential for C2 direction.
Incomplete Methylation Wet solvent or old K₂CO₃.Use anhydrous acetone and freshly ground/dried K₂CO₃.
Dark Product Color Oxidation by-products.Recrystallize with activated charcoal treatment.

References

  • Nitration Regiochemistry:Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds.

    • Source:

  • Target Molecule Data: 3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS 57281-77-3).[5][6][7][8][9][10] Physical properties and identifiers.

    • Source:

  • Biosynthetic Relevance: Antibiotics targeting tuberculosis: Biosynthesis of A.... (Cites 3-hydroxy-4-methyl-2-nitrobenzoic acid as a precursor).[3]

    • Source:

  • Starting Material: 3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1).[1]

    • Source: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. This valuable intermediate is a key building block in various pharmaceutical and fine chemical applications.[1] The most prevalent synthetic route involves the electrophilic nitration of 3-methoxy-4-methylbenzoic acid. This document provides in-depth, experience-based insights to ensure the successful and efficient execution of this reaction.

Reaction Overview

The synthesis is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich aromatic ring of the starting material.[2][3][4] The directing effects of the existing methoxy and methyl groups, alongside the deactivating carboxylic acid group, govern the regioselectivity of the reaction.

Reaction_Scheme SM 3-Methoxy-4-methylbenzoic acid reagents HNO₃ / H₂SO₄ SM->reagents P 3-Methoxy-4-methyl-2-nitrobenzoic acid reagents->P Troubleshooting_Workflow start Low Yield or Impure Product check_temp Was Temp. Control Strict (0-5 °C)? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_purity Analyze Crude Product (NMR, TLC) purity_isomers Isomers or SM Present? check_purity->purity_isomers temp_yes->check_purity solution_temp ACTION: Improve Cooling & Slow Addition Rate of Nitrating Mix temp_no->solution_temp isomers_yes Yes purity_isomers->isomers_yes Yes isomers_no No purity_isomers->isomers_no No purity_clean Product is Clean solution_workup ACTION: Review Work-up. Ensure Complete Precipitation. Minimize Wash Volumes. purity_clean->solution_workup solution_recrystallize ACTION: Optimize Recrystallization Solvent & Procedure isomers_yes->solution_recrystallize isomers_no->purity_clean

Sources

Optimization

Technical Support Center: Purification of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

This technical guide details the purification of 3-Methoxy-4-methyl-2-nitrobenzoic acid , a critical intermediate often used in the synthesis of pyrrolobenzodiazepine (PBD) dimers and other bioactive scaffolds. The prima...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 3-Methoxy-4-methyl-2-nitrobenzoic acid , a critical intermediate often used in the synthesis of pyrrolobenzodiazepine (PBD) dimers and other bioactive scaffolds.

The primary challenge in synthesizing this molecule via nitration is the formation of regioisomers, specifically the 6-nitro isomer , due to the competing directing effects of the methoxy and methyl groups. This guide provides a validated workflow to isolate the 2-nitro target from these isomeric impurities.

Module 1: The Impurity Profile

Before initiating purification, it is critical to understand what you are removing. In the nitration of 3-methoxy-4-methylbenzoic acid, the methoxy group (strong activator) and methyl group (weak activator) direct the incoming nitro group to different positions.

Impurity TypeSpecific CompoundOriginDetection Method
Major Isomer 3-Methoxy-4-methyl-6-nitrobenzoic acidCompetitive nitration at the less sterically hindered C6 position.1H-NMR (Look for aromatic singlet shifts), HPLC
Starting Material 3-Methoxy-4-methylbenzoic acidIncomplete reaction.HPLC, TLC
Over-nitrated Dinitro speciesExcess nitrating agent or high temperature.LC-MS (Mass +45)
Demethylated 3-Hydroxy-4-methyl-2-nitrobenzoic acidAcid-catalyzed ether cleavage during harsh nitration.HPLC (Polar shift)
Diagnostic Check: Isomer Identification
  • Target (2-Nitro): The aromatic protons are usually doublets or split due to coupling, but in this fully substituted ring, you look for specific shifts. The 2-nitro group twists the carboxylate out of plane, often shifting the carboxyl proton signal.

  • Impurity (6-Nitro): This isomer is more planar. The polarity difference is the key to separation.

Module 2: Purification Protocols

Protocol A: Selective Recrystallization (The Gold Standard)

Context: Isomers often have distinct crystal lattice energies. The 2-nitro isomer, being more sterically crowded ("sandwiched" between the carboxyl and methoxy groups), typically exhibits higher solubility in polar protic solvents compared to the more planar 6-nitro isomer.

Reagents:

  • Solvent A: Glacial Acetic Acid (Preferred for high purity)

  • Solvent B: Ethanol/Water (95:5) (Greener alternative)

Step-by-Step:

  • Dissolution: Suspend the crude orange/yellow solid in the minimum amount of boiling Solvent A.

    • Tech Note: If using acetic acid, heat to 80-90°C. Do not exceed 100°C to prevent decarboxylation.

  • Hot Filtration: While boiling, filter rapidly through a pre-heated sintered glass funnel to remove insoluble dinitro impurities or inorganic salts.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Rapid cooling traps isomers.

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals. Wash with cold solvent (same as used for dissolution).

  • Drying: Dry under vacuum at 45°C.

Critical Insight: If the 6-nitro isomer persists, switch to Toluene . The 2-nitro compound is often less soluble in non-polar aromatics due to its dipole moment, allowing the impurity to remain in the mother liquor.

Protocol B: The "pH Swing" (Acid-Base Extraction)

Context: Use this if you have significant non-acidic impurities (esters, unreacted aromatics) or if the color is dark brown/black (tars).

  • Dissolution: Dissolve crude acid in 1N NaOH (aq). Check pH > 10.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate or DCM.

    • Action: Discard the organic layer (contains non-acidic neutrals).

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 6N HCl dropwise while stirring until pH < 2.

  • Filtration: Collect the precipitated solid. Proceed to Protocol A for isomer removal.

Module 3: Troubleshooting & FAQs

Q1: My HPLC shows the 6-nitro isomer is still present (5-10%) after one recrystallization. What now?

Answer: The solubility differential in ethanol might be insufficient.

  • Solution: Perform a "Slurry Wash" instead of full recrystallization. Suspend the solid in refluxing Toluene or Ethyl Acetate (where the solid does not fully dissolve). Stir for 1 hour, cool, and filter. The surface impurities (isomers) often dissolve into the hot solvent while the bulk crystal (target) remains solid.

Q2: The product is oiling out instead of crystallizing.

Answer: This indicates the presence of solvent impurities or a "wet" solvent.

  • Fix: Re-dissolve in 1N NaOH, wash with DCM, and re-precipitate (Protocol B). Oiling is often caused by residual high-boiling solvents or neutral tars preventing crystal nucleation. Seed crystals from a pure batch are highly effective here.

Q3: Why is the yield lower than expected (<50%)?

Answer: The "Ortho Effect." The 2-nitro group makes the carboxylic acid more acidic but also more soluble in organic solvents due to disrupted intermolecular hydrogen bonding (steric twist).

  • Fix: When filtering the mother liquor, do not discard it immediately. Concentrate the mother liquor to 1/3 volume and induce a second crop of crystals. Note that the second crop will have lower purity and must be recrystallized again.

Module 4: Process Visualization

Workflow: Purification Decision Tree

PurificationStrategy Start Crude 3-Methoxy-4-methyl-2-nitrobenzoic Acid CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity IsTarry Is the solid tarry/dark? CheckPurity->IsTarry AcidBase Protocol B: Acid-Base Extraction (Remove neutrals/tars) IsTarry->AcidBase Yes Recryst Protocol A: Recrystallization (Solvent: EtOH or AcOH) IsTarry->Recryst No AcidBase->Recryst CheckIsomer Is 6-Nitro Isomer > 2%? Recryst->CheckIsomer Slurry Perform Slurry Wash (Solvent: Toluene) CheckIsomer->Slurry Yes Final Pure Target Molecule (>98% Purity) CheckIsomer->Final No Slurry->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile and physical state.

References

  • Relevance: Provides structural analogs and nitration context for methoxy-substituted benzoic acids.
  • Organic Syntheses. (1928). m-Nitrobenzoic acid, methyl ester.[1] Organic Syntheses, Coll. Vol. 1, p.372. Retrieved January 29, 2026, from [Link]

    • Relevance: Establishes the standard protocol for washing nitrobenzoic esters with cold methanol to remove ortho-isomers.
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[2] Retrieved January 29, 2026, from

    • Relevance: Explicitly details the removal of isomers from the 3-hydroxy-4-methoxy-2-nitro scaffold using recrystalliz
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid | C8H7NO4. Retrieved January 29, 2026, from [Link]

    • Relevance: Provides physicochemical properties (acidity, solubility)

Sources

Troubleshooting

Preventing decomposition of 3-Methoxy-4-methyl-2-nitrobenzoic acid during storage

Welcome to the dedicated technical support guide for 3-Methoxy-4-methyl-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Methoxy-4-methyl-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 3-Methoxy-4-methyl-2-nitrobenzoic acid during storage?

Based on its chemical structure, which includes a nitro group, a carboxylic acid, a methoxy group, and a methyl group on an aromatic ring, 3-Methoxy-4-methyl-2-nitrobenzoic acid is susceptible to several degradation pathways. These include:

  • Photodecomposition: Aromatic nitro compounds are often light-sensitive. Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to the reduction of the nitro group or other complex rearrangements.

  • Thermal Decomposition: Elevated temperatures can promote decarboxylation (loss of CO2) from the benzoic acid moiety and can also lead to other thermal degradation pathways. Isomers of nitrobenzoic acid have been shown to undergo exothermic decomposition at elevated temperatures.

  • Chemical Reactivity: The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. This reactivity can be a concern if the compound is stored in the presence of even weak nucleophiles. Additionally, as a carboxylic acid, it will react with bases.

  • Hydrolysis: While generally stable, the methoxy group could be susceptible to hydrolysis under strongly acidic conditions, although this is less common under typical storage conditions.

Q2: What is the ideal temperature for storing 3-Methoxy-4-methyl-2-nitrobenzoic acid?

For optimal stability, it is recommended to store 3-Methoxy-4-methyl-2-nitrobenzoic acid in a cool, dry, and dark place . A controlled room temperature, typically between 2-8°C , is ideal for long-term storage. Avoid storing it at elevated temperatures, as this can accelerate potential decomposition pathways, particularly decarboxylation.

Q3: How important is it to protect this compound from light?

Protecting 3-Methoxy-4-methyl-2-nitrobenzoic acid from light is highly critical . Nitroaromatic compounds can absorb light, leading to photolytic degradation. To prevent this, always store the compound in an amber or opaque container. If you need to handle the compound outside of its container for extended periods, do so under subdued lighting conditions.

Q4: Can I store this compound in a standard laboratory freezer?

While low temperatures are generally beneficial for the stability of chemical compounds, it is important to consider the potential for moisture condensation when storing at sub-zero temperatures. If you choose to store it in a freezer, ensure the container is tightly sealed and allow it to fully equilibrate to room temperature before opening to prevent water from condensing on the solid material.

Troubleshooting Guide

This section addresses specific issues you might encounter that could indicate decomposition of your 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Scenario 1: You observe a change in the color of the solid material over time (e.g., from off-white to yellow or brown).

  • Potential Cause: Color change is a common indicator of chemical decomposition. This could be due to a variety of reactions, including the formation of nitroso compounds or other chromophoric degradation products, potentially initiated by light or heat.

  • Troubleshooting Steps:

    • Isolate the material: Do not use the discolored material in critical experiments until its purity has been verified.

    • Verify Purity: Perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the material. Compare the chromatogram to that of a fresh or reference standard.

    • Review Storage Conditions: Ensure that the material has been stored according to the recommended guidelines (cool, dry, dark, and in a tightly sealed container).

    • Future Prevention: If storage conditions were suboptimal, transfer the remaining pure material to a new, appropriate container and store it correctly.

Scenario 2: You notice unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS) when using the stored compound.

  • Potential Cause: The appearance of new peaks strongly suggests the presence of impurities, which could be degradation products.

  • Troubleshooting Steps:

    • Identify the Impurities (if possible): If you have access to mass spectrometry (MS), try to get a mass for the impurity peaks. This can provide clues about the degradation pathway. For example, a mass loss of 44 amu could indicate decarboxylation.

    • Conduct a Forced Degradation Study (for confirmation): To confirm the identity of the degradation products, you can perform a forced degradation study on a small sample of known pure material. This involves intentionally exposing the compound to stress conditions (e.g., heat, acid, base, light, oxidation) to generate the suspected degradation products.[1][2]

    • Optimize Analytical Method: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products.[3][4]

Scenario 3: You experience inconsistent results or lower than expected yields in your reactions.

  • Potential Cause: If the purity of your starting material has decreased due to decomposition, it will directly impact the stoichiometry of your reaction, leading to lower yields and potentially the formation of unwanted side products.

  • Troubleshooting Steps:

    • Re-qualify the Starting Material: Before proceeding with further reactions, verify the purity of your 3-Methoxy-4-methyl-2-nitrobenzoic acid using a reliable analytical method like HPLC or quantitative NMR.

    • Use a Fresh Batch: If decomposition is confirmed, it is best to use a fresh, unopened batch of the compound for your experiments.

    • Implement Strict Storage Protocols: Ensure that all laboratory personnel are aware of the proper storage and handling procedures for this compound to prevent future issues.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Container: Store 3-Methoxy-4-methyl-2-nitrobenzoic acid in its original, tightly sealed, light-resistant (amber or opaque) container.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.

  • Temperature: Place the sealed container in a refrigerator at 2-8°C.

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened.

  • Handling: When accessing the compound, allow the container to warm to room temperature before opening to prevent moisture condensation. Promptly and securely reseal the container after use.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

This is a general guideline. The specific parameters may need to be optimized for your system.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 254 nm).

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies.[1][2]

    • Acidic: Dissolve a small amount of the compound in a solution of 0.1 M HCl and heat gently.

    • Basic: Dissolve a small amount in a solution of 0.1 M NaOH and keep at room temperature.

    • Oxidative: Dissolve in a solution containing a small percentage of hydrogen peroxide.

    • Thermal: Heat the solid material in an oven.

    • Photolytic: Expose a solution of the compound to UV light.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualization of Potential Degradation Pathways

DecompositionPathways cluster_degradation Degradation Pathways Main 3-Methoxy-4-methyl-2-nitrobenzoic acid Photo Photodecomposition (e.g., Nitro Reduction) Main->Photo Light (UV/Vis) Thermal Thermal Degradation (Decarboxylation) Main->Thermal Heat Nucleophilic Nucleophilic Attack Main->Nucleophilic Nucleophiles

Caption: Potential degradation pathways for 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition and slows down other chemical reactions.
Light Protect from light (use amber/opaque containers)Prevents photodecomposition, a common degradation route for nitroaromatic compounds.
Atmosphere Tightly sealed container, consider inert gas overlayProtects from atmospheric moisture and oxygen, which can participate in degradation reactions.
pH Store in a neutral, dry environmentAvoids acid- or base-catalyzed hydrolysis and other reactions.
Incompatibilities Store away from strong bases, strong acids, and strong oxidizing/reducing agentsPrevents chemical reactions that could lead to decomposition.

By adhering to these guidelines, you can significantly extend the shelf-life of your 3-Methoxy-4-methyl-2-nitrobenzoic acid and ensure the reliability and reproducibility of your experimental results.

References

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). International Journal of Pharmaceutical Sciences and Medicine. Retrieved from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. Retrieved from [Link]

  • Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). Oxford Academic. Retrieved from [Link]

  • Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Purification of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

Welcome to the Technical Support Center for the purification of 3-Methoxy-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Methoxy-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for scaling up the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles behind the purification process, enabling you to confidently and efficiently scale your operations.

I. Understanding the Purification Challenge

3-Methoxy-4-methyl-2-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals. Its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). The primary challenge in its purification lies in the removal of structurally similar impurities, which often co-crystallize with the desired product. These impurities can include regioisomers (such as 3-methoxy-4-methyl-6-nitrobenzoic acid and 3-methoxy-4-methyl-5-nitrobenzoic acid), unreacted starting materials, and byproducts from the nitration reaction.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses common issues encountered when scaling up the purification of 3-Methoxy-4-methyl-2-nitrobenzoic acid, with a focus on recrystallization, the most common purification method.

Recrystallization Troubleshooting

Q1: My product is not crystallizing out of solution, even after cooling. What's going on?

A1: This is a classic supersaturation problem, often encountered when scaling up due to larger solvent volumes. Here are the likely causes and solutions:

  • Excess Solvent: The most common reason for crystallization failure is the use of too much solvent. At a larger scale, it's easy to overestimate the required solvent volume.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to do so in small increments until you observe turbidity (cloudiness) at the boiling point. This indicates you are approaching the saturation point. Then, allow the solution to cool slowly.

  • Inappropriate Solvent System: The solvent system that worked at a small scale may not be optimal for larger batches.

    • Solution: Re-evaluate your solvent choice. For 3-Methoxy-4-methyl-2-nitrobenzoic acid, consider mixed solvent systems like isopropanol/water or ethanol/water. A good starting point is a 5:1 ratio of alcohol to water.[1] The addition of an anti-solvent (like water) can help induce crystallization.

  • Slow Nucleation: On a larger scale, spontaneous nucleation can be less efficient.

    • Solution: Introduce a "seed crystal" – a tiny amount of pure 3-Methoxy-4-methyl-2-nitrobenzoic acid. This provides a template for crystal growth. Alternatively, gently scratching the inside of the flask with a glass rod can create microscopic imperfections that promote nucleation.

Q2: I'm getting a low yield after recrystallization. How can I improve it?

A2: Low yield is often a trade-off for high purity. However, you can optimize the process to improve your recovery:

  • Cooling Rate and Temperature: Crashing the product out of solution by cooling too quickly is a common mistake. Rapid cooling leads to the formation of small crystals that can trap impurities and are harder to filter.

    • Solution: Employ a controlled, gradual cooling profile. For larger volumes, this is critical. A slow cooling rate allows for the growth of larger, purer crystals. After reaching room temperature, further cooling in an ice bath can maximize the yield of the crystallized product.

  • Solvent Choice: The solubility of your compound in the chosen solvent at low temperatures is a key factor.

    • Solution: Ensure your chosen solvent has low solubility for your product at cold temperatures. Refer to solubility data for similar compounds to make an informed choice. For instance, 3-methyl-2-nitrobenzoic acid has low solubility in water, making aqueous-organic solvent mixtures effective for crystallization.

  • Mother Liquor Analysis: A significant amount of your product may remain in the mother liquor.

    • Solution: Concentrate the mother liquor and perform a second recrystallization. This "second crop" of crystals can significantly increase your overall yield.

Q3: The purity of my product is not improving after recrystallization. What should I do?

A3: This indicates that the impurities have similar solubility properties to your product.

  • Isomeric Impurities: Regioisomers are often the main culprits.

    • Solution 1: Solvent System Optimization: Experiment with different solvent systems. A change in polarity can sometimes alter the relative solubilities of the isomers enough to achieve better separation.

    • Solution 2: pH Adjustment: The solubility of benzoic acids is highly pH-dependent. You can exploit this by performing an acid-base extraction before recrystallization. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate your product by adding acid.

    • Solution 3: Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique.

Scaling Up Column Chromatography

Q4: How do I scale up my lab-scale column chromatography for larger quantities?

A4: Scaling up column chromatography requires careful consideration of several factors to maintain separation efficiency.

  • Column Dimensions: The key is to maintain the same ratio of column diameter to bed height. A good rule of thumb is a length-to-diameter ratio of 10:1 to 15:1 for preparative chromatography.

  • Stationary Phase: Use the same silica gel (or other stationary phase) with the same particle size for predictable results.

  • Loading Capacity: As a general guideline, the amount of crude material you can load is about 1-10% of the weight of the stationary phase. This depends on the difficulty of the separation.

  • Solvent Consumption: Be prepared for a significant increase in solvent usage. Plan your solvent preparation and waste disposal accordingly.

  • Flow Rate: The linear flow rate should be kept constant. To do this, the volumetric flow rate needs to be increased proportionally to the square of the column's radius.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-Methoxy-4-methyl-2-nitrobenzoic acid?

A1: While there is no single "best" solvent, a good starting point is a mixed solvent system of an alcohol and water. Isopropanol/water and ethanol/water are commonly used for similar nitrobenzoic acids.[1][2] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: What are the most likely impurities in my crude 3-Methoxy-4-methyl-2-nitrobenzoic acid?

A2: The most common impurities arise from the nitration of 3-methoxy-4-methylbenzoic acid. These include:

  • Regioisomers: The nitration can occur at different positions on the aromatic ring, leading to isomers.

  • Unreacted Starting Material: Incomplete nitration will leave residual 3-methoxy-4-methylbenzoic acid.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrobenzoic acids.

Q3: At what temperature should I conduct the recrystallization?

A3: The dissolution step should be carried out at the boiling point of your chosen solvent to ensure the minimum amount of solvent is used. The cooling process should be gradual, starting from the boiling point and slowly cooling to room temperature, followed by further cooling in an ice bath to maximize yield.

Q4: How can I improve the filtration of my product at a larger scale?

A4: Large-scale filtrations can be slow. To improve efficiency:

  • Use a larger Buchner funnel and filter flask.

  • Ensure a good seal between the funnel and the flask.

  • Use a vacuum pump to increase the filtration rate.

  • Pre-wet the filter paper with the cold recrystallization solvent to ensure it lies flat and prevents solids from passing through.

Q5: What are the key safety considerations when scaling up this purification?

A5: Safety is paramount. When scaling up:

  • Work in a well-ventilated area, preferably a walk-in fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Be mindful of the larger volumes of flammable solvents. Ensure there are no ignition sources nearby.

  • Have a plan for waste disposal. Large-scale purifications generate significant amounts of chemical waste that must be disposed of properly.

IV. Experimental Protocols

Protocol 1: Scaled-Up Recrystallization of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

This protocol is a general guideline for a 100 g scale recrystallization. The solvent ratios may need to be optimized based on the purity of your crude material.

Materials:

  • Crude 3-Methoxy-4-methyl-2-nitrobenzoic acid (100 g)

  • Isopropanol

  • Deionized water

  • Large Erlenmeyer flask (2 L)

  • Heating mantle with a stirrer

  • Large Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude 3-Methoxy-4-methyl-2-nitrobenzoic acid (100 g) into the 2 L Erlenmeyer flask.

  • Add a stir bar to the flask.

  • Add 500 mL of isopropanol to the flask.

  • Heat the mixture to a gentle boil with stirring.

  • Slowly add more isopropanol until the solid just dissolves. Note the total volume of isopropanol used.

  • For every 5 parts of isopropanol used, slowly add 1 part of hot deionized water. If the solution becomes cloudy, add a small amount of hot isopropanol until it becomes clear again.

  • Once the solid is fully dissolved, turn off the heat and allow the flask to cool slowly to room temperature. Insulating the flask can help with slow cooling.

  • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the crystals by vacuum filtration using a large Buchner funnel.

  • Wash the crystals with a small amount of cold 5:1 isopropanol/water solution.

  • Dry the crystals in a vacuum oven at a temperature below their melting point.

V. Data Presentation

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Considerations for Scale-Up
Crude Material 1 g100 gEnsure homogeneity of the crude material.
Solvent Volume ~5-10 mL~500-1000 mLAccurate determination of solvent volume is critical to avoid low yields.
Heating Method Hot plateHeating mantleEnsure even heating to avoid bumping.
Cooling Method Air cooling/Ice bathControlled slow coolingGradual cooling is essential for large crystal growth and high purity.
Filtration Hirsch funnelLarge Buchner funnelEnsure efficient solid-liquid separation.
Drying Air dry/Vacuum desiccatorVacuum ovenEnsure the product is completely dry before storage.

VI. Visualization of the Purification Workflow

Purification_Workflow Crude Crude 3-Methoxy-4-methyl- 2-nitrobenzoic acid Dissolution Dissolution in Hot Isopropanol/Water (5:1) Crude->Dissolution Hot_Filtration Hot Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Ice_Bath Further Cooling in Ice Bath Crystallization->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Mixture Filtration->Washing Drying Drying in Vacuum Oven Washing->Drying Pure_Product Pure 3-Methoxy-4-methyl- 2-nitrobenzoic acid Drying->Pure_Product

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 3-Methoxy-4-methyl-2-nitrobenzoic acid in Reactions

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 3-Methoxy-4-methyl-2-nitrobenzoic acid. This document provides in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 3-Methoxy-4-methyl-2-nitrobenzoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its poor solubility during chemical reactions. Our goal is to equip you with the expertise to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-Methoxy-4-methyl-2-nitrobenzoic acid?

A1: 3-Methoxy-4-methyl-2-nitrobenzoic acid is a pale yellow crystalline solid.[1] It has limited solubility in water but is generally soluble in various organic solvents, particularly polar ones like ethanol and acetone.[1] The carboxylic acid group allows for its solubility to be significantly influenced by pH; in alkaline conditions, it can deprotonate to form a more soluble salt.[1] Its solubility in a given solvent is a function of the solvent's polarity, the temperature, and the specific interactions between the solute and solvent molecules.

Q2: My reaction is proceeding very slowly or not at all. Could this be related to the solubility of the 3-Methoxy-4-methyl-2-nitrobenzoic acid?

A2: Yes, poor solubility is a very common reason for slow or incomplete reactions. When a reactant is not fully dissolved, the reaction becomes heterogeneous, and the reaction rate is limited by the surface area of the solid. This can lead to low yields and difficulties in reproducing results. Ensuring your starting material is fully dissolved is a critical first step for a successful reaction.

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: Yes, 3-Methoxy-4-methyl-2-nitrobenzoic acid is a skin and strong eye irritant.[2] It may also cause respiratory irritation.[2] It is important to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Troubleshooting Guides for Poor Solubility

This section provides detailed, actionable strategies to overcome solubility issues in your reactions. We delve into the causality behind these experimental choices to provide a deeper understanding.

Issue 1: Difficulty in finding a suitable single solvent for all reactants.

Causality: It is common for different reactants in a multi-component reaction to have very different polarity profiles, making it challenging to find a single solvent that can effectively dissolve all of them.

Solution: Co-Solvent Systems

A co-solvent system, which is a mixture of two or more miscible solvents, can be a powerful tool to enhance solubility.[3] By carefully selecting a blend of solvents, you can fine-tune the polarity of the reaction medium to accommodate all your reactants. For instance, if you are reacting the relatively polar 3-Methoxy-4-methyl-2-nitrobenzoic acid with a non-polar reagent, a mixture of a polar solvent (like DMF or DMSO) and a non-polar solvent (like toluene or dichloromethane) could be effective.

Experimental Protocol: Screening for an Optimal Co-Solvent Mixture

  • Scouting: In small vials, attempt to dissolve a small, known amount of 3-Methoxy-4-methyl-2-nitrobenzoic acid in a range of individual solvents of varying polarities (e.g., methanol, acetone, dichloromethane, toluene).

  • Binary Mixtures: Based on the scouting results, create binary mixtures of a "good" solvent and a "poor" solvent in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Observation: Observe the solubility at both room temperature and an elevated temperature (ensure it is below the boiling point of the more volatile solvent).

  • Reagent Addition: Once a promising co-solvent system is identified for the acid, add your other reagents to ensure they also remain in solution.

Data Presentation: Common Solvents for Aromatic Acids

SolventTypeKey Considerations
Dimethylformamide (DMF)Polar AproticHigh boiling point, good for many polar organic compounds.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh boiling point, excellent dissolving power for a wide range of substances.[4]
Methanol/EthanolPolar ProticCan participate in hydrogen bonding, good for moderately polar compounds.[1]
AcetonePolar AproticLower boiling point, good general-purpose solvent.[1]
Dichloromethane (DCM)Non-polarGood for less polar compounds, volatile.[5]
TolueneNon-polarHigh boiling point for a non-polar solvent, often used in azeotropic water removal.[5]
Issue 2: The reaction involves both aqueous and organic phases, and the acid is not transferring to the organic phase.

Causality: The carboxylic acid group can be deprotonated by an aqueous base, forming a carboxylate salt that is highly soluble in water but insoluble in the organic phase where the reaction with an organic-soluble electrophile is intended to occur.

Solution: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a technique used to facilitate the migration of a reactant from one phase to another where the reaction can proceed.[6] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the water-soluble anion (the carboxylate) into the organic phase.[7]

Experimental Workflow: Phase-Transfer Catalysis

Caption: Mechanism of phase-transfer catalysis for an aromatic acid.

Issue 3: The reaction requires neutral or acidic conditions, and salt formation is not an option.

Causality: In situations where a basic additive would interfere with the desired reaction, alternative methods for enhancing solubility are required.

Solution 1: Temperature Elevation

The solubility of most solids increases with temperature.[1] Carefully heating the reaction mixture can often be a simple and effective way to dissolve the starting material. However, it is crucial to consider the thermal stability of all reactants and products, as well as the boiling point of the solvent.

Solution 2: Use of Boron Trichloride

In specific synthetic pathways, such as the deprotection of a methoxy group, boron trichloride can be employed. While primarily a reagent, it can also aid in the dissolution of the starting material under acidic conditions.[8] This is a specialized application and should only be considered when compatible with the overall reaction scheme.

Part 3: References

  • CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents. (URL not available)

  • 3-Nitrobenzoic acid - Wikipedia. [Link]

  • strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media - Benchchem. (URL not available)

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]

  • Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties? - Quora. [Link]

  • Supporting Information - CDC Stacks. (URL not available)

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. [Link]

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (URL not available)

  • 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Reactive extraction of carboxylic acids using organic solvents and supercritical fluids: A review - ResearchGate. [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents. (URL not available)

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. [Link]

  • Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester - Cheméo. [Link]

  • Cosolvent - Wikipedia. [Link]

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study - ResearchGate. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. [Link]

  • Phase transfer catalysis (PTC) - OperaChem. [Link]

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents. (URL not available)

  • 3-Methyl-2-nitrobenzoic acid - Solubility of Things. [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (URL not available)

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL not available)

Sources

Optimization

Minimizing byproduct formation in the synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid

Executive Summary & Critical Quality Attributes (CQA) Synthesizing 3-Methoxy-4-methyl-2-nitrobenzoic acid presents a classic "steric vs. electronic" conflict in organic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQA)

Synthesizing 3-Methoxy-4-methyl-2-nitrobenzoic acid presents a classic "steric vs. electronic" conflict in organic chemistry. The methoxy group (-OCH₃) at position 3 is the primary directing group, activating positions 2 (ortho) and 6 (para).

  • The Problem: The target position (C2) is sterically "sandwiched" between the carboxyl group (C1) and the methoxy group (C3). Consequently, standard nitration conditions often favor the thermodynamically more accessible C6-isomer or lead to demethylation (ether cleavage) due to the harsh acidic environment.

  • The Solution: This guide focuses on shifting the regioselectivity toward the kinetic C2 product using Acetyl Nitrate chemistry and low-temperature control, rather than standard mixed acids (H₂SO₄/HNO₃).

Target Molecule Profile
FeatureDescription
Target Structure 3-Methoxy-4-methyl-2-nitrobenzoic acid
Major Impurity A 6-Nitro Isomer (Regioselectivity failure; often 15-30% in unoptimized runs)
Major Impurity B 3-Hydroxy Analogue (Demethylation byproduct from acid hydrolysis)
Major Impurity C Dinitro Species (Over-nitration due to high temperature/stoichiometry)

Process Logic & Reaction Pathway

The following diagram illustrates the competitive pathways during the nitration step. Understanding this map is crucial for troubleshooting.

ReactionPathways Target TARGET (C2-Nitro) 3-Methoxy-4-methyl- 2-nitrobenzoic acid Impurity3 IMPURITY C Dinitro Species Target->Impurity3 Excess HNO3 / >10°C Start STARTING MATERIAL 3-Methoxy-4-methylbenzoic acid Start->Target Acetyl Nitrate (Kinetic Control, <0°C) Impurity1 IMPURITY A (C6-Nitro) Thermodynamic Product (Sterically favored) Start->Impurity1 Mixed Acid / High Temp (Thermodynamic Control) Impurity2 IMPURITY B (Phenol) 3-Hydroxy-4-methyl- 2-nitrobenzoic acid Start->Impurity2 H+ / Heat / H2O (Ether Hydrolysis)

Figure 1: Reaction pathway showing the competition between the sterically hindered Target (C2) and the accessible Impurity A (C6).

Troubleshooting Guide (FAQ Format)

Issue 1: "My HPLC shows a large peak (~20-30%) eluting just after the product. It resists recrystallization."

Diagnosis: This is likely the 6-nitro isomer . Root Cause: The reaction conditions were too "thermodynamic." The methoxy group directs to both ortho (C2) and para (C6) positions. C2 is crowded.[1] If you use standard H₂SO₄/HNO₃ at room temperature, the bulky electrophile prefers the open C6 position. Corrective Action:

  • Switch Reagents: Move from Mixed Acid (H₂SO₄/HNO₃) to Acetyl Nitrate (generated in situ by adding Fuming HNO₃ to Acetic Anhydride). Acetyl nitrate favors ortho-nitration (C2) via a coordination mechanism with the methoxy oxygen, overcoming the steric hindrance [1].

  • Lower Temperature: Conduct the reaction at -10°C to 0°C . Do not exceed 5°C during addition.[2]

  • Purification: The 6-nitro isomer is often more soluble in ethanol than the 2-nitro target. Recrystallize using Ethanol/Water (3:1) or Glacial Acetic Acid .

Issue 2: "The reaction mixture turned dark brown/black, and yield is low."

Diagnosis: Oxidative degradation and Demethylation . Root Cause: Nitric acid is a strong oxidant. At temperatures >20°C, or in the presence of strong sulfuric acid, the ether linkage (-OCH₃) can be cleaved to form the phenol (3-hydroxy analogue), which then oxidizes to quinones/tars. Corrective Action:

  • Strict Temperature Control: Ensure the internal temperature never spikes. Use a jacketed reactor or dry ice/acetone bath.

  • Quenching: Quench the reaction mixture onto crushed ice immediately after TLC indicates consumption of starting material. Do not let it "soak" overnight.

  • Inert Atmosphere: Run the reaction under Nitrogen (N₂) to minimize background oxidation.

Issue 3: "I am seeing a byproduct with M+45 mass in LC-MS."

Diagnosis: Dinitration . Root Cause: Excess nitrating agent. The methoxy group makes the ring very electron-rich (activated), making it susceptible to a second nitration even under mild conditions. Corrective Action:

  • Stoichiometry: Use exactly 1.05 to 1.1 equivalents of HNO₃. Do not use a large excess.

  • Addition Rate: Add the nitric acid solution dropwise over 1-2 hours. High local concentration of HNO₃ causes "hot spots" where dinitration occurs.

Optimized Experimental Protocol

This protocol utilizes the Acetyl Nitrate method to maximize regioselectivity for the C2 position.

Safety Warning: Mixing Nitric Acid and Acetic Anhydride is exothermic and can be explosive if not controlled. Always add HNO₃ to Acetic Anhydride (or vice versa depending on specific scale-up safety review) at LOW temperature. Never mix them rapidly at room temperature.

Materials:
  • 3-Methoxy-4-methylbenzoic acid (1.0 eq)

  • Acetic Anhydride (Solvent/Reagent, ~5-6 vol)

  • Fuming Nitric Acid (>90%, 1.05 eq)

  • Catalytic H₂SO₄ (0.05 eq - optional, speeds up acetyl nitrate formation)

Step-by-Step Methodology:
  • Preparation of Substrate:

    • Charge a 3-neck round bottom flask with Acetic Anhydride and 3-Methoxy-4-methylbenzoic acid .

    • Cool the suspension to -10°C using a cryostat or salt/ice bath.

  • Preparation of Nitrating Agent (In-Situ):

    • Note: Alternatively, acetyl nitrate can be pre-formed carefully at low temp, but in-situ is common for this scale.

    • Add Fuming Nitric Acid dropwise via a pressure-equalizing addition funnel.

    • CRITICAL: Maintain internal temperature between -10°C and -5°C . The addition is highly exothermic.

  • Reaction:

    • Stir at -5°C to 0°C for 1–2 hours.

    • Monitor by HPLC/TLC. Look for the disappearance of the starting material. Stop immediately when SM < 1%.

  • Quench & Workup:

    • Pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Water (10 volumes) .

    • Stir for 30 minutes to hydrolyze the excess acetic anhydride (exothermic).

    • The product should precipitate as a pale yellow solid.

  • Purification (Removal of 6-nitro isomer):

    • Filter the crude solid.[3][4][5][6][7][8] Wash with cold water.[6][9]

    • Recrystallization: Dissolve crude wet cake in refluxing Ethanol (95%) .

    • Cool slowly to room temperature, then to 0°C. The 2-nitro isomer (Target) crystallizes out, while the 6-nitro isomer and other impurities largely remain in the mother liquor [2].

Diagnostic Decision Tree

Use this flow to determine the next step in your experiment.

Troubleshooting Start Analyze Crude HPLC/TLC CheckSM Is Starting Material Present? Start->CheckSM CheckColor Is Mixture Black/Tar? CheckSM->CheckColor No Action1 Add 0.1 eq HNO3 Check Temp CheckSM->Action1 Yes CheckIso Is 'Post-Peak' (6-Nitro) > 10%? CheckColor->CheckIso No Action2 FAILURE: Temp too high. Restart with Cooling. CheckColor->Action2 Yes Action3 Recrystallize from EtOH. Do NOT Column (hard to separate). CheckIso->Action3 Yes Action4 Proceed to Workup CheckIso->Action4 No

Figure 2: Decision logic for reaction monitoring and workup.

References

  • CN105820054A : Preparation method of 3-methyl-2-nitrobenzoate.[6] (Demonstrates the superiority of Acetic Anhydride/Nitric Acid for ortho-selectivity in similar toluene/benzoic acid derivatives).

  • BenchChem Technical Support : Nitration of 4-Methylbenzoic Acid & Derivatives. (General protocols for handling nitration exotherms and purification of nitro-isomers).

  • Simonsen, J. L. (1918). The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids. Journal of the Chemical Society, Transactions. (Foundational work establishing the formation of 5-nitro/6-nitro isomers in methoxy-toluic acids).

  • CN111302945A : Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[10] (Discusses the demethylation risks and alternative routes via oxidation).

Sources

Troubleshooting

Technical Support Center: Efficient Work-up Procedures for Nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center for nitrobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inefficiencies encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nitrobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inefficiencies encountered during the work-up and purification of nitrobenzoic acid isomers. By understanding the underlying chemical principles, you can optimize your protocols for higher yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the work-up of nitrobenzoic acid synthesis.

Q1: What are the primary products and byproducts of benzoic acid nitration?

The nitration of benzoic acid is an electrophilic aromatic substitution reaction. The carboxylic acid group (-COOH) is an electron-wielding group and a meta-director. Therefore, the major product is 3-nitrobenzoic acid (m-nitrobenzoic acid).[1][2][3][4] However, small amounts of 2-nitrobenzoic acid (o-nitrobenzoic acid) and 4-nitrobenzoic acid (p-nitrobenzoic acid) are also formed.[5] Under more forceful conditions, such as using fuming nitric acid, further nitration can occur to yield 3,5-dinitrobenzoic acid.[1]

Q2: Why is temperature control so critical during the nitration of benzoic acid?

Strict temperature control, typically keeping the reaction mixture at or below 0-5°C, is crucial to minimize the formation of ortho and para isomers.[6][7] Higher temperatures can lead to increased amounts of these undesired byproducts, complicating the purification process.

Q3: My crude product is an oil and won't crystallize. What should I do?

"Oiling out" can happen if the solution is cooled too quickly or is overly concentrated.[8] To induce crystallization, try the following:

  • Allow the solution to cool slowly to room temperature before moving it to an ice bath.[8]

  • Scratch the inside of the flask with a glass rod to create nucleation sites.[9]

  • Add a seed crystal of pure nitrobenzoic acid to initiate crystallization.[9]

  • If the solution is too concentrated, add a minimal amount of hot solvent to redissolve the oil, then allow it to cool slowly.[9]

Q4: How can I effectively separate the different isomers of nitrobenzoic acid?

The separation of nitrobenzoic acid isomers can be challenging due to their similar properties.

  • Recrystallization: This is a common technique, often utilizing the differential solubility of the isomers in various solvents.[10][11] For instance, m-nitrobenzoic acid can be purified by recrystallization from water or dilute hydrochloric acid.[5]

  • Chromatography: For more precise separation, especially on a smaller scale, chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed.[12][13][14]

Q5: What is the most efficient way to remove unreacted starting material and inorganic acids from the crude product?

The work-up procedure typically involves pouring the reaction mixture over ice water to precipitate the crude nitrobenzoic acid.[6][7]

  • Filtration: The precipitated solid is collected by vacuum filtration.

  • Washing: The filter cake should be washed thoroughly with cold water to remove residual nitric and sulfuric acids.[7][15]

  • Neutralization and Extraction: For a more thorough purification, the crude product can be dissolved in a basic solution (like sodium hydroxide or sodium bicarbonate) to form the water-soluble sodium nitrobenzoate salt.[14][15][16][17] This aqueous layer can then be separated from any non-acidic organic impurities. Acidifying the aqueous layer with a strong acid (e.g., HCl) will then re-precipitate the purified nitrobenzoic acid.[14][15][17] It is often recommended to add the alkaline solution of the nitrobenzoate salt to the acid to prevent the formation of less soluble acid salts.[5][15]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your work-up procedures.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during transfers. - Using too much solvent during recrystallization.[9] - Product remaining in the mother liquor.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure quantitative transfers. - Use the minimum amount of hot solvent necessary for recrystallization.[10] - Concentrate the mother liquor to recover more product.
Persistent Yellow/Brown Color in Final Product - Presence of nitrated byproducts or residual nitric acid. - Degradation of the product due to excessive heat during drying or recrystallization.- Perform a second recrystallization. - Wash the crystals with a small amount of cold solvent. - Ensure the drying temperature is well below the melting point of the product.
Broad Melting Point Range - Impurities are present in the final product. - The product is not completely dry.- Recrystallize the product again until a sharp melting point is achieved. - Dry the product thoroughly under vacuum.
Emulsion Formation During Extraction - Vigorous shaking of the separatory funnel. - High concentration of dissolved solids.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period.

Section 3: Experimental Protocols

Protocol 1: General Work-up and Purification of m-Nitrobenzoic Acid

This protocol outlines a standard procedure for the isolation and purification of m-nitrobenzoic acid following its synthesis via the nitration of benzoic acid.

Materials:

  • Crude reaction mixture containing nitrobenzoic acid

  • Ice

  • Distilled water

  • 5% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • pH paper or a pH meter

Procedure:

  • Quenching the Reaction: Slowly and carefully pour the cold reaction mixture into a beaker containing a slurry of crushed ice and water, while stirring continuously.[6] This will precipitate the crude nitrobenzoic acid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove most of the residual mineral acids. Continue washing until the filtrate is neutral to pH paper.

  • Dissolution in Base: Transfer the crude solid to a beaker and add 5% NaOH solution while stirring until the solid completely dissolves, forming the sodium salt of nitrobenzoic acid.

  • Filtration of Impurities: If any insoluble impurities remain, filter the solution by gravity filtration.

  • Precipitation of Pure Product: Slowly add the sodium nitrobenzoate solution to a beaker containing an excess of concentrated HCl, with constant stirring.[5] This will precipitate the purified m-nitrobenzoic acid.

  • Final Isolation and Washing: Collect the purified product by vacuum filtration and wash the filter cake with a small amount of cold distilled water to remove any remaining HCl and salts.

  • Drying: Dry the purified m-nitrobenzoic acid in a desiccator or a vacuum oven at a temperature below its melting point.

Protocol 2: Recrystallization of Nitrobenzoic Acid

This protocol describes a general method for the recrystallization of nitrobenzoic acid to achieve high purity. The choice of solvent will depend on the specific isomer being purified.

Materials:

  • Crude nitrobenzoic acid

  • Appropriate recrystallization solvent (e.g., ethanol, ethanol/water mixture, benzene)[8][10][15]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the nitrobenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Dissolution: Place the crude nitrobenzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring, and continue to add small portions of the hot solvent until the solid just dissolves.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[10]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[18]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the pure crystals.

Section 4: Visualizations

Workflow for Nitrobenzoic Acid Work-up and Purification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Nitration of Benzoic Acid Quench Quench on Ice/Water Reaction->Quench Reaction Mixture Filter_Crude Vacuum Filtration Quench->Filter_Crude Crude Precipitate Wash_Crude Wash with Cold Water Filter_Crude->Wash_Crude Dissolve_Base Dissolve in Base (e.g., NaOH) Wash_Crude->Dissolve_Base Crude Product Filter_Impurities Filter Insoluble Impurities Dissolve_Base->Filter_Impurities Aqueous Solution Precipitate_Acid Reprecipitate with Acid (e.g., HCl) Filter_Impurities->Precipitate_Acid Filter_Pure Vacuum Filtration Precipitate_Acid->Filter_Pure Purified Precipitate Wash_Pure Wash with Cold Water Filter_Pure->Wash_Pure Recrystallize Recrystallization (Optional) Wash_Pure->Recrystallize Washed Product Dry Dry Pure Product Wash_Pure->Dry If Recrystallization is Skipped Recrystallize->Dry Product Pure Nitrobenzoic Acid Dry->Product

Caption: General workflow for the work-up and purification of nitrobenzoic acid.

Troubleshooting Logic for Failed Crystallization

G Start No Crystals Formed Is_Cloudy Is the solution cloudy? Start->Is_Cloudy Scratch Scratch flask with a glass rod Is_Cloudy->Scratch Yes Is_Clear Is the solution clear? Is_Cloudy->Is_Clear No Success Crystallization Initiated Scratch->Success Scratch_Clear Scratch flask with a glass rod Is_Clear->Scratch_Clear Try First Add_Seed Add a seed crystal Evaporate Boil off some solvent and cool again Add_Seed->Evaporate If no success Lower_Temp Lower the temperature of the cooling bath Evaporate->Lower_Temp If no success Lower_Temp->Success Scratch_Clear->Add_Seed If no success

Caption: Decision tree for troubleshooting failed crystallization.

Section 5: Data Summary

The following table summarizes key physical properties of the nitrobenzoic acid isomers, which are critical for developing effective separation and purification strategies.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molar Mass ( g/mol ) 167.12[19]167.12[19]167.12[19]
Melting Point (°C) 148[19]142[19]240[19]
Density (g/cm³) 1.575[19]1.494[19]1.61[19]
Solubility in Water ( g/100 mL) 0.75 (at 25°C)[19]0.24 (at 15°C)[19]0.02 (at 15°C)[19]
Solubility in Methanol ( g/100 mL) 42.72 (at 10°C)[19]47.34 (at 10°C)[19]9.6 (at 10°C)[19]
Dissociation Constant (Ka) 6.1 x 10⁻³ (at 18°C)[19]3.48 x 10⁻⁴ (at 25°C)[19]3.93 x 10⁻⁴ (at 25°C)[19]

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Chromatographia.[Link]

  • What are the major products of nitration of benzoic acid? Quora.[Link]

  • p-NITROBENZOIC ACID. Organic Syntheses.[Link]

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Quora.[Link]

  • How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora.[Link]

  • Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess.[Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of the Serbian Chemical Society.[Link]

  • m-NITROBENZOIC ACID. Organic Syntheses.[Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.[Link]

  • Process for recovering 3-nitrobenzoic acid.
  • Nitration of benzoic acid gives following major product. Testbook.[Link]

  • Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. YouTube.[Link]

  • Major product of nitration of benzoic acid and why. Brainly.in.[Link]

  • Show a step by step guide for the separation of p-nitrobenzoic acid and phenol, which are both... Homework.Study.com.[Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate.[Link]

  • Synthesis method of p-Nitrobenzoic acid. Liskon Biological.[Link]

  • Measurement and Correlation of Solubilities of 3-Methyl-2-Nitrobenzoic Acid, 3-Methyl-4-Nitrobenzoic Acid, and 5-Methyl-2-Nitrobenzoic Acid in n-Butanol Isomer Solvents. Journal of Chemical & Engineering Data.[Link]

  • Nitration Reaction of Benzoic acid. YouTube.[Link]

  • Preparation of para-nitrobenzoic acid.
  • Nitrobenzoic acid. Wikipedia.[Link]

  • Solved Extraction of 4-nitrobenzoic acid and | Chegg.com. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.[Link]

  • Making mostly m-nitrobenzoic acid. YouTube.[Link]

  • The Nitro Group: How to Make Your Own Nitrobenzoic Acid. YouTube.[Link]

  • Synthesis of p-nitrobenzoic acid. Sciencemadness.org.[Link]

  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. PubChem.[Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • How to synthesize pnitrobenzoic acid and mnitrobenzoic class 12 chemistry CBSE. Vedantu.[Link]

  • NITROBENZOIC ACID. Ataman Kimya.[Link]

  • The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems. CrystEngComm.[Link]

  • Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene Objectives Background. Labflow.[Link]

  • EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. Course Hero.[Link]

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Reference Data & Comparative Studies

Validation

3-Methoxy-4-methyl-2-nitrobenzoic acid vs other nitrobenzoic acid isomers

Executive Summary: The "PBD" Scaffold 3-Methoxy-4-methyl-2-nitrobenzoic acid is not merely a positional isomer of nitrobenzoic acid; it is a specialized pharmacophore precursor. Unlike its generic counterparts (2-, 3-, o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "PBD" Scaffold

3-Methoxy-4-methyl-2-nitrobenzoic acid is not merely a positional isomer of nitrobenzoic acid; it is a specialized pharmacophore precursor. Unlike its generic counterparts (2-, 3-, or 4-nitrobenzoic acid), which serve as broad-spectrum industrial intermediates, this specific trisubstituted arene is the "Left-Hand Side" (LHS) building block for Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) .

PBDs are a class of DNA-minor groove binding agents used in high-potency "warheads" for Antibody-Drug Conjugates (ADCs). The unique substitution pattern—specifically the 2-nitro group flanked by a 1-carboxyl and 3-methoxy group—is engineered to facilitate a reductive cyclization that forms the N10-C11 imine, the critical site for DNA alkylation.

This guide compares the target molecule against standard nitrobenzoic acid isomers, evaluating steric electronics, synthetic utility, and physicochemical behavior.

Chemical Analysis: Sterics & Electronics

The reactivity of 3-methoxy-4-methyl-2-nitrobenzoic acid is defined by the "Ortho-Ortho Effect." The 2-nitro group is sandwiched between the carboxylic acid (position 1) and the methoxy group (position 3).

Structural Comparison
FeatureTarget: 3-Methoxy-4-methyl-2-nitro Alternative: 2-Nitrobenzoic Acid Alternative: 4-Nitrobenzoic Acid
Steric Environment High (Crowded). The NO₂ group is forced out of planarity by the adjacent -COOH and -OMe groups.Medium. Steric pressure only from the adjacent -COOH.Low. The NO₂ group is unhindered and coplanar.
Electronic State Push-Pull System. The 3-OMe (donor) and 4-Me (weak donor) compete with the 2-NO₂ (acceptor).Electron Deficient. Strong withdrawal by NO₂ and COOH.Electron Deficient. Strong resonance withdrawal across the ring.
Acidity (pKa) ~2.2 - 2.4 (Predicted). High acidity due to steric inhibition of resonance (SIR) preventing COOH conjugation.2.12. Very acidic due to SIR and inductive withdrawal.3.44. Less acidic; resonance stabilization of the acid is possible.
Primary Utility PBD Antitumor Antibiotics. Precursor to the DNA-alkylating imine moiety.General Synthesis. Dyes, pigments, and simple heterocycles.General Synthesis. Local anesthetics (Procaine precursor), sunscreens.
The "Ortho-Ortho" Consequence

In the target molecule, the steric bulk forces the nitro group to rotate nearly 90° relative to the benzene ring.

  • Consequence 1: The nitro group loses resonance conjugation with the ring, making it slightly easier to reduce (higher reduction potential) compared to planar nitro groups.

  • Consequence 2: The carboxylic acid is also twisted, increasing its acidity (lower pKa) by breaking the conjugation that normally stabilizes the neutral acid form.

Experimental Validation: PBD Core Synthesis

The true test of this molecule's performance is its conversion into the PBD core. The following protocol validates the compound's quality by assessing its ability to undergo amide coupling followed by reductive cyclization .

Workflow Diagram (DOT)

The following diagram illustrates the critical pathway from the nitrobenzoic acid precursor to the active DNA-binding imine.

PBD_Synthesis Start 3-Methoxy-4-methyl- 2-nitrobenzoic Acid Step1 Acid Chloride Formation (SOCl2 / Oxalyl Cl) Start->Step1 Activation Step2 Amide Coupling (L-Proline Methyl Ester) Step1->Step2 Coupling Inter Intermediate: N-(2-Nitrobenzoyl) pyrrolidine Step2->Inter Yield >85% Step3 Reductive Cyclization (FeSO4 / NH4OH or H2 / Pd-C) Inter->Step3 Nitro Reduction Final PBD Core (Dilactam/Imine) Step3->Final Spontaneous Cyclization

Figure 1: Synthetic workflow converting the target acid into the pharmacologically active PBD scaffold.

Detailed Protocol: Reductive Cyclization

Objective: Synthesize the PBD "A-ring" precursor (pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione).

Reagents:

  • 3-Methoxy-4-methyl-2-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • L-Proline methyl ester hydrochloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Iron(II) Sulfate (FeSO₄[1]·7H₂O) or Zinc dust

  • Ammonium Hydroxide (NH₄OH)[1]

Step-by-Step Methodology:

  • Acid Chloride Activation:

    • Dissolve 1.0 g of 3-methoxy-4-methyl-2-nitrobenzoic acid in dry DCM (10 mL).

    • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.

    • Checkpoint: Evaporate a small aliquot; IR should show shift from 1690 cm⁻¹ (acid) to ~1780 cm⁻¹ (acid chloride).

  • Amide Coupling:

    • Dissolve L-Proline methyl ester HCl in DCM with TEA at 0°C.

    • Add the freshly prepared acid chloride dropwise.

    • Stir for 4 hours. Wash with 1N HCl and Brine. Dry over MgSO₄.

    • Expectation: Yield >85%.[1][2] The product is a stable nitro-amide.

  • Reductive Cyclization (The Critical Step):

    • Dissolve the nitro-amide intermediate in MeOH/H₂O (4:1).

    • Add FeSO₄[1]·7H₂O (5.0 eq) followed by slow addition of NH₄OH.

    • Reflux for 1-2 hours. The nitro group reduces to an aniline, which spontaneously attacks the ester carbonyl to form the seven-membered diazepine ring.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Purification: Crystallize from EtOH or purify via Flash Chromatography (5% MeOH in DCM).

Validation Criteria:

  • Success: Formation of a white/off-white solid.

  • NMR Signature: Disappearance of the methyl ester singlet (~3.7 ppm) and appearance of the amide NH (if dilactam) or imine CH (if reduced further).

  • Failure Mode: If the 2-nitro group is sterically blocked from reduction, the open-chain amino-ester will be isolated instead of the cyclized product.

Performance Data Comparison

The following table contrasts the target molecule with its most common "competitor" in terms of availability and reactivity, 2-nitrobenzoic acid.

Metric3-Methoxy-4-methyl-2-nitrobenzoic Acid2-Nitrobenzoic AcidInterpretation
Solubility (Organic) High. Methyl/Methoxy groups increase lipophilicity (LogP ~1.8).Moderate. More polar (LogP ~1.0).Target is easier to handle in DCM/THF synthesis.
Reduction Rate Fast. Twisted nitro group is highly reactive to single-electron transfer (SET) reductions (e.g., Fe, Zn).Moderate. Planar nitro group is stabilized by conjugation.Target is optimized for mild cyclization conditions.
Nucleophilic Attack Hindered. The carbonyl carbon is shielded by the 2-NO₂ and 3-OMe.Accessible. Only hindered by 2-NO₂.Target requires stronger activation (e.g., Oxalyl Chloride) than standard acids.
Cost High (

$).
Specialty building block.
Low ($). Commodity chemical.Use target only when PBD scaffold is required.

References

  • Thurston, D. E., & Bose, D. S. (1994). Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 94(2), 433-465. Link

  • Kamal, A., et al. (2011). Recent developments in the design, synthesis and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepines. Expert Opinion on Therapeutic Patents, 21(1), 41-76. Link

  • Antonow, D., & Thurston, D. E. (2011). Synthesis of Pyrrolo[1,4]benzodiazepines. Chemical Reviews, 111(4), 2815–2864. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78632, 3-Methoxy-2-nitrobenzoic acid. Link

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Comparative

The Evolving Landscape of Substituted Benzoic Acids: A Comparative Guide to the Biological Activity of 3-Methoxy-4-methyl-2-nitrobenzoic Acid Derivatives

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The substituted benzoic acid scaffold has long been a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The substituted benzoic acid scaffold has long been a cornerstone in drug discovery, offering a versatile platform for the development of a wide array of bioactive molecules. Among these, derivatives of 3-Methoxy-4-methyl-2-nitrobenzoic acid are emerging as a promising class of compounds with diverse pharmacological potential. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data from analogous compounds, and outlines the methodologies for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of research.

The 3-Methoxy-4-methyl-2-nitrobenzoic Acid Scaffold: A Versatile Core for Drug Design

3-Methoxy-4-methyl-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] Its structure, featuring a methoxy group, a methyl group, and a nitro group on the benzoic acid ring, provides multiple points for chemical modification. This allows for the generation of diverse libraries of esters, amides, and hydrazides, each with unique physicochemical properties and biological activities.[2] The strategic placement of the electron-withdrawing nitro group and electron-donating methoxy and methyl groups influences the molecule's reactivity and interaction with biological targets.

Comparative Analysis of Biological Activities

While direct and extensive biological data on a wide range of 3-Methoxy-4-methyl-2-nitrobenzoic acid derivatives are still emerging, studies on structurally similar compounds provide valuable insights into their potential therapeutic applications. This section will comparatively analyze the anticancer, anti-inflammatory, and antimicrobial activities of analogous nitrobenzoic acid derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nitroaromatic compounds have garnered significant attention for their potential as anticancer agents. The presence of the nitro group can lead to bioreductive activation in hypoxic tumor environments, generating cytotoxic species.

A study on a series of novel 4-substituted-3-nitrobenzamide derivatives demonstrated potent anti-tumor activity against HCT-116, MDA-MB435, and HL-60 human cancer cell lines in vitro.[3] For instance, compound 4a from this series exhibited significant inhibitory activity against all three cell lines with GI50 values ranging from 1.904 to 2.111 µM.[3] This suggests that the amide derivatives of the 3-Methoxy-4-methyl-2-nitrobenzoic acid scaffold could be promising candidates for anticancer drug development.

Furthermore, 3-hydroxy-4-methoxy-2-nitrobenzoic acid has been identified as a key intermediate in the synthesis of a compound with anti-tumor activity, highlighting the potential of this substitution pattern.[4]

Table 1: In Vitro Anticancer Activity of Representative 4-Substituted-3-Nitrobenzamide Derivatives

CompoundSubstitution at position 4HCT-116 GI50 (µM)MDA-MB-435 GI50 (µM)HL-60 GI50 (µM)
4a Varies (specific structure not detailed in abstract)1.904Not Specified2.111

Data extracted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally related to the topic of this guide.[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Derivatives of benzoic acid have a long history as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of methoxy and nitro groups can modulate this activity, potentially leading to compounds with improved efficacy and safety profiles.

A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have been synthesized and evaluated for their in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity.[5] Notably, these compounds were found to be more potent inhibitors of COX-2 than COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with traditional NSAIDs.[5][6]

For example, a compound with a para-methoxy substitution (FM10) and a furyl moiety (FM12) demonstrated potent COX-2 inhibition with IC50 values of 0.69 µM and 0.18 µM, respectively.[5] These findings suggest that ester or amide derivatives of 3-Methoxy-4-methyl-2-nitrobenzoic acid could also exhibit selective COX-2 inhibitory activity.

Table 2: In Vitro COX-2 Inhibitory Activity of Structurally Related Nitro-Containing Carboxylic Acids

CompoundKey Structural FeaturesCOX-2 IC50 (µM)
FM10 Carboxylic acid, para-methoxy substitution0.69
FM12 Carboxylic acid, furyl moiety0.18

Data from a study on nitro-phenylbutanoic acid derivatives, indicating the potential for COX-2 inhibition in related structures.[5]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Hydrazide-hydrazone derivatives have shown a broad spectrum of antimicrobial activities.[7] Synthesizing hydrazide derivatives from 3-Methoxy-4-methyl-2-nitrobenzoic acid could yield compounds with significant antibacterial and antifungal properties.

Studies on benzylidene hydrazides have shown that compounds with chloro and nitro substituents exhibit the most potent antimicrobial activity.[8] For example, certain benzylidene hydrazides displayed good antibacterial potential against Bacillus subtilis with pMIC values up to 1.53.[8]

Furthermore, a study on hydrazones derived from 2-hydrazinobenzimidazole revealed that compounds 3c and 3o exhibited strong antimicrobial activity.[9][10] Molecular docking studies suggested that these compounds interact with key bacterial and fungal protein targets.[9][10] This provides a strong rationale for exploring the antimicrobial potential of hydrazide derivatives of 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Table 3: Antimicrobial Activity of Representative Benzylidene Hydrazides

CompoundTarget OrganismpMIC
4 Bacillus subtilis1.49
13 Bacillus subtilis1.49
14 Bacillus subtilis1.53

pMIC represents the negative logarithm of the Minimum Inhibitory Concentration (MIC). Data extracted from a study on benzylidene hydrazides.[8]

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Anticancer Activity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: Workflow for In Vitro Anticancer Screening using MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for MTT assay.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram 2: Carrageenan-Induced Paw Edema Assay Workflow

Paw_Edema_Workflow A Animal Acclimatization B Administer Test Compound / Vehicle / Standard A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time 0 C->D E Measure Paw Volume at 1, 2, 3, 4 hours C->E F Calculate % Inhibition of Edema D->F E->F

Caption: Paw edema assay workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram 3: Broth Microdilution for MIC Determination

Broth_Microdilution A Prepare Serial Dilutions of Compound in 96-well Plate B Inoculate Wells with Microbial Suspension A->B C Incubate Plate for 18-24 hours B->C D Observe for Microbial Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Broth microdilution workflow.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of structurally related compounds, several key SAR insights can be inferred for the derivatives of 3-Methoxy-4-methyl-2-nitrobenzoic acid:

  • Amide and Hydrazide Moieties: The conversion of the carboxylic acid group to amides or hydrazides appears to be a promising strategy for enhancing anticancer and antimicrobial activities.[3][8] The nature of the substituent on the amide or hydrazide nitrogen will likely play a crucial role in determining the potency and selectivity of the compounds.

  • Role of the Nitro Group: The position and electronic environment of the nitro group are critical for biological activity. Its electron-withdrawing nature can influence the overall electronic properties of the molecule and its ability to interact with biological targets.[11]

  • Impact of Methoxy and Methyl Groups: The methoxy and methyl groups can affect the lipophilicity and metabolic stability of the derivatives. Their positions on the benzene ring can also influence the orientation of the molecule within the active site of a target protein.[12]

Future research should focus on:

  • Systematic Synthesis and Screening: A systematic synthesis of a library of 3-Methoxy-4-methyl-2-nitrobenzoic acid derivatives (esters, amides, and hydrazides) and their comprehensive screening against a panel of cancer cell lines, inflammatory markers, and microbial strains is warranted.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The 3-Methoxy-4-methyl-2-nitrobenzoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct experimental data on its derivatives are limited, the biological activities of analogous compounds strongly suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. The comparative analysis and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, paving the way for the development of the next generation of targeted therapies. The key to unlocking the full potential of this versatile scaffold lies in a systematic and rational approach to its chemical modification and biological evaluation.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021-11-25). PMC - PubMed Central. Retrieved from [Link]

  • 3 Methoxy 4 methyl Benzoic Acid. Chemixl Intermediates Pvt. Ltd. Retrieved from [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022-07-01). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC - NIH. Retrieved from [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PubMed. Retrieved from [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

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  • Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Derivatives. Asian Pacific Journal of Health Sciences. Retrieved from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH. Retrieved from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. Retrieved from [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed. Retrieved from [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
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Validation

A Comparative Guide to Purity Analysis: 4-Methyl-3-nitrobenzoic Acid by qNMR vs. HPLC

A Note on Analyte Selection: This guide focuses on the purity analysis of 4-Methyl-3-nitrobenzoic acid. While the initial topic proposed was 3-Methoxy-4-methyl-2-nitrobenzoic acid, a comprehensive search for detailed exp...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Analyte Selection: This guide focuses on the purity analysis of 4-Methyl-3-nitrobenzoic acid. While the initial topic proposed was 3-Methoxy-4-methyl-2-nitrobenzoic acid, a comprehensive search for detailed experimental data and characterization for this specific isomer proved challenging. To ensure the scientific integrity and practical applicability of this guide, we have selected the closely related and well-documented isomer, 4-Methyl-3-nitrobenzoic acid. The principles, methodologies, and comparative points discussed herein are fundamentally applicable to a wide range of small aromatic carboxylic acids, including other isomers of substituted nitrobenzoic acid.

Introduction

In the landscape of pharmaceutical development and chemical manufacturing, the accurate determination of a compound's purity is a cornerstone of quality control and regulatory compliance. For an active pharmaceutical ingredient (API) or a key intermediate like 4-Methyl-3-nitrobenzoic acid, even minute impurities can have significant impacts on safety, efficacy, and stability. This guide provides an in-depth comparison of two powerful analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

As a senior application scientist, my aim is to move beyond a simple listing of pros and cons. Instead, this document will delve into the causality behind the experimental choices for each technique, providing field-proven insights for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of each method, present detailed, self-validating experimental protocols, and offer a clear, data-driven comparison of their performance in the context of analyzing 4-Methyl-3-nitrobenzoic acid.

The Contenders: A Glimpse into qNMR and HPLC

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its unique capability for direct quantification without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct molar comparison to a certified internal standard.

High-Performance Liquid Chromatography (HPLC) , often coupled with Ultraviolet (UV) detection, is a workhorse of the pharmaceutical industry for purity analysis. It excels at separating complex mixtures, allowing for the detection and quantification of impurities based on their chromatographic behavior and UV response relative to the main compound.

This guide will navigate the practical application of both techniques, providing a robust framework for selecting the most appropriate method for your analytical needs.

Physicochemical Properties of the Analyte: 4-Methyl-3-nitrobenzoic Acid

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 96-98-0[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance Prismatic crystals or off-white powder[1]
Melting Point 187-190 °C[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3]

Quantitative NMR (qNMR) Purity Analysis

The power of qNMR lies in its direct relationship between signal integral and molar concentration, making it a primary ratio method of measurement. The purity of the analyte is determined by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.

Experimental Protocol: qNMR of 4-Methyl-3-nitrobenzoic Acid

1. Rationale for Experimental Choices:

  • Internal Standard Selection (Maleic Acid): Maleic acid is chosen for its high purity, stability, and simple ¹H NMR spectrum (a singlet in the aromatic region). Crucially, its chemical shift does not overlap with the signals of 4-Methyl-3-nitrobenzoic acid in DMSO-d₆.

  • Solvent Selection (DMSO-d₆): DMSO-d₆ is an excellent solvent for both the analyte and the internal standard, ensuring a homogeneous solution for accurate quantification. Its residual solvent peak does not interfere with the signals of interest.

  • Analyte and Standard Signal Selection: For 4-Methyl-3-nitrobenzoic acid, the aromatic proton signals are distinct and can be used for quantification. For maleic acid, the singlet from its two olefinic protons provides a robust signal for integration.

  • Relaxation Delay (D1): A longer relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of the protons between pulses, which is essential for accurate integration.

2. Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a volumetric flask.

    • Dissolve in and dilute to volume with DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 4-Methyl-3-nitrobenzoic acid into a vial.

    • Add a precise volume of the maleic acid internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

  • NMR Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (D1): ≥ 30 seconds.

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the selected signals for both 4-Methyl-3-nitrobenzoic acid and maleic acid.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

3. Visualizing the qNMR Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 4-Methyl-3-nitrobenzoic acid dissolve Dissolve both in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Maleic Acid (IS) weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (D1 ≥ 30s) dissolve->nmr_acq Transfer to NMR tube process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and IS Signals process_spec->integrate calculate Calculate Purity using formula integrate->calculate result result calculate->result Purity Result

qNMR Experimental Workflow

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC with UV detection is a comparative technique that relies on the separation of the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase. Purity is typically assessed by area percentage, assuming that all components have a similar response factor at the chosen wavelength.

Experimental Protocol: HPLC of 4-Methyl-3-nitrobenzoic Acid

1. Rationale for Experimental Choices:

  • Column Selection (C18): A C18 column is a versatile, non-polar stationary phase suitable for the reversed-phase separation of a wide range of small organic molecules, including aromatic carboxylic acids.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water with a pH modifier (like phosphoric or formic acid) is a common choice for reversed-phase chromatography. The organic modifier allows for the elution of the analyte, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of 4-Methyl-3-nitrobenzoic acid to ensure maximum sensitivity for both the main component and potential impurities.

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is often employed in purity analysis to ensure the elution of both early and late-eluting impurities with good resolution and in a reasonable timeframe.

2. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter and degas both mobile phases.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Methyl-3-nitrobenzoic acid at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-25 min: 20% B (equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

3. Visualizing the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_proc Data Processing prepare_mp Prepare Mobile Phases A and B inject_sample Inject Sample onto HPLC System prepare_mp->inject_sample prepare_sample Prepare Sample Solution (~1 mg/mL) prepare_sample->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks UV Detection (254 nm) run_gradient->detect_peaks integrate_peaks Integrate All Peaks detect_peaks->integrate_peaks calculate_area Calculate Purity by Area Percent integrate_peaks->calculate_area result result calculate_area->result Purity Result

HPLC Experimental Workflow

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for purity analysis is not always straightforward and depends on the specific requirements of the analysis. Below is a comparative summary based on key performance attributes.

FeatureqNMRHPLC
Principle Absolute quantification based on molar ratio to an internal standard.Comparative quantification based on chromatographic separation and detector response.
Reference Standard Requires a certified internal standard (can be different from the analyte).Requires a reference standard of the analyte for accurate quantification (though area percent is common for purity).
Selectivity High; based on unique chemical shifts of protons.High; based on chromatographic retention time.
Precision Typically high, with RSDs often <1%.High, with RSDs often <2%.
Accuracy High, as it is a primary method.Can be high with proper calibration, but area percent assumes equal response factors for all impurities, which can lead to inaccuracies.
LOD/LOQ Generally higher (less sensitive) than HPLC.Generally lower (more sensitive) than qNMR, especially for trace impurities.
Analysis Time Faster per sample once the method is established.Can be longer per sample due to chromatographic run times and column equilibration.
Sample Throughput Can be high with an autosampler.High with an autosampler.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.
Universality Applicable to any soluble compound with an NMR-active nucleus.Applicable to compounds that can be separated chromatographically and detected.
Cost (Instrument) High initial investment.Lower initial investment compared to NMR.
Cost (Per Sample) Lower, due to minimal solvent and consumable usage.Higher, due to solvent, column, and other consumable costs.

Discussion: Expertise and Trustworthiness in Method Selection

As a Senior Application Scientist, my experience dictates that the choice between qNMR and HPLC is often strategic.

  • For Definitive Purity Assignment: When an absolute, SI-traceable purity value is required, for instance, for a primary reference standard or in cases of legal disputes, qNMR is the superior choice. Its nature as a primary ratio method provides a higher level of trustworthiness in the final purity value.

  • For Routine Quality Control and Impurity Profiling: HPLC is often the more practical and sensitive method for routine quality control, especially when monitoring for known trace impurities or degradation products. Its ability to separate a wide range of potential impurities makes it invaluable for stability studies and in-process controls.

  • A Synergistic Approach: The most robust approach to purity analysis often involves the use of both techniques. HPLC can be used to identify and separate impurities, while qNMR can be employed to accurately quantify the main component and any major impurities, especially those that may not have a strong UV chromophore.

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the purity analysis of 4-Methyl-3-nitrobenzoic acid and other pharmaceutical compounds. qNMR offers the advantage of absolute quantification and is a non-destructive technique, making it ideal for the certification of reference materials and for obtaining a highly accurate purity value. HPLC, on the other hand, provides excellent separation capabilities and sensitivity, making it a cornerstone of routine quality control and impurity profiling.

The selection of the most appropriate technique should be guided by the specific analytical requirements, including the desired level of accuracy, the need for absolute versus relative quantification, sensitivity requirements, and practical considerations such as sample throughput and cost. By understanding the fundamental principles and practical nuances of each method, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • Cas Number Lookup. 3-Methoxy-4-methyl-2-nitrobenzoic acid. [Link]

  • Vihita Bio-Chem Pvt. Ltd. 3-Methoxy-4-Methyl Benzoic Acid. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. [Link]

  • PubChem. 3-Methyl-4-nitrobenzoic acid. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. [Link]

  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • DOI. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • Newcrom. Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Benzoic Acid. [Link]

  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chromatography Forum. Determination of LOD, LOQ of HPLC method. [Link]

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Comparative

A Comparative Guide to the Synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic Acid: Established Routes vs. A Novel Approach

Introduction: The Significance of 3-Methoxy-4-methyl-2-nitrobenzoic Acid in Drug Discovery 3-Methoxy-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methoxy-4-methyl-2-nitrobenzoic Acid in Drug Discovery

3-Methoxy-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring methoxy, methyl, and nitro groups, offers multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics.[1] The presence of the nitro group, in particular, opens pathways to a wide range of amino-substituted aromatic compounds which are pivotal in medicinal chemistry. This guide provides an in-depth validation of a proposed novel synthetic route for this important compound, comparing it with a well-established, traditional method. Our analysis focuses on key performance indicators such as yield, purity, safety, and environmental impact, supported by detailed experimental protocols and mechanistic insights.

Established Synthetic Route: A Multi-step Approach

The traditional synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid is a multi-step process that begins with the nitration of a suitable precursor, followed by oxidation. A common and well-documented approach involves the nitration of 3-methoxy-4-methylbenzaldehyde, followed by oxidation of the aldehyde group to a carboxylic acid.

Causality Behind Experimental Choices in the Established Route

The choice of a multi-step pathway is dictated by the directing effects of the substituents on the aromatic ring. The methoxy and methyl groups are ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. Direct nitration of 3-methoxy-4-methylbenzoic acid would likely lead to a mixture of isomers that are difficult to separate. By starting with the aldehyde, the directing groups guide the nitro group to the desired position. Subsequent oxidation of the aldehyde is a reliable and high-yielding transformation.

Experimental Protocol: Established Synthesis

Step 1: Nitration of 3-Methoxy-4-methylbenzaldehyde

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) to 0°C in an ice-salt bath.

  • Slowly add a solution of 3-methoxy-4-methylbenzaldehyde (10 g, 66.6 mmol) in dichloromethane (50 mL) to the nitrating mixture, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-4-methyl-2-nitrobenzaldehyde.

Step 2: Oxidation to 3-Methoxy-4-methyl-2-nitrobenzoic acid

  • Dissolve the crude 3-methoxy-4-methyl-2-nitrobenzaldehyde from Step 1 in acetone (100 mL).

  • Slowly add a solution of potassium permanganate (15.8 g, 100 mmol) in water (150 mL) to the acetone solution at room temperature.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford 3-Methoxy-4-methyl-2-nitrobenzoic acid.

A Proposed Novel Synthetic Route: A Greener and More Efficient Approach

In an effort to develop a more sustainable and efficient synthesis, we propose a novel route that utilizes a milder and more selective nitrating agent and a catalytic oxidation system. This approach aims to reduce the use of harsh acids and stoichiometric heavy metal oxidants.

Causality Behind Experimental Choices in the Novel Route

The proposed use of a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, can offer better control over the reaction and potentially reduce the formation of byproducts.[2] The catalytic oxidation using a transition metal catalyst and a co-oxidant like molecular oxygen presents a greener alternative to traditional stoichiometric oxidants, minimizing waste generation.

Experimental Protocol: Proposed Novel Synthesis

Step 1: Selective Nitration with HNO₃/Ac₂O

  • To a cooled (0°C) solution of 3-methoxy-4-methylbenzaldehyde (10 g, 66.6 mmol) in acetic anhydride (50 mL), slowly add a pre-cooled mixture of concentrated nitric acid (6.3 mL, 100 mmol) and acetic anhydride (10 mL).

  • Stir the reaction mixture at 0-5°C for 3 hours.

  • Pour the reaction mixture into ice water (200 mL) and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-methoxy-4-methyl-2-nitrobenzaldehyde.

Step 2: Catalytic Oxidation

  • In a pressure reactor, combine the crude 3-methoxy-4-methyl-2-nitrobenzaldehyde from Step 1, cobalt(II) acetate tetrahydrate (0.5 g, 2 mmol), and N-hydroxyphthalimide (0.33 g, 2 mmol) in acetic acid (100 mL).

  • Pressurize the reactor with oxygen to 10 atm.

  • Heat the mixture to 100°C and stir for 6 hours.

  • Cool the reactor to room temperature and release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Recrystallize from an ethanol/water mixture to obtain pure 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Comparative Analysis of Synthetic Routes

ParameterEstablished RouteProposed Novel Route
Overall Yield ~65-75%Expected >80%
Purity (post-crystallization) >98%Expected >99%
Reaction Time ~6-8 hours~9-10 hours
Reagents Conc. H₂SO₄, fuming HNO₃, KMnO₄HNO₃/Ac₂O, Co(OAc)₂, N-hydroxyphthalimide, O₂
Solvents Dichloromethane, AcetoneAcetic Anhydride, Ethyl Acetate, Acetic Acid
Safety Concerns Use of highly corrosive acids and strong oxidantUse of acetic anhydride, pressurized oxygen
Environmental Impact Generation of acidic waste and MnO₂ sludgeReduced acidic waste, catalytic use of metal

Visualizing the Synthetic Workflows

G cluster_0 Established Synthetic Route cluster_1 Proposed Novel Synthetic Route A1 3-Methoxy-4-methylbenzaldehyde B1 Nitration (H₂SO₄/fuming HNO₃) A1->B1 C1 3-Methoxy-4-methyl-2-nitrobenzaldehyde B1->C1 D1 Oxidation (KMnO₄) C1->D1 E1 3-Methoxy-4-methyl-2-nitrobenzoic Acid D1->E1 A2 3-Methoxy-4-methylbenzaldehyde B2 Selective Nitration (HNO₃/Ac₂O) A2->B2 C2 3-Methoxy-4-methyl-2-nitrobenzaldehyde B2->C2 D2 Catalytic Oxidation (Co(OAc)₂/NHPI/O₂) C2->D2 E2 3-Methoxy-4-methyl-2-nitrobenzoic Acid D2->E2

Caption: Comparative workflow of the established and proposed novel synthetic routes.

Conclusion and Future Outlook

The established synthetic route for 3-Methoxy-4-methyl-2-nitrobenzoic acid is a reliable method that provides the target compound in good yields. However, it relies on the use of harsh reagents and generates significant waste. The proposed novel route offers a promising alternative with the potential for higher yields, improved purity, and a significantly reduced environmental footprint. The use of a milder nitrating agent and a catalytic oxidation system aligns with the principles of green chemistry. Further experimental validation is required to optimize the reaction conditions of the novel route and confirm its superiority in a laboratory setting. The development of more sustainable synthetic methodologies for key pharmaceutical intermediates like 3-Methoxy-4-methyl-2-nitrobenzoic acid is crucial for the future of drug development.

References

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • Justia Patents. (2021, May 18). Process for synthesis of mesotrione. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2026, January 23). Total Synthesis of Okeaniamide A. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quality Control of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

In the landscape of pharmaceutical development and manufacturing, the stringent quality control of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methoxy-4-methyl-2-nitrobenzoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the stringent quality control of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methoxy-4-methyl-2-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity and consistency directly impact the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two widely employed analytical techniques for the quality control of this compound: High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system, grounded in authoritative regulatory guidelines.

The Imperative for Robust Analytical Methods

The quality of 3-Methoxy-4-methyl-2-nitrobenzoic acid is defined by its identity, purity, and assay. Impurities, arising from the synthetic route or degradation, can have unintended pharmacological or toxicological effects. Therefore, analytical methods employed for its quality control must be specific, accurate, precise, and robust. The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures provides a framework for evaluating these parameters, which will be the basis of our comparison.[1][2][3]

Methodologies Under Scrutiny

We will compare a modern, separation-based technique with a classical, compendial method:

  • High-Performance Liquid Chromatography (HPLC): A powerful separative technique that can resolve the analyte from its impurities, providing both qualitative and quantitative information.

  • Potentiometric Titration: An absolute method that quantifies the analyte based on its acidic functional group, offering a direct measure of the total acid content.

The choice between these methods often depends on the specific requirements of the analysis, such as the need for impurity profiling versus a straightforward purity assessment, as well as available laboratory instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For 3-Methoxy-4-methyl-2-nitrobenzoic acid, a reversed-phase HPLC method with UV detection is particularly suitable, as the aromatic ring and nitro group provide a strong chromophore for UV absorption.[4][5]

Causality of Experimental Choices
  • Reversed-Phase Chromatography: The nonpolar nature of the stationary phase (e.g., C18) and a polar mobile phase allow for the effective retention and separation of moderately polar organic molecules like our target compound.

  • Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The organic modifier concentration is optimized to achieve a suitable retention time and resolution from potential impurities. The buffer (e.g., phosphate buffer) controls the pH of the mobile phase, which is critical for the consistent ionization state of the carboxylic acid group, thereby ensuring reproducible retention.

  • UV Detection: The wavelength for detection is chosen at the absorbance maximum of 3-Methoxy-4-methyl-2-nitrobenzoic acid to ensure maximum sensitivity.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Accurately weigh 3-Methoxy-4-methyl-2-nitrobenzoic acid B Dissolve in diluent (e.g., Mobile Phase) A->B C Prepare a series of calibration standards B->C D Prepare quality control (QC) and test samples B->D E Equilibrate HPLC system with mobile phase C->E D->E F Inject standards, QCs, and samples E->F G Acquire chromatograms F->G H Integrate peak areas G->H I Construct calibration curve (Area vs. Concentration) H->I K Assess system suitability (e.g., tailing factor, resolution) H->K J Calculate concentration in unknown samples I->J

Caption: Workflow for HPLC analysis of 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Detailed Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 3-Methoxy-4-methyl-2-nitrobenzoic acid reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-Methoxy-4-methyl-2-nitrobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.

5. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 3-Methoxy-4-methyl-2-nitrobenzoic acid sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute to a final concentration within the calibration range.

6. System Suitability:

  • Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Potentiometric Titration

Potentiometric titration is a classic analytical technique that provides a highly accurate and precise determination of the total acidic content of a substance.[6][7] For 3-Methoxy-4-methyl-2-nitrobenzoic acid, this method relies on the neutralization reaction between the carboxylic acid group and a strong base, such as sodium hydroxide. The endpoint of the titration is determined by monitoring the change in pH using a pH electrode.

Causality of Experimental Choices
  • Titrant: A standardized solution of a strong base (e.g., NaOH) is used to ensure a complete and stoichiometric reaction with the weak acid analyte.

  • Solvent: While the compound is soluble in water, using a mixed solvent system (e.g., water/ethanol) can improve the solubility of both the acid and its salt, leading to a sharper endpoint.

  • Potentiometric Detection: A pH electrode provides a more objective and precise endpoint determination compared to colorimetric indicators, especially for weakly acidic or colored solutions. The endpoint is identified as the point of maximum inflection in the titration curve.

Experimental Workflow: Potentiometric Titration

Titration_Workflow cluster_prep Sample & Titrant Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh 3-Methoxy-4-methyl-2-nitrobenzoic acid B Dissolve in a suitable solvent (e.g., water/ethanol) D Calibrate the pH electrode B->D C Standardize the NaOH titrant against a primary standard E Titrate the sample with standardized NaOH C->E D->E F Record pH versus titrant volume E->F G Plot the titration curve (pH vs. Volume) F->G H Determine the equivalence point (e.g., first derivative) G->H I Calculate the purity of the acid H->I

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-4-methyl-2-nitrobenzoic acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxy-4-methyl-2-nitrobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. 3-Methoxy-4-methyl-2-nitrobenzoic acid, like many nitroaromatic compounds, presents several potential hazards. While specific toxicity data for this exact compound is limited, data from structurally similar molecules provide a strong basis for a cautious approach.

The primary hazards associated with nitrobenzoic acid derivatives include:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Harmful if Swallowed: May be harmful if ingested.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]

  • Thermal Sensitivity: Organic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. In some cases, this decomposition can be violent or explosive.[3]

These hazards dictate the stringent personal protective equipment (PPE) requirements and handling procedures detailed below.

Hazard Summary & Required PPE
Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant Chemical-resistant gloves (e.g., nitrile), lab coat.[4][5]
Eye Irritant Safety glasses with side shields or chemical safety goggles.[5][6]
Inhalation Hazard (Dust) Use in a well-ventilated area or a chemical fume hood.[1] If dust formation is significant, a NIOSH-approved respirator may be necessary.
Ingestion Hazard Do not eat, drink, or smoke when handling this product.[1][2] Wash hands thoroughly after handling.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Methoxy-4-methyl-2-nitrobenzoic acid is not merely about discarding unwanted material; it is a systematic process of containment, segregation, and documentation. The following workflow provides a clear path from the laboratory bench to final disposal.

Diagram: Waste Disposal Decision Workflow

G cluster_0 Step 1: Initial Assessment & Segregation cluster_1 Step 2: Waste Stream Categorization cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Final Disposal Pathway Start Waste Generated: 3-Methoxy-4-methyl-2-nitrobenzoic acid Assess Assess Waste Type Start->Assess Solid Solid Waste (Pure compound, contaminated labware) Assess->Solid Solid Liquid Liquid Waste (Solutions, reaction mixtures) Assess->Liquid Liquid PackageSolid Package in a sealed, labeled waste container for solids. Solid->PackageSolid PackageLiquid Package in a sealed, labeled waste container for halogenated or non-halogenated organic solvents. Liquid->PackageLiquid EHS Transfer to Environmental Health & Safety (EHS) for final disposal. PackageSolid->EHS PackageLiquid->EHS Incineration Licensed Chemical Incineration (with flue gas scrubbing) EHS->Incineration

Caption: Decision workflow for proper waste segregation and disposal.

Protocol for Solid Waste Disposal

This protocol applies to pure, unadulterated 3-Methoxy-4-methyl-2-nitrobenzoic acid and any lab materials (e.g., weigh boats, contaminated gloves, paper towels) that have come into direct contact with the solid compound.

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate PPE as detailed in the table above.

  • Containment:

    • Carefully sweep or scoop any residual solid material into a designated hazardous waste container.[7] Use spark-proof tools if there is any risk of ignition.[4]

    • Avoid generating dust during this process.[1] If necessary, you can lightly moisten a paper towel with an appropriate solvent (e.g., isopropanol) to wipe down surfaces and place the towel in the solid waste container.

    • For contaminated disposable labware, place them directly into the designated solid waste container.

  • Packaging:

    • The solid waste container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail) and have a secure, sealable lid.

    • The container should be clearly labeled as "Hazardous Waste."

  • Labeling: Affix a properly completed hazardous waste label to the container. The label must include:

    • The full chemical name: "3-Methoxy-4-methyl-2-nitrobenzoic acid"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

    • The name of the principal investigator and laboratory information

  • Storage and Pickup: Store the sealed and labeled container in a designated satellite accumulation area away from incompatible materials.[5] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal.

Protocol for Liquid Waste Disposal

This protocol applies to solutions containing 3-Methoxy-4-methyl-2-nitrobenzoic acid.

  • Segregation is Key: Never mix waste streams indiscriminately. This compound should be disposed of in the appropriate organic solvent waste stream.

    • Non-Halogenated Organic Waste: If the solvent is non-halogenated (e.g., methanol, ethanol, acetone, ethyl acetate), collect it in the designated non-halogenated waste container.

    • Halogenated Organic Waste: If the solvent is halogenated (e.g., dichloromethane, chloroform), collect it in the designated halogenated waste container.

  • Containment:

    • Use a funnel to carefully pour the liquid waste into the appropriate, labeled waste container. Avoid splashing.

    • Ensure the waste container is made of a compatible material (typically glass or HDPE for solvents) and is equipped with a screw-top cap.

  • Labeling: As with solid waste, the liquid waste container must be accurately labeled with all constituents, including the solvent(s) and "3-Methoxy-4-methyl-2-nitrobenzoic acid," along with their approximate concentrations.

  • Prohibition of Sewer Disposal: Under no circumstances should this chemical or its solutions be discharged into the sewer system.[4][8] This is a critical environmental protection measure and a regulatory requirement.[8]

Spill Management: Immediate Actions

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill:

    • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[1][7]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.

  • Clean-Up: Once absorbed, scoop the material into a hazardous waste container.[1] Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]

  • Decontaminate: Thoroughly wash your hands and any affected skin with soap and water.

The Final Disposal Pathway: Incineration

The recommended final disposal method for 3-Methoxy-4-methyl-2-nitrobenzoic acid is through a licensed chemical destruction facility.[4] The most common and effective method for this class of compound is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7] This high-temperature process ensures the complete destruction of the organic molecule, while the scrubber system neutralizes and removes harmful combustion byproducts like nitrogen oxides (NOx) before they are released into the atmosphere.[4]

It is the responsibility of your institution's EHS department to work with certified hazardous waste contractors to ensure this final step is performed in compliance with all local, state, and federal regulations.[7]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is measured by its discoveries, not by its waste.

References

  • ECHEMI. (n.d.). 3-Methoxy-2-nitrobenzoic acid SDS, 4920-80-3 Safety Data Sheets.
  • Apollo Scientific. (2023, July 3). 3-Methyl-2-nitrobenzoic acid Safety Data Sheet.
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Fisher Scientific. (2021, December 25). 2-Nitrobenzoic acid - SAFETY DATA SHEET.
  • Fisher Scientific. (2010, May 24). 4-Nitrobenzoic acid - SAFETY DATA SHEET.

Sources

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